Iodomethane-13C,d3
Description
The exact mass of the compound Trideuterio(iodo)(113C)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trideuterio(iodo)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464643 | |
| Record name | Iodomethane-13C,d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.9501 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20710-47-8 | |
| Record name | Iodomethane-13C,d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethane-13C,d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Iodomethane-13C,d3: Properties, Applications, and Methodologies
Introduction: Beyond a Simple Methylating Agent
In the landscape of modern chemical and pharmaceutical research, precision is paramount. The ability to trace reaction pathways, quantify metabolites with unerring accuracy, and elucidate complex biological mechanisms hinges on the use of sophisticated molecular tools. Iodomethane-13C,d3 ([¹³CD₃I]), a stable isotope-labeled (SIL) compound, stands out as a critical reagent in this arena. This guide provides an in-depth exploration of its chemical properties, practical applications, and detailed methodologies for its use, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what" and "how," but the fundamental "why" that governs its efficacy and application.
Core Chemical and Physical Properties
This compound is a heavy isotopologue of methyl iodide, where the carbon atom is the stable isotope ¹³C, and the three hydrogen atoms are deuterium (D). This dual labeling confers a significant mass shift and unique spectroscopic properties, making it an invaluable tracer in a variety of analytical and synthetic applications.[1]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20710-47-8 | |
| Molecular Formula | ¹³CD₃I | |
| Molecular Weight | 145.95 g/mol | |
| Appearance | Colorless liquid/oil | [2][3] |
| Density | 2.340 g/mL at 25 °C | [2] |
| Boiling Point | 42 °C (lit.) | [2] |
| Melting Point | -66.5 °C (lit.) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C, ≥99.5 atom % D | |
| Mass Shift | M+4 compared to unlabeled iodomethane | |
| Solubility | Slightly soluble in Chloroform, Methanol | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
A crucial aspect of this compound is its stability. Commercial preparations often contain a copper stabilizer.[4] This is not a trivial addition; iodomethane can decompose over time, particularly when exposed to light, releasing free iodine (I₂), which imparts a brownish color. The copper acts as a scavenger, reacting with any iodine formed and preventing further degradation, thus ensuring the reagent's purity and reactivity.[5][6]
Spectroscopic Signature: A Guide to Identification and Quantification
The isotopic labeling of this compound results in a distinct spectroscopic fingerprint, which is not only used for its identification but is also the very basis of its utility in tracer studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the substitution of all three protons with deuterium, the ¹H NMR spectrum of pure this compound will show no signal in the methyl region. This is a primary and straightforward confirmation of successful deuteration. Any residual signal around 2.16 ppm would indicate the presence of proton-containing isotopologues.[2]
-
¹³C NMR: The ¹³C NMR spectrum is particularly informative. While unlabeled iodomethane (¹²CH₃I) displays a quartet at approximately -20 ppm (due to coupling with three protons), the ¹³C signal of ¹³CD₃I is fundamentally different. The signal is coupled to three deuterium nuclei (spin I=1), resulting in a septet (a 1:3:6:7:6:3:1 multiplet) due to ¹J(¹³C, D) coupling.[5][7] Furthermore, the absence of directly attached protons means there is no Nuclear Overhauser Effect (NOE) enhancement, and the relaxation time (T₁) is significantly longer.[5] This leads to a much lower signal intensity compared to a protonated carbon, a factor that must be considered when setting up NMR acquisition parameters.
Mass Spectrometry (MS)
In mass spectrometry, this compound is readily identified by its molecular ion peak. With a molecular weight of approximately 145.95, it presents a clear M+4 shift compared to the M+ peak of unlabeled iodomethane (m/z 142).[8]
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([¹³CD₃I]⁺) at m/z 146. Key fragmentation patterns of unlabeled iodomethane include the loss of the iodine atom to give the methyl cation ([CH₃]⁺ at m/z 15) and the iodine cation ([I]⁺ at m/z 127).[8][9][10] For this compound, these fragments will be observed at:
-
[¹³CD₃]⁺: m/z 18
-
[I]⁺: m/z 127
The presence of the M+4 peak and the corresponding isotopically shifted fragment ions provides unambiguous confirmation of the compound's identity and isotopic enrichment.
Core Application: A Workhorse in Synthetic Chemistry
This compound is a premier methylating agent for introducing a stable isotope-labeled methyl group into a wide array of organic molecules.[4] This is typically achieved via nucleophilic substitution (Sₙ2) reactions.
Below is a detailed, self-validating protocol for a general O-methylation of a phenolic substrate, a common transformation in drug development and natural product synthesis.
Experimental Protocol: O-Methylation of a Phenolic Substrate
This protocol is based on established methodologies for the methylation of phenols using methyl iodide and potassium carbonate in acetone.[11][12][13]
-
Phenolic substrate (e.g., 1,5-dihydroxynaphthalene)
-
This compound ([¹³CD₃I])
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
-
Reaction Setup (The "Why"):
-
To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenolic substrate (1.0 equivalent). Rationale: The exclusion of atmospheric moisture is critical as water can consume the methylating agent and reduce yield.[8]
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents). Rationale: K₂CO₃ is a mild base that deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. Being anhydrous is crucial to prevent side reactions. Using a fine powder increases the surface area and reaction rate.[8][12]
-
Add anhydrous acetone to dissolve/suspend the reactants. Rationale: Acetone is a polar aprotic solvent that effectively dissolves the organic substrate and facilitates the Sₙ2 reaction without interfering. It is also relatively easy to remove during workup.[8][11]
-
-
Methylation Reaction (The "How"):
-
Add this compound (1.1-1.5 equivalents per hydroxyl group to be methylated) to the stirring suspension via syringe. Rationale: A slight excess of the electrophile ensures complete conversion of the phenoxide. Iodomethane is volatile and should be handled in a fume hood.[8]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) with vigorous stirring. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing ensures the reaction proceeds at a constant and optimal temperature without loss of the volatile solvent or reagent.[8][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Regular monitoring prevents unnecessary heating and potential side reactions, and confirms when the starting material has been consumed.[14]
-
-
Workup and Purification (Ensuring Purity):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium iodide (KI) byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary. Rationale: This step removes any unreacted starting material, byproducts, or impurities to yield the pure, isotopically labeled product.[14]
-
-
Confirmation of Methylation: Compare the ¹H and ¹³C NMR spectra of the product with the starting material. The disappearance of the phenolic -OH proton signal in the ¹H NMR and the appearance of a new signal for the -O¹³CD₃ group (which will be a septet in the ¹³C NMR) confirms the reaction's success.
-
Isotopic Incorporation: High-resolution mass spectrometry is the definitive method. The product's molecular ion peak should be 4 mass units higher than the monomethylated unlabeled analogue for each incorporated ¹³CD₃ group. For example, if methylating a monohydric phenol, the product will be M+4 relative to the unlabeled methyl ether.
Applications in Drug Discovery and Development
The primary value of this compound in the pharmaceutical sciences lies in its application as a tool for generating stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis and as a tracer in metabolic studies.[15][16][17]
Gold Standard Internal Standards for Mass Spectrometry
In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug and its metabolites in biological matrices (e.g., plasma, urine) is essential.[18][19] LC-MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[20]
However, LC-MS analyses are susceptible to matrix effects, where co-eluting components from the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[21] The most effective way to correct for these variations is to use a SIL-IS.[10][20] An ideal SIL-IS is chemically identical to the analyte but has a different mass.
This compound is used to synthesize these ideal internal standards. A ¹³C,d₃-labeled version of a drug or metabolite will have virtually identical physicochemical properties to its unlabeled counterpart. This means it will have the same retention time during chromatography, experience the same extraction recovery, and be subject to the same matrix effects.[6][22] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, any variations in sample preparation or analysis will affect both the analyte and the internal standard equally. The ratio of their signals in the mass spectrometer will, therefore, remain constant, allowing for highly accurate and precise quantification. The use of ¹³C labeling is often preferred over deuterium alone, as the C-D bond can sometimes cause a slight shift in chromatographic retention time, whereas ¹³C labeling does not.[22]
Elucidating Metabolic Pathways
By synthesizing a drug candidate with a ¹³C,d₃-methyl group, researchers can track its fate in vivo. After administration, metabolites can be identified in biological fluids by searching for the characteristic mass signature of the labeled methyl group using mass spectrometry. This allows for the unambiguous identification of metabolites where the methyl group remains intact, providing crucial insights into the drug's metabolic pathways.[15][17]
Safety and Handling
Iodomethane is a toxic and carcinogenic compound and should be handled with appropriate precautions.[23] It is volatile and should always be used in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Due to its density, care should be taken when transferring with a syringe to avoid drips.[8] After use, any equipment that came into contact with iodomethane should be decontaminated, for example, by rinsing with a basic solution.
Conclusion
This compound is far more than a simple alkylating agent. Its well-defined chemical properties and unique spectroscopic signature make it an enabling tool for high-precision research in synthetic chemistry, drug metabolism, and pharmacokinetics. By understanding the principles behind its application—from the role of its stabilizer to the logic of its use as an internal standard—researchers can fully leverage its capabilities to accelerate discovery and development. The methodologies described herein provide a robust framework for its effective and safe implementation in the laboratory.
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Iodomethane-13C,d3 molecular weight and formula
An In-depth Technical Guide to Iodomethane-¹³C,d₃: Molecular Formula and Weight Determination
This guide provides a detailed examination of Iodomethane-¹³C,d₃, a crucial isotopically labeled compound in advanced scientific research. We will move beyond simple catalog data to deconstruct its molecular formula from first principles, calculate its precise molecular weight based on isotopic masses, and outline the analytical methodology for its empirical verification. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their workflows.
Part 1: Deconstructing the Molecular Formula
The nomenclature "Iodomethane-¹³C,d₃" itself provides the blueprint for its molecular structure. Understanding this nomenclature is fundamental to appreciating its application and properties.
-
The Parent Molecule: Iodomethane: The base of the compound is iodomethane, which has the standard chemical formula CH₃I. It consists of a central carbon atom bonded to three hydrogen atoms and one iodine atom.
-
Isotopic Labeling - Carbon-13 (¹³C): The "-¹³C" designation indicates that the standard carbon atom, which is predominantly the ¹²C isotope, has been replaced with the stable, heavier isotope, Carbon-13. ¹³C contains six protons and seven neutrons, unlike the six protons and six neutrons of ¹²C.[1] This substitution is critical for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
-
Isotopic Labeling - Deuterium (d₃): The ",d₃" signifies that all three hydrogen atoms (protium, ¹H) have been substituted with deuterium (²H or D), the stable heavy isotope of hydrogen.[2] The deuterium nucleus contains one proton and one neutron, in contrast to the single proton in a protium nucleus.[3]
Combining these elements, the precise molecular formula for Iodomethane-¹³C,d₃ is ¹³CD₃I .
Caption: Molecular structure of Iodomethane-¹³C,d₃ (¹³CD₃I).
Part 2: Calculation of Molecular Weight from Isotopic Mass
While commercial suppliers often list a molecular weight, it is crucial for the discerning scientist to understand its derivation from the specific isotopic masses of its constituent atoms. This ensures accuracy in high-resolution mass spectrometry and quantitative analysis.
The molecular weight is the sum of the atomic masses of the constituent isotopes. For ¹³CD₃I, this is calculated as follows:
-
Mass of Carbon-13 (¹³C): The relative atomic mass of ¹³C is approximately 13.003355 Da.[4][5][6]
-
Mass of Deuterium (D or ²H): The atomic mass of a single deuterium atom is approximately 2.014102 Da.[2][7][8] Since there are three deuterium atoms (d₃), their total contribution is 3 x 2.014102 Da = 6.042306 Da.
-
Mass of Iodine (I): Natural iodine is effectively monoisotopic, consisting almost entirely of ¹²⁷I.[9][10] Its atomic weight is 126.90447 Da.[9][11]
The monoisotopic mass is therefore: 13.003355 Da (¹³C) + 6.042306 Da (3 x D) + 126.90447 Da (I) = 145.950131 Da
This calculated exact mass is in excellent agreement with the molecular weight values provided by commercial suppliers, which are typically rounded to two decimal places, such as 145.95 g/mol .[12]
Summary of Molecular Weight Calculation
| Component | Isotope | Quantity | Isotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon | ¹³C | 1 | 13.003355[5][6] | 13.003355 |
| Hydrogen | Deuterium (D) | 3 | 2.014102[2][8] | 6.042306 |
| Iodine | ¹²⁷I | 1 | 126.90447[9][11] | 126.90447 |
| Total | ¹³CD₃I | 145.950131 |
Part 3: Experimental Verification via Mass Spectrometry
A core tenet of scientific integrity is the empirical validation of reagents. The identity and isotopic enrichment of Iodomethane-¹³C,d₃ are best confirmed using mass spectrometry. This technique separates ions based on their mass-to-charge ratio (m/z), providing a definitive confirmation of the molecular weight.
Conceptual Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of Iodomethane-¹³C,d₃ in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam. This process, known as electron ionization, typically dislodges an electron to form a positively charged molecular ion ([¹³CD₃I]⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
For ¹³CD₃I, the molecular ion peak is expected at an m/z value corresponding to its monoisotopic mass (~145.95). This represents a mass shift of +4 Da compared to unlabeled iodomethane (CH₃I, mass ~141.9), providing clear evidence of the complete isotopic labeling.
Caption: Workflow for the verification of Iodomethane-¹³C,d₃ via mass spectrometry.
Part 4: Applications in Research & Development
Iodomethane-¹³C,d₃ is not merely a chemical curiosity; it is a powerful tool for mechanistic and structural studies. Its primary utility lies in its ability to serve as a tracer in complex systems.
-
NMR Spectroscopy: The ¹³C nucleus has a nuclear spin that makes it NMR-active.[1] Incorporating ¹³C-labeled methyl groups into large proteins or other biomolecules allows for specific signals to be observed in NMR experiments, aiding in structural and dynamic analysis.[13]
-
Mass Spectrometry: As a "heavy" internal standard in quantitative mass spectrometry, it allows for precise measurement of unlabeled iodomethane or methylated analytes.
-
Mechanistic Studies: It is used to trace the path of methyl groups in chemical reactions, such as in the characterization of reactive intermediates in the Heck reaction.[13]
By understanding the fundamental properties of Iodomethane-¹³C,d₃—its precise formula and mass—researchers can confidently employ it as a high-precision tool to elucidate complex chemical and biological processes.
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- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. What is the atomic number of iodine? | Filo [askfilo.com]
- 12. isotope.com [isotope.com]
- 13. IODOMETHANE-13C | 4227-95-6 [chemicalbook.com]
Whitepaper: A Researcher's Guide to the Synthesis of Iodomethane-13C,d3 (¹³CD₃I)
Abstract: This technical guide provides a comprehensive overview for the synthesis of the isotopically labeled reagent, Iodomethane-13C,d3 (¹³CD₃I). This compound is a cornerstone in modern research, particularly in mass spectrometry, NMR spectroscopy, and drug metabolism studies, where its distinct isotopic signature enables precise molecular tracking and quantification. This document details a reliable and well-established synthetic protocol, emphasizing the underlying chemical principles, critical safety considerations, and the analytical validation necessary to ensure the production of high-purity ¹³CD₃I suitable for advanced research applications.
Introduction: The Significance of Isotopically Labeled Iodomethane
Isotopically labeled compounds are indispensable tools in the modern scientific landscape. This compound, in which the carbon atom is the stable isotope carbon-13 and the three hydrogen atoms are deuterium, serves as a potent methylating agent for introducing a "heavy" methyl group onto a target molecule. This isotopic labeling allows researchers to unambiguously differentiate the newly introduced methyl group from other methyl groups within the molecule or a complex biological matrix.
The principal applications of ¹³CD₃I include:
-
Internal Standards in Mass Spectrometry: Due to its identical chemical behavior but distinct mass, analytes derivatized with ¹³CD₃I are ideal internal standards for quantitative mass spectrometry. This allows for the correction of variations that may occur during sample preparation and instrument analysis.
-
Mechanistic Studies in Organic Chemistry: The isotopic label acts as a probe to elucidate complex reaction mechanisms, especially those involving methyl transfer pathways.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: In the field of drug development, ¹³CD₃I is utilized to synthesize stable isotope-labeled drug candidates. This facilitates "cocktail" dosing studies in human subjects, where both labeled and unlabeled drugs are administered simultaneously, enabling the precise determination of absolute bioavailability and other crucial pharmacokinetic parameters.
This guide will concentrate on a widely adopted and robust method for the synthesis of ¹³CD₃I: the reaction of Methanol-13C,d4 with iodine and triphenylphosphine.
Synthetic Methodology: The Appel Reaction
The synthesis of this compound is commonly and efficiently achieved through a variation of the Appel reaction. This reaction provides a high-yield, one-pot conversion of an alcohol to its corresponding alkyl halide.
Reaction Principle
The foundation of this synthesis is the reaction between Methanol-13C,d4, triphenylphosphine (PPh₃), and elemental iodine (I₂). The reaction proceeds via the formation of a phosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion displaces triphenylphosphine oxide (TPPO), a stable byproduct, to yield the desired this compound.
The overall chemical transformation is as follows:
¹³CD₃OH + PPh₃ + I₂ → ¹³CD₃I + Ph₃PO + HI
The triphenylphosphine oxide byproduct is a high-boiling, crystalline solid, which greatly simplifies the purification of the volatile this compound product.
Experimental Protocol
Disclaimer: This protocol involves the use of hazardous and carcinogenic materials. It should only be executed by trained chemists within a certified chemical fume hood and with the use of appropriate personal protective equipment (PPE).
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (approx.) |
| Methanol-13C,d4 (¹³CD₃OD) | 37.07 | 1.0 g | 0.027 |
| Triphenylphosphine (PPh₃) | 262.29 | 8.5 g | 0.032 |
| Iodine (I₂) | 253.81 | 8.2 g | 0.032 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (8.5 g, 0.032 mol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: While stirring the solution at room temperature, add elemental iodine (8.2 g, 0.032 mol) in small portions. This addition is exothermic and will result in the formation of a dark brown solution as the triphenylphosphine-iodine adduct forms.
-
Alcohol Addition: Once all the iodine has dissolved, slowly add Methanol-13C,d4 (1.0 g, 0.027 mol) to the reaction mixture using a syringe.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to verify the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours at ambient temperature.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath.
-
The volatile this compound product can be isolated by simple distillation. The low boiling point of iodomethane (42.4 °C) allows for its effective separation from the solvent and the non-volatile triphenylphosphine oxide byproduct.
-
For smaller-scale syntheses, the product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent.
-
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques:
-
¹H NMR: To verify the absence of protons and confirm a high degree of deuteration.
-
¹³C NMR: To confirm the presence of the carbon-13 label.
-
GC-MS: To determine the chemical purity and confirm the mass of the labeled compound (m/z = 146).
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Trustworthiness: Ensuring Quality and Purity
The integrity of any research data derived from the use of ¹³CD₃I is fundamentally dependent on the quality of the synthesized material. A self-validating protocol integrates multiple analytical checkpoints to certify the identity, purity, and isotopic enrichment of the final product.
-
Purity Assessment: Gas Chromatography (GC) is the definitive method for determining the chemical purity of the volatile this compound. The presence of residual solvent or starting materials can be accurately quantified. A purity of >98% is the generally accepted standard for most research applications.
-
Identity Confirmation: Mass Spectrometry (MS), particularly when coupled with GC, provides unequivocal confirmation of the product's identity. The mass spectrum should exhibit a clear molecular ion peak at m/z 146, corresponding to the mass of ¹³C¹H₀D₃I.
-
Isotopic Enrichment: While high-resolution mass spectrometry can offer insights into isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this determination.
-
¹H NMR: The absence of a significant singlet peak around 2.16 ppm is indicative of a high degree of deuteration.
-
¹³C NMR: A single resonance observed at approximately -20 ppm (which will appear as a multiplet due to coupling with deuterium) confirms the presence of the ¹³C label.
-
Safety Considerations
Iodomethane is a recognized toxic and carcinogenic compound. All manipulations of this substance must be performed within a certified chemical fume hood. The use of appropriate personal protective equipment, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves, is mandatory. It is imperative to consult the Safety Data Sheet (SDS) for Iodomethane before commencing any experimental work.
Conclusion
The synthesis of this compound utilizing the Appel reaction represents a robust and highly reliable method for the production of this vital research chemical. By adhering to a well-defined protocol and implementing stringent analytical validation, researchers can confidently generate high-purity ¹³CD₃I for a diverse array of applications in chemistry, biology, and drug development. The capacity to precisely introduce a mass-shifted methyl group provides an unparalleled tool for both quantitative analysis and the elucidation of complex chemical and biological mechanisms.
References
-
The Appel Reaction: Smith, M. B. and March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013; pp 464-465. [Link: [Link]]
-
Stable Isotope Labeling in Drug Discovery: Lappin, G. and Temple, C. S. "The use of stable isotope-labeled drugs in clinical pharmacology." British Journal of Clinical Pharmacology2006 , 61(1), 3-10. [Link: [Link]]
Iodomethane-13C,d3 CAS number 20710-47-8
An In-Depth Technical Guide to Iodomethane-13C,d3 (CAS: 20710-47-8) for Advanced Research and Drug Development
Introduction
This compound, identified by CAS number 20710-47-8, is a high-purity, dual stable isotope-labeled analogue of methyl iodide.[1] Its structure, where the carbon atom is the heavy isotope ¹³C and the three hydrogen atoms are deuterium (D), makes it a powerful and versatile reagent for scientists, researchers, and drug development professionals. The incorporation of these stable isotopes provides a unique mass signature (M+4) and distinct nuclear magnetic resonance properties, enabling precise tracking and quantification in complex chemical and biological systems. This guide offers a comprehensive overview of its properties, core applications, and field-proven protocols, providing the technical insights necessary to leverage this essential tool in mass spectrometry, NMR spectroscopy, and metabolic research.
Section 1: Physicochemical Profile and Isotopic Characteristics
The utility of this compound is fundamentally derived from its specific physical and isotopic properties. It is a dense liquid that requires careful handling due to its toxicity and sensitivity to light.[2] The presence of a copper stabilizer is common to prevent degradation.[3]
The defining feature is its dual isotopic enrichment. The carbon is enriched to approximately 99 atom % ¹³C, and the hydrogen is enriched to 99.5 atom % deuterium.[4] This dual labeling results in a molecular weight of approximately 145.95 g/mol , a +4 mass unit shift compared to its unlabeled counterpart, which is a critical feature for mass spectrometry applications.[1]
Table 1: Key Physicochemical and Isotopic Properties
| Property | Value | Source(s) |
| CAS Number | 20710-47-8 | |
| Linear Formula | ¹³CD₃I | |
| Molecular Weight | 145.95 g/mol | [1] |
| Form | Liquid | |
| Boiling Point | 42 °C | [5] |
| Melting Point | -66.5 °C | [5] |
| Density | 2.340 g/mL at 25 °C | |
| Isotopic Purity | 99 atom % ¹³C, 99.5 atom % D | [4] |
| Mass Shift | M+4 | |
| Storage Temperature | 2-8°C, protected from light | [3] |
Section 2: Core Applications in Scientific Research
The unique isotopic signature of this compound makes it an indispensable tool across several advanced analytical domains.
Quantitative Mass Spectrometry: The Gold Standard Internal Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. The ideal SIL internal standard co-elutes with the analyte but is mass-shifted, allowing for its distinct detection. This compound is a premier methylating agent used to derivatize a target analyte, thereby creating a bespoke SIL internal standard in situ.
Causality of Experimental Choice: Why use a SIL internal standard? It corrects for variations in sample preparation, matrix effects (ion suppression/enhancement), and instrument response, which are common sources of error in complex samples like serum or plasma.[6] By adding a known quantity of the SIL standard at the beginning of the sample preparation, any loss or variation experienced by the analyte is mirrored by the standard, ensuring the final analyte/standard ratio remains constant and accurate.
This protocol describes the creation of a labeled methyl ester from a target analyte (e.g., a drug candidate with a carboxylic acid moiety) to serve as an internal standard for its quantification.
-
Preparation of Standards: Prepare a stock solution of the unlabeled analyte (e.g., 1 mg/mL in methanol). Prepare a separate stock solution of this compound (e.g., 5 mg/mL in acetonitrile).
-
Sample Preparation: To 250 µL of the sample matrix (e.g., serum), add 100 µL of the internal standard working solution (a dilution of the this compound stock, to be used for derivatizing an endogenous or spiked analyte to create the standard).
-
Protein Precipitation: Add 1 mL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Derivatization (Methylation):
-
Transfer the supernatant to a clean tube.
-
Add a suitable base (e.g., 20 µL of 5% ammonium hydroxide) to deprotonate the carboxylic acid, making it nucleophilic.
-
Add 50 µL of the this compound stock solution.
-
Cap the tube tightly and heat at 60°C for 15 minutes to drive the SN2 reaction to completion.
-
-
Final Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample. Develop a Selected Reaction Monitoring (SRM) method to monitor the specific parent-to-daughter ion transitions for both the unlabeled analyte (e.g., M+H)⁺ and the labeled internal standard (M+4+H)⁺.[6]
Caption: Workflow for quantitative analysis using this compound derivatization and LC-MS/MS.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The dual labels in this compound provide complementary information in NMR studies, making it a powerful tool for structural elucidation and quantitative analysis.
-
¹³C NMR: The ¹³C label allows for direct observation of the methylated carbon's environment. This is invaluable for confirming the site of methylation in a molecule. Furthermore, quantitative ¹³C NMR (qNMR) can determine the concentration of a substance with high precision.[7]
-
Deuterium (²H) NMR: The deuterium labels result in the disappearance of the proton signal for the methyl group in ¹H NMR, simplifying complex spectra. The lack of protons also eliminates splitting patterns associated with the methyl group, further clarifying adjacent signals.
Trustworthiness of the Protocol: For ¹³C NMR to be truly quantitative, the Nuclear Overhauser Effect (NOE) must be suppressed.[8] NOE is the transfer of polarization from protons to carbons during proton decoupling, which can artificially and non-uniformly enhance the ¹³C signal intensity. The inverse-gated decoupling pulse sequence is a self-validating system for qNMR because it specifically eliminates this artifact, ensuring that the signal integral is directly proportional to the number of nuclei.[8]
-
Sample Preparation: Accurately weigh ~10-20 mg of the ¹³C-methylated analyte and a similar amount of a suitable internal standard. Dissolve in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquisition Parameters:
-
Select an inverse-gated proton decoupling pulse sequence (e.g., zgig on Bruker instruments).[8]
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the carbons of interest (D1 ≥ 5T₁). This ensures complete relaxation between scans, which is critical for accurate integration.
-
Set the pulse angle to 90° to maximize the signal for each scan.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for quantifiable peaks).
-
-
Data Processing: Apply Fourier transformation and phase correction. Carefully integrate the peak of the ¹³C-labeled methyl group and the peak of the internal standard.
-
Quantification: Calculate the concentration of the analyte based on the known concentration of the internal standard and the integral ratio.
Caption: Logic of the inverse-gated decoupling sequence for quantitative ¹³C NMR.
Elucidation of Reaction Mechanisms and Metabolic Pathways
This compound is an invaluable tracer for studying reaction mechanisms and drug metabolism.[9] The dual labeling provides an unambiguous signal that can be easily differentiated from endogenous molecules. In drug development, understanding a compound's metabolic fate is critical for assessing its safety and efficacy.[10][11]
Expertise in Application: When studying the metabolism of a drug candidate, researchers often incubate the drug with liver microsomes or hepatocytes. By using this compound as a precursor to synthesize the labeled drug, any subsequent metabolites that retain the labeled methyl group can be definitively identified by the characteristic M+4 shift in their mass spectra. This allows for the confident identification of metabolic soft spots, such as sites of O- or N-demethylation (loss of the labeled group) or the formation of new methylated species.
Caption: Tracing drug metabolism using a precursor labeled with this compound.
Section 3: Safety, Handling, and Storage
This compound is a hazardous substance and requires strict adherence to safety protocols. It is toxic, a suspected carcinogen, and can cause severe irritation.[2][12]
Table 2: Hazard Summary
| Hazard | GHS Pictogram(s) | Description |
| Acute Toxicity | 💀 | Toxic if swallowed or inhaled. Harmful in contact with skin.[13] |
| Health Hazard | ⚕️ | Suspected of causing cancer. May cause respiratory irritation. |
| Irritant | ❗ | Causes skin and serious eye irritation. |
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure an eyewash station and safety shower are immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Eye Protection: Wear chemical splash goggles.
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
-
Dispensing: Use a gas-tight syringe for transferring the liquid. Avoid using aluminum or galvanized containers.[12]
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area.
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to local, state, and federal regulations.
-
Storage: Store the vial tightly sealed in a refrigerator at 2-8°C. Protect from light to prevent decomposition.[2]
Conclusion
This compound is far more than a simple chemical reagent; it is a precision tool that provides unparalleled insight into complex systems. Its dual stable isotope labels offer an unambiguous signature for highly accurate quantification by mass spectrometry, detailed structural analysis by NMR, and definitive tracking of molecular fate in mechanistic and metabolic studies. While its handling requires strict safety measures, the quality and depth of data it enables make it an essential component in the toolkit of modern researchers and a critical asset in the rigorous process of drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Stable Isotope Labeled Iodomethane-13C-D3. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Cole-Parmer. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Natural Products. [Link]
-
Yu, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. [Link]
-
Marathe, P. H., et al. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Current Drug Metabolism. [Link]
-
Tang, Q., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate. [Link]
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- 4. Sigma Aldrich Fine Chemicals Biosciences this compound 99 atom % 13C, | Fisher Scientific [fishersci.com]
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- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Iodomethane-¹³C,d₃: Key Suppliers and Laboratory Applications
Introduction
In the precise world of scientific research, particularly in drug discovery and development, the ability to trace, quantify, and characterize molecules with absolute certainty is paramount. Isotopically labeled compounds are indispensable tools that provide this level of certainty. Among these, Iodomethane-¹³C,d₃ (also known as methyl iodide-¹³C,d₃) stands out as a versatile and powerful reagent. Its unique isotopic composition, featuring both a heavy carbon-¹³ (¹³C) atom and three deuterium (d₃) atoms, makes it a quadruply labeled methylating agent (M+4). This distinct mass shift and its nuclear spin properties (¹³C is NMR-active) enable researchers to introduce a stable, easily distinguishable methyl group onto a wide array of molecules.
This guide provides an in-depth overview of Iodomethane-¹³C,d₃ for the modern laboratory. We will explore the landscape of key suppliers, delve into its critical applications in mass spectrometry and NMR spectroscopy, provide detailed experimental protocols, and discuss the essential safety considerations for handling this potent reagent.
I. The Supplier Landscape: Sourcing High-Purity Iodomethane-¹³C,d₃
The quality and isotopic enrichment of Iodomethane-¹³C,d₃ are critical for the validity of experimental results. Selecting a reputable supplier is the first step in ensuring analytical success. The market is served by a few key specialty chemical companies known for their expertise in stable isotope synthesis.
Key selection criteria for a supplier include:
-
Isotopic Purity: The atom percentage of ¹³C and Deuterium. High enrichment (e.g., ≥99 atom % ¹³C and ≥99.5 atom % D) is crucial for minimizing isotopic interference and maximizing signal in analytical assays.
-
Chemical Purity: The overall purity of the compound, typically determined by methods like gas chromatography (GC).
-
Documentation: Availability of a Certificate of Analysis (CofA) for each batch, detailing specific purity and enrichment levels, is non-negotiable for regulated or publication-quality research.
-
Formulation: Iodomethane-¹³C,d₃ is often supplied with a stabilizer, such as copper wire or foil, to prevent degradation from light or trace acids.
Below is a comparative table of prominent suppliers who consistently provide high-quality Iodomethane-¹³C,d₃ for laboratory use.
| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Common Stabilizer | CAS Number |
| Sigma-Aldrich (Merck) | 99 atom % ¹³C, 99.5 atom % D[1][2] | ≥99% (CP)[1][2] | Copper[1][2] | 20710-47-8[1][2] |
| Cambridge Isotope Laboratories, Inc. | 99% ¹³C, 99% D[3][4] | ≥98%[3][4] | Copper Wire[3][4] | 20710-47-8[3][4] |
| C/D/N Isotopes Inc. | (Typically high, consult CofA) | (Typically high, consult CofA) | Copper | 20710-47-8 |
| LGC Standards | (Typically high, consult CofA) | (Typically high, consult CofA) | (Varies, consult CofA) | 20710-47-8[5] |
| Biosynth | (Typically high, consult CofA) | (Typically high, consult CofA) | Copper Wire[6] | 20710-47-8[6] |
Note: Specifications are typical and may vary by batch. Always consult the supplier and the Certificate of Analysis for exact details.
II. Core Application I: Quantitative Mass Spectrometry
The most widespread application of Iodomethane-¹³C,d₃ is in the synthesis of stable isotope-labeled internal standards (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expertise & Experience: The Rationale for SIL Internal Standards
Quantitative LC-MS/MS is susceptible to variability from multiple sources, including sample extraction efficiency, instrument drift, and, most notably, matrix effects.[7] The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample (e.g., plasma, urine).
A SIL-IS is the gold standard for correcting this variability.[8] Because Iodomethane-¹³C,d₃ is used to create an analogue of the analyte that is chemically and physically almost identical, the SIL-IS co-elutes with the analyte and experiences the same matrix effects and extraction losses.[9] However, due to its increased mass (M+4), it is distinguishable by the mass spectrometer. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate and precise quantification can be achieved, irrespective of signal fluctuations.[10]
Experimental Protocol: Preparation and Use of a SIL-IS
This protocol outlines a general workflow for using a custom-synthesized SIL-IS (created using Iodomethane-¹³C,d₃) in a quantitative LC-MS/MS assay.
1. Preparation of Stock Solutions: a. Prepare a primary stock solution of the unlabeled analyte (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., methanol, acetonitrile). b. Prepare a primary stock solution of the SIL-IS (e.g., 1 mg/mL) in the same solvent. From these, working solutions will be prepared.
2. Preparation of Calibration Curve Standards: a. Perform a serial dilution of the analyte working solution in a clean solvent to create a series of calibration standards. A minimum of five to seven concentration levels is recommended to span the expected sample concentration range.[11] b. To each calibration standard, add a fixed volume of the SIL-IS working solution, ensuring the final concentration of the IS is consistent across all points. A typical IS concentration is in the lower third of the calibration range.
3. Sample Preparation: a. Thaw unknown samples (e.g., plasma) and quality control (QC) samples. b. To a fixed volume of each sample (e.g., 50 µL), add the same fixed volume of the SIL-IS working solution used in the calibration standards. This "spiking" step should be done as early as possible to account for variability in the entire sample preparation process.[4][12] c. Vortex briefly to mix. d. Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction). e. Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. Data Analysis: a. Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system. b. For each injection, determine the peak area for both the analyte and the SIL-IS. c. Calculate the Response Ratio for each injection: Response Ratio = Analyte Peak Area / IS Peak Area. d. Plot the Response Ratio versus the known concentration of the analyte for the calibration standards. e. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve. f. Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured Response Ratios.
Visualization: LC-MS/MS Internal Standard Workflow
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
III. Core Application II: Organic Synthesis & NMR Spectroscopy
Iodomethane-¹³C,d₃ is a potent electrophilic methylating agent used in synthetic organic chemistry to install a ¹³CD₃ group onto nucleophiles.[2] This is frequently done to label a molecule at a specific site for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Expertise & Experience: Causality in Isotopic Labeling for NMR
Standard ¹H NMR spectroscopy can be complicated by crowded spectra where signals overlap. ¹³C NMR, while powerful, suffers from the low natural abundance (1.1%) of the ¹³C isotope.[13] By strategically introducing a ¹³C-labeled methyl group, a specific signal can be observed with high sensitivity in ¹³C NMR spectra without this background noise.[13] The presence of deuterium further simplifies ¹H spectra by removing the corresponding proton signals. This dual-labeling approach is invaluable for:
-
Mechanistic Studies: Tracking the fate of a specific methyl group through a reaction sequence.
-
Structural Elucidation: Assigning specific signals in complex molecules.
-
Binding Studies: Observing changes in the chemical environment of the labeled methyl group upon binding to a protein or other macromolecule.
Experimental Protocol: O-Methylation of a Phenol
This protocol describes a general method for the O-methylation of a phenolic hydroxyl group using Iodomethane-¹³C,d₃, a common reaction in the synthesis of labeled metabolites or drug analogues.
Materials:
-
Phenolic substrate
-
Iodomethane-¹³C,d₃
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone or dimethylformamide (DMF)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagents: To the flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF.
-
Initiation: Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the phenoxide salt.
-
Addition of Methylating Agent: Using a syringe, carefully add Iodomethane-¹³C,d₃ (1.1-1.2 eq) dropwise to the stirring suspension. (Caution: See Section IV on Safety).
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at a slightly elevated temperature (for DMF, ~50-60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup & Quenching: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of fresh solvent. c. Combine the filtrates. If any unreacted Iodomethane-¹³C,d₃ is a concern, it can be quenched by adding a small amount of aqueous sodium thiosulfate or sodium hydroxide solution and stirring for 30 minutes.[2][10] d. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by extraction into an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification is typically achieved by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic incorporation of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualization: Synthetic Pathway for O-Methylation
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Iodomethane-13C,d3: A Guide to Ensuring Isotopic and Chemical Integrity Through Optimal Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iodomethane-13C,d3 (¹³CD₃I) is a cornerstone reagent in modern chemical and biomedical research. Its utility as a powerful tool for introducing an isotopically labeled methyl group is indispensable in fields ranging from quantitative mass spectrometry and NMR-based structural elucidation to the synthesis of complex molecules in drug discovery.[1] The precision of experiments relying on this reagent is directly contingent on its chemical purity and isotopic enrichment. However, the inherent reactivity of the carbon-iodine bond necessitates a rigorous and well-understood protocol for storage and handling to prevent degradation.
This guide provides a comprehensive framework grounded in chemical principles and field-proven practices. It moves beyond simple procedural lists to explain the causality behind recommended protocols, empowering researchers to maintain the integrity of their this compound and, by extension, the validity of their experimental outcomes.
Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of this compound is the first step toward appreciating its stability challenges. The substitution of protium with deuterium and ¹²C with ¹³C has a negligible effect on its bulk physical properties compared to the unlabeled analog but is critical for its use as a tracer.
| Property | Value | Source |
| Molecular Formula | ¹³CD₃I | [2] |
| Molecular Weight | ~145.95 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 42 °C (lit.) | [2][5] |
| Melting Point | -66.5 °C (lit.) | [2][5] |
| Density | 2.340 g/mL at 25 °C | [2] |
| Vapor Pressure | 332 mmHg at 20 °C | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥99.5 atom % D | [2] |
digraph "this compound Structure" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D1 [label="D", fillcolor="#FBBC05", fontcolor="#202124"]; D2 [label="D", fillcolor="#FBBC05", fontcolor="#202124"]; D3 [label="D", fillcolor="#FBBC05", fontcolor="#202124"];
C -> I[label=" C-I Bond"]; C -> D1 [label=" C-D Bond"]; C -> D2 [label=" C-D Bond"]; C -> D3 [label=" C-D Bond"]; }
Caption: Molecular structure of this compound.
Mechanisms of Degradation: A Causal Analysis
The stability of this compound is primarily dictated by the lability of the carbon-iodine bond. While the compound is stable under optimal conditions, several environmental factors can initiate its decomposition, compromising sample integrity.[4]
Photolytic Decomposition
-
Causality: The C-I bond is susceptible to homolytic cleavage when exposed to light, particularly UV radiation. This process generates a methyl radical (•¹³CD₃) and an iodine radical (•I). The iodine radicals readily combine to form molecular iodine (I₂), which imparts a characteristic reddish-brown color to the liquid, serving as a primary visual indicator of degradation.[4]
-
Consequence: The formation of I₂ and subsequent radical side-reactions reduce the purity of the reagent, introducing contaminants that can interfere with sensitive analytical methods or synthetic reactions.
Thermal Decomposition
While stable at recommended storage temperatures, this compound will decompose at elevated temperatures (decomposition begins at 270 °C).[6] This process can liberate toxic and corrosive byproducts such as hydrogen iodide (HI) and iodine.[4][6] Therefore, avoiding exposure to heat sources is critical.[7]
The Role of Stabilizers
To counteract photolytic decomposition, commercial preparations of this compound often contain a stabilizer, most commonly copper in the form of a wire or powder.[2][3][8]
-
Mechanism of Action: Copper acts as a scavenger for the molecular iodine (I₂) formed during light-induced degradation. It reacts with I₂ to form copper(I) iodide (CuI), a stable salt, effectively removing free iodine from the solution and preventing it from participating in further degradative reactions. This is a self-validating system; as long as metallic copper is present, it is actively protecting the reagent.
Isotopic Stability
The isotopic labels themselves (¹³C and D) are stable and not subject to radioactive decay.[9] The carbon-deuterium (C-D) bond is stronger than a carbon-protium (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This enhanced bond strength does not negatively impact storage stability; in fact, it makes the deuterated methyl group slightly less reactive in certain chemical reactions but does not alter the recommended storage protocols.[10] The ¹³C label is considered chemically identical to ¹²C in terms of stability and does not require special handling beyond that for the unlabeled compound.[11]
Validated Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable for preserving the high purity of this compound.
Core Storage Conditions
The following conditions are essential for long-term stability and must be maintained from receipt to final use.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C [2][3][8] | Refrigeration slows down the rate of potential decomposition reactions and reduces vapor pressure, minimizing loss of this volatile compound upon opening. |
| Light | Store in complete darkness [3][4] | Must be stored in an amber glass bottle or an opaque container to prevent photolytic cleavage of the C-I bond. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | While not always shipped under inert gas, for long-term storage after first opening, displacing air with an inert gas minimizes exposure to oxygen and moisture.[4] |
| Container | Tightly sealed original container [4][12] | Prevents volatilization and ingress of atmospheric moisture. Ensure the cap liner is chemically resistant (e.g., PTFE). |
Step-by-Step Handling Protocol
This protocol ensures both compound integrity and user safety. This compound is toxic and a suspected carcinogen; all handling must be performed with appropriate engineering controls and personal protective equipment.[7][12]
-
Preparation: Conduct all operations within a certified chemical fume hood.[7][12] Gather all necessary equipment, including syringes, needles, and septa, for inert atmosphere transfer.
-
Equilibration: Remove the container from the 2-8°C storage. Allow it to stand unopened for at least 30-60 minutes to warm to ambient temperature. This is a critical step to prevent atmospheric moisture from condensing inside the cold bottle upon opening, which can hydrolyze the reagent.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., laminate film or viton).[4]
-
Inert Atmosphere Use: For high-purity applications, pierce the septum-sealed cap with a needle connected to a supply of dry argon or nitrogen to create a positive pressure. Use a second needle connected to a syringe to withdraw the required amount.
-
Dispensing: Withdraw the liquid slowly to avoid aerosol generation.
-
Resealing and Storage: Immediately after dispensing, tightly reseal the container. If the septum has been punctured multiple times, consider wrapping the cap and neck with Parafilm® for extra security. Promptly return the container to refrigerated (2-8°C), dark storage.[2][3]
Caption: Workflow for the safe handling of this compound.
Verification of Compound Integrity
Before use in a critical application, especially if the material has been stored for an extended period, its integrity should be verified.
Caption: Decision tree for assessing compound integrity.
Protocol: Rapid Purity Assessment by ¹H NMR
-
Sample Preparation: In a fume hood, carefully prepare a dilute sample by adding ~1-2 µL of this compound to ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The key diagnostic is the near-complete absence of a signal in the methyl region (~2.16 ppm). Due to the ¹³C and deuterium labeling, the proton signal should be suppressed to trace levels corresponding to the isotopic purity (e.g., <0.5%). The presence of any significant singlet at this chemical shift indicates either proton exchange/contamination or the presence of a non-deuterated impurity.
By implementing these scientifically grounded storage, handling, and verification procedures, researchers can ensure the chemical and isotopic integrity of their this compound, leading to more reliable, reproducible, and accurate experimental results.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Retrieved from [Link]
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Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]
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Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl iodide. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. Retrieved from [Link]
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ResearchGate. (2008). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Request PDF. Retrieved from [Link]
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Science.gov. (n.d.). isotopically labeled compounds: Topics. Retrieved from [Link]
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ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]
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Methodological & Application
Unlocking Molecular Insights: A Guide to Using Iodomethane-¹³C,d₃ in NMR Spectroscopy Studies
For researchers, scientists, and drug development professionals venturing into the intricate world of molecular interactions and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique. Its ability to provide atomic-level information makes it indispensable for elucidating molecular structure, studying binding events, and probing dynamic processes. The strategic use of stable isotope-labeled compounds, such as Iodomethane-¹³C,d₃, can significantly enhance the capabilities of NMR, offering clearer and more precise insights.
This comprehensive guide provides detailed application notes and protocols for leveraging Iodomethane-¹³C,d₃ in your NMR studies. We will delve into the rationale behind its use, practical considerations for experimental design, and step-by-step methodologies for key applications, empowering you to unlock a deeper understanding of your molecular systems of interest.
The Power of Isotopic Labeling with Iodomethane-¹³C,d₃
Iodomethane-¹³C,d₃ is a specialized isotopic labeling reagent where the carbon atom is the NMR-active ¹³C isotope, and the three hydrogen atoms are replaced with deuterium (d or ²H). This unique isotopic composition offers several distinct advantages in NMR spectroscopy. The primary application of Iodomethane-¹³C,d₃ is as a methylating agent, introducing a ¹³C-labeled and deuterated methyl group onto a target molecule.
The ¹³C label provides a distinct NMR signal that can be selectively observed, simplifying complex spectra and allowing for the focused study of the labeled site. Deuteration of the methyl protons minimizes their contribution to proton NMR spectra and reduces dipolar relaxation effects, leading to sharper signals and improved resolution in ¹³C NMR. This is particularly beneficial when studying large biomolecules where spectral overlap and line broadening can be significant challenges[1][2].
Table 1: Physicochemical Properties of Iodomethane-¹³C,d₃
| Property | Value |
| Chemical Formula | ¹³CD₃I |
| Molecular Weight | 145.95 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 42 °C |
| Melting Point | -66.5 °C |
| Density | 2.340 g/mL at 25 °C |
| Isotopic Purity (¹³C) | Typically ≥99% |
| Isotopic Purity (D) | Typically ≥99% |
Data sourced from commercial supplier specifications.
Core Applications in Research and Drug Development
The introduction of a ¹³C-labeled methyl group via Iodomethane-¹³C,d₃ opens doors to a variety of powerful NMR applications, particularly in the realms of structural biology and drug discovery.
Probing Protein Structure and Dynamics through Methylation
Post-translational methylation of proteins is a critical regulatory mechanism in cellular processes. Furthermore, chemical methylation of specific amino acid residues, such as lysines, can serve as a powerful tool for NMR-based structural and dynamic studies. Iodomethane-¹³C,d₃ is an ideal reagent for this purpose. The resulting ¹³C-labeled methyl groups act as sensitive probes, providing insights into:
-
Protein Folding and Stability: Changes in the chemical environment of the labeled methyl groups can report on conformational changes associated with protein folding and unfolding.
-
Protein-Ligand Interactions: The chemical shifts of the ¹³C-methyl signals can be perturbed upon ligand binding, allowing for the identification of binding sites and the determination of binding affinities[3][4][5]. This is a valuable technique in fragment-based drug discovery for screening and characterizing weak binders[6][7][8].
-
Protein Dynamics: The relaxation properties of the ¹³C-methyl spins provide information on the local dynamics of the protein backbone and side chains over a wide range of timescales.
Investigating Enzyme Kinetics and Mechanisms
Iodomethane-¹³C,d₃ can be used to synthesize ¹³C-labeled substrates for enzymatic reactions. By monitoring the appearance of the ¹³C-labeled product and the disappearance of the labeled substrate over time using quantitative ¹³C NMR, researchers can:
-
Determine Kinetic Parameters: Accurately measure Michaelis-Menten constants (Km) and catalytic rates (kcat)[9][10][11][12].
-
Elucidate Reaction Mechanisms: Identify and characterize reaction intermediates that contain the ¹³C-labeled methyl group.
-
Screen for Enzyme Inhibitors: Assess the effect of potential inhibitors on the rate of the enzymatic reaction.
Metabolomics and Tracer Studies
In the field of metabolomics, stable isotope tracers are essential for mapping metabolic pathways and quantifying metabolic fluxes. While not a direct metabolite, Iodomethane-¹³C,d₃ can be used to derivatize metabolites containing reactive functional groups, such as thiols or amines. This allows for the sensitive and specific detection of these derivatized metabolites by ¹³C NMR, aiding in their identification and quantification in complex biological mixtures.
Experimental Protocols
Success in utilizing Iodomethane-¹³C,d₃ for NMR studies hinges on meticulous experimental execution. The following sections provide detailed, step-by-step protocols for key applications.
Safety and Handling of Iodomethane-¹³C,d₃
Iodomethane is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: ¹³C-Methylation of a Protein for NMR Analysis
This protocol describes the chemical methylation of lysine residues in a protein using Iodomethane-¹³C,d₃.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer, pH ~7-8)
-
Iodomethane-¹³C,d₃
-
Reducing agent (e.g., sodium cyanoborohydride or dimethylamine borane complex)
-
Quenching solution (e.g., Tris buffer)
-
Dialysis or size-exclusion chromatography equipment for buffer exchange and removal of excess reagents.
-
NMR tubes and a suitable deuterated solvent (e.g., D₂O)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in a non-amine-containing buffer.
-
Reaction Setup: In a fume hood, add a 5-20 fold molar excess of Iodomethane-¹³C,d₃ to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Initiation of Reaction: Add a reducing agent to the reaction mixture. The choice and concentration of the reducing agent should be optimized to ensure efficient methylation without protein damage.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-12 hours. The reaction progress can be monitored by mass spectrometry to determine the extent of methylation.
-
Quenching: Quench the reaction by adding a quenching solution, such as Tris buffer, to consume any unreacted Iodomethane-¹³C,d₃.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography, exchanging the protein into the desired NMR buffer.
-
NMR Sample Preparation: Concentrate the ¹³C-methylated protein to the desired concentration for NMR analysis and transfer it to an NMR tube. Add D₂O to the appropriate final percentage for the NMR lock.
Sources
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- 2. 碘甲烷-13C 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Iodomethane-13C,d3 in Advanced Organic Synthesis
Abstract
Iodomethane-13C,d3 (¹³CD₃I) is a powerful, stable isotope-labeled (SIL) reagent that has become an indispensable tool for researchers in organic synthesis, drug discovery, and analytical chemistry. By combining a carbon-13 nucleus with three deuterium atoms, this molecule offers a unique mass shift (+4 Da relative to the unlabeled methyl group) and distinct spectroscopic properties. This guide provides an in-depth exploration of its primary applications, moving beyond simple descriptions to explain the underlying scientific principles and provide detailed, field-proven protocols for its effective implementation. We will delve into its role in creating internal standards for pharmacokinetic studies, elucidating reaction mechanisms through the kinetic isotope effect, and enabling quantitative analysis in proteomics and metabolomics.
The Unique Value Proposition of Dual Isotopic Labeling
This compound is more than a simple methylating agent; it is a strategic tool for introducing a chemically identical but physically distinct methyl group into a target molecule.[1] Its utility stems from the combined properties of its isotopes:
-
Carbon-13 (¹³C): As a stable isotope of carbon with a nuclear spin (I=½), it is NMR-active. This allows for direct, unambiguous tracking of the labeled carbon atom within a molecular structure, providing insights that are impossible with unlabeled materials.[2]
-
Deuterium (D or ²H): This heavy isotope of hydrogen significantly increases the mass of the methyl group. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, a critical feature for mechanistic studies.[3][4]
The combination results in a robust +4 mass unit shift, which is easily resolved in mass spectrometry, moving the labeled signal far from the natural isotopic distribution of the unlabeled analyte. This precision is crucial for quantitative applications and supports the development of new drug candidates through precise molecular analysis and modification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20710-47-8[1][5] |
| Molecular Formula | ¹³CD₃I[5] |
| Molecular Weight | ~145.95 g/mol [5] |
| Isotopic Purity (¹³C) | Typically ≥99 atom %[6] |
| Isotopic Purity (D) | Typically ≥99.5 atom % |
| Appearance | Clear, colorless liquid[5] |
| Storage Conditions | 2-8°C, protected from light[5][6] |
| Safety | Toxic, potential carcinogen. Handle in a fume hood with appropriate PPE.[7][8] |
Application: Synthesis of Gold-Standard Internal Standards for Bioanalysis
In drug development, accurately quantifying a drug candidate's concentration in biological matrices (e.g., plasma, tissue) is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The gold standard for such assays is the use of a stable isotope-labeled internal standard (SIL-IS).
Causality Behind the Choice: An ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the detector. A SIL-IS is the perfect candidate because its physical and chemical properties are nearly identical to the drug, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression/enhancement. The mass difference, however, allows a mass spectrometer to detect it on a separate channel. This compound is a favored reagent for synthesizing these standards, especially when a drug molecule contains a nucleophilic site amenable to methylation (e.g., phenol, amine, thiol).[1]
Workflow for SIL-IS Synthesis and Use
Caption: Workflow for SIL-IS synthesis and bioanalytical use.
Protocol 2.1: O-Methylation of a Phenolic Precursor
This protocol describes a general procedure for the methylation of a phenolic hydroxyl group to generate a labeled internal standard.
Materials:
-
Phenolic precursor molecule (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[7]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate & Hexanes for chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
Procedure:
-
Preparation: Ensure all glassware is oven-dried. Under an inert atmosphere (N₂ or Ar), dissolve the phenolic precursor in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature. The base deprotonates the phenol, generating the more nucleophilic phenoxide.[9]
-
Methylation: Add this compound dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench & Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and water. Isolate the organic layer. Wash sequentially with water, saturated NaHCO₃, and brine to remove DMF and unreacted base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure and isotopic incorporation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The HRMS should show a mass corresponding to the addition of a ¹³CD₃ group.
Application: Elucidating Reaction Mechanisms with Kinetic Isotope Effects
The difference in bond strength between C-D and C-H bonds can be exploited to probe reaction mechanisms. This phenomenon, the Kinetic Isotope Effect (KIE), manifests as a change in reaction rate upon isotopic substitution. If a C-H bond is broken or formed in the rate-determining step (RDS) of a reaction, substituting that hydrogen with deuterium will slow the reaction down (kH/kD > 1).
Causality Behind the KIE: The zero-point energy of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond. When using ¹³CD₃I in a reaction where a C-H bond on the methyl group is cleaved in the RDS (e.g., certain elimination or rearrangement pathways), a significant primary KIE will be observed. The ¹³C label serves as a secondary tracer to help analyze the products. While Sₙ2 reactions (as shown below) do not involve C-H bond cleavage in the RDS and thus exhibit a negligible primary KIE, the principle is foundational for more complex mechanistic queries.[4]
Conceptual Diagram of an Sₙ2 Reaction
Caption: Sₙ2 reaction with this compound.
Protocol 3.1: General Procedure for an Intermolecular KIE Competition Experiment
This protocol outlines how to measure the KIE by allowing a substrate to react with a mixture of labeled and unlabeled methyl iodide.
Materials:
-
Nucleophile (e.g., sodium phenoxide) (1.0 eq)
-
Iodomethane (CH₃I) (0.5 eq)
-
This compound (¹³CD₃I) (0.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
Reagent Preparation: Prepare a stock solution containing an exact 1:1 molar ratio of CH₃I and ¹³CD₃I. Verify the ratio by GC-MS or NMR if necessary.
-
Reaction Setup: In an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
Initiation: Add the combined iodomethane solution (totaling 1.0 eq) to the nucleophile solution. Ensure the reaction does not go to completion (aim for ~10-20% conversion) to minimize enrichment effects.
-
Monitoring & Quench: Stir at a constant temperature. Monitor the reaction progress carefully. Quench the reaction by adding a suitable reagent (e.g., a dilute acid or a scavenger like sodium thiosulfate).
-
Analysis: Isolate the methylated product. Analyze the product by mass spectrometry.
-
Calculation: The KIE is calculated from the ratio of the products formed. Determine the ratio (R) of [Product-¹³CD₃] to [Product-CH₃]. The KIE (kH/kD) is equal to this ratio, R. A value significantly greater than 1 suggests the C-H(D) bond is broken in the rate-determining step.
Application: Probing Metabolic Pathways
Stable isotope labeling is a cornerstone of metabolic flux analysis.[10][11][12] While larger molecules like ¹³C-glucose are common, ¹³CD₃I can be used to trace the path of methyl groups in biological systems, for example, in studying methylation cycles or the metabolism of xenobiotics.
Causality of Isotopic Tracing: When a biological system is supplied with a ¹³C-labeled nutrient or precursor, the label is incorporated into downstream metabolites.[13][14] By analyzing the mass isotopomer distribution in key metabolites over time using techniques like GC-MS or LC-MS, researchers can map active metabolic pathways and quantify the rate of flux through them.[10][12] ¹³CD₃I allows for the specific investigation of pathways involving S-adenosyl methionine (SAM), the primary biological methyl donor.
Protocol 4.1: Isotopic Labeling in Cell Culture for Metabolomics
This protocol provides a high-level workflow for introducing a ¹³CD₃-labeled compound to study its subsequent metabolism in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
Standard culture medium
-
¹³CD₃I-labeled substrate (e.g., a drug candidate synthesized via Protocol 2.1)
-
Quenching/Extraction solvent (e.g., 80:20 Methanol:Water at -80°C)
Procedure:
-
Cell Culture: Grow cells to the desired confluency under standard conditions.
-
Label Introduction: Replace the standard medium with a fresh medium containing a known concentration of the ¹³CD₃I-labeled substrate. This is the T₀ time point.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Metabolic Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add ice-cold extraction solvent to quench all enzymatic activity and lyse the cells.
-
Metabolite Extraction: Scrape the cells in the extraction solvent and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Sample Analysis: Collect the supernatant containing the metabolites. Analyze the samples by high-resolution LC-MS to identify and quantify the parent-labeled compound and any downstream metabolites containing the ¹³CD₃ tag. The mass shift of +4 Da makes these metabolites readily identifiable.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3.
- Guidechem. (n.d.). What are the applications of Iodomethane in organic synthesis?.
- SpectraBase. (n.d.). Iodomethane-d3 - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). IODOMETHANE-D3 synthesis.
- Georganics. (2024). Iodomethane – preparation and application.
- ChemicalBook. (2023). Iodomethane: Properties, Applications and Toxicities.
- ChemicalBook. (n.d.). Iodomethane(74-88-4) 13C NMR spectrum.
- Saunders, E. C., et al. (n.d.). Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites. PubMed.
- Gauthier, P.-P. G., et al. (n.d.). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. MDPI.
- Pharmaffiliates. (n.d.). CAS No : 20710-47-8| Chemical Name : this compound (Copper Wire Stabilized).
- Scripps Research Institute. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
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Quantitative Proteomics: A Guide to Stable Isotope Chemical Labeling using Iodomethane-¹³C,d₃
Application Note & Protocol
Introduction
Protein methylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, gene expression, and protein-protein interactions.[1][2][3] The study of these modifications, a key aspect of proteomics, requires highly sensitive and accurate analytical techniques. Mass spectrometry (MS) has become the method of choice for identifying and quantifying PTMs due to its unparalleled sensitivity and accuracy.[2][4]
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[5] Stable isotope labeling techniques are powerful tools in this field, allowing for the precise comparison of protein abundance between different samples, for instance, a control versus a treated state.[6][7] While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are robust, they are limited to actively dividing cells.[8][9] Chemical labeling, on the other hand, offers a versatile alternative that can be applied to virtually any protein sample post-extraction.[10][11]
This guide details the application of iodomethane-¹³C,d₃ as a "heavy" chemical labeling agent for quantitative proteomics. Iodomethane is an alkylating agent that covalently modifies nucleophilic amino acid residues. In standard bottom-up proteomics workflows, its primary target is the highly reactive thiol group of cysteine residues.[12] By using unlabeled "light" iodomethane (¹²CH₃I) to label one sample and isotopically labeled "heavy" iodomethane (¹³CD₃I) for the second, we introduce a precise mass difference in cysteine-containing peptides. This mass differential is readily detected by the mass spectrometer, enabling accurate relative quantification of peptide (and thus protein) abundance.
Principle of the Method
The core of this technique is a straightforward SN2 chemical reaction. Following protein extraction and denaturation, disulfide bonds are reduced to free thiols. These thiols are then alkylated (or "capped") to prevent re-oxidation. Instead of using a standard, unlabeled alkylating agent for all samples, we employ a differential labeling strategy.
-
Sample A (Control): Cysteine residues are alkylated with "light" iodomethane.
-
Sample B (Treated): Cysteine residues are alkylated with "heavy" iodomethane-¹³C,d₃.
The incorporation of one ¹³C and three deuterium (²H) atoms in the heavy reagent results in a mass increase of approximately 4.022 Da per labeled site compared to the light reagent.[13] After labeling, the samples are combined, digested into peptides (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In the MS1 spectrum, a peptide labeled with the light reagent will appear as a distinct peak, while its heavy-labeled counterpart will appear as an identical peak shifted by +4.022 Da. The ratio of the intensities of these paired peaks directly reflects the relative abundance of that peptide in the original samples.
Caption: S-alkylation of a cysteine thiol group with light (CH₃I) and heavy (¹³CD₃I) iodomethane.
Experimental Workflow
The overall workflow is a multi-step process that requires careful execution to ensure accurate and reproducible results. The key stages are outlined below.
Caption: Overall experimental workflow for quantitative proteomics using differential iodomethane labeling.
Detailed Protocol
Part 1: Materials and Reagents
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Light Alkylating Agent: 100 mM Iodomethane (CH₃I) in Acetonitrile (ACN)
-
Heavy Alkylating Agent: 100 mM Iodomethane-¹³C,d₃ (¹³CD₃I) in ACN (e.g., Sigma-Aldrich Cat. No. 20710-47-8)[13]
-
Quenching Solution: 500 mM DTT in water
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Protease: Sequencing-grade modified Trypsin (e.g., Promega)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water
-
Acid: Trifluoroacetic acid (TFA)
-
Desalting: C18 StageTips or equivalent solid-phase extraction cartridges
Part 2: Step-by-Step Methodology
1. Protein Extraction and Quantification a. Lyse cells or tissues in Lysis Buffer on ice. Sonication or mechanical disruption may be required. b. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris. c. Transfer the supernatant (containing the soluble proteome) to a new tube. d. Determine the protein concentration of each sample using a compatible assay (e.g., BCA). e. Normalize the volume of each sample to ensure equal amounts of protein (e.g., 100 µg) are used for labeling. Causality Insight: Starting with equal protein amounts is critical for accurate downstream quantification. Any initial discrepancy will skew the final ratios.
2. Reduction of Disulfide Bonds a. To each 100 µg protein sample, add the 1 M DTT stock solution to a final concentration of 10 mM. b. Incubate at 37°C for 1 hour with gentle shaking. Causality Insight: Reduction with DTT breaks covalent disulfide bonds, ensuring that all cysteine residues are accessible for alkylation.
3. Differential Isotopic Alkylation a. Cool samples to room temperature. Perform this step in a chemical fume hood as iodomethane is volatile and toxic. b. To the control sample , add the "light" 100 mM Iodomethane solution to a final concentration of 40 mM. c. To the treated sample , add the "heavy" 100 mM Iodomethane-¹³C,d₃ solution to a final concentration of 40 mM. d. Incubate both samples in the dark at room temperature for 45 minutes. Causality Insight: Alkylation must be performed in the dark to prevent the light-induced degradation of the iodomethane reagent. A molar excess of the alkylating agent drives the reaction to completion, ensuring all available thiols are capped.
4. Quenching and Sample Pooling a. Stop the alkylation reaction by adding the 500 mM DTT quenching solution to a final concentration of 50 mM. This will react with and consume any excess iodomethane. b. Incubate for 15 minutes at room temperature. c. Combine the "light" and "heavy" labeled samples into a single tube. Causality Insight: Quenching is essential to prevent non-specific alkylation of the trypsin enzyme in the next step. Pooling the samples after labeling minimizes experimental variability, as both samples are processed identically from this point forward.[14]
5. Protein Digestion a. Dilute the pooled sample with Digestion Buffer to reduce the urea concentration to below 1.5 M. b. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). c. Incubate overnight (12-16 hours) at 37°C. Causality Insight: Urea is a denaturant that must be diluted for trypsin to be active. Trypsin cleaves proteins into peptides of a size that is ideal for MS analysis.[1]
6. Peptide Desalting and Cleanup a. Acidify the peptide mixture by adding TFA to a final concentration of 0.1% to inactivate the trypsin. b. Use a C18 StageTip or SPE cartridge to desalt the peptides, removing urea, salts, and other contaminants that can interfere with LC-MS analysis. c. Elute the peptides, dry them completely in a vacuum centrifuge, and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).
7. LC-MS/MS Analysis a. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system. b. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS1 scan (to detect peptide precursor ions) and several MS/MS scans (to fragment selected precursors for sequencing).[2] Causality Insight: High-resolution MS1 scans are crucial for resolving the isotopic envelopes of the light and heavy peptide pairs and for accurate mass measurement.
Data Analysis and Interpretation
The analysis of data from stable isotope labeling experiments requires specialized software (e.g., MaxQuant, Proteome Discoverer).[15]
-
Peptide Identification: The MS/MS spectra are searched against a protein database to identify peptide sequences. The search parameters must include carbamidomethylation of cysteine as a variable modification (for the light label) and a custom modification for the heavy label (+4.022 Da on cysteine).
-
Peptide Quantification: The software identifies "SILAC pairs" or equivalent isotopic pairs in the MS1 spectra. It locates co-eluting peaks with the specified mass difference.
-
Ratio Calculation: For each identified peptide pair, the software calculates the area under the curve for both the light and heavy isotopic envelopes. The ratio (Heavy/Light or H/L) is then determined.
-
Protein Quantification: Protein-level ratios are inferred by combining the ratios of all unique peptides identified for that protein.
Example Data Presentation
The quantitative data can be summarized in a table to highlight proteins with significant changes in abundance.
| Protein ID | Gene Name | Peptide Sequence | H/L Ratio | Regulation |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | 0.98 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK... | 1.05 | Unchanged |
| P08670 | VIM | YQELMNTK...LGDVIEATYRK | 3.15 | Up-regulated |
| Q06830 | PRDX1 | ...LSILYPATTGR | 0.45 | Down-regulated |
Troubleshooting
-
Problem: Low labeling efficiency (many unlabeled cysteines detected).
-
Cause: Incomplete reduction of disulfides; insufficient concentration of iodomethane; insufficient reaction time.
-
Solution: Ensure DTT concentration and incubation time are adequate. Increase the concentration of the iodomethane reagent or extend the incubation time.
-
-
Problem: High variability in H/L ratios for peptides from the same protein.
-
Cause: Poor signal-to-noise for low-abundance peptides; co-eluting isobaric contaminants interfering with quantification.
-
Solution: Ensure accurate protein quantification before labeling. Optimize the LC gradient to improve peptide separation. Use only high-confidence, unique peptides for protein quantification.
-
-
Problem: Side reactions observed (e.g., methylation of methionine).
-
Cause: Iodomethane can react with other nucleophiles, although it is less favorable than with thiols.
-
Solution: Include methionine oxidation as a variable modification in the database search. The reaction conditions are optimized for cysteine specificity, but minor side reactions can occur.
-
References
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Application Note: Quantitative Analysis of Amino Acids by Exhaustive Derivatization with Iodomethane-¹³C,d₃ and LC-MS/MS
Introduction: The Rationale for Isotopic Derivatization
Quantitative amino acid analysis is a cornerstone of biomedical research, providing critical insights into metabolic status, disease pathology, and nutritional state. While liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, the direct analysis of native amino acids presents challenges due to their high polarity, poor retention on reversed-phase columns, and low ionization efficiency.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.
This application note details a robust method for the quantitative analysis of amino acids using exhaustive methylation with a stable isotope-labeled reagent, Iodomethane-¹³C,d₃. This "permethylation" strategy offers several distinct advantages:
-
Comprehensive Derivatization: The protocol aims to methylate all available active hydrogens, including those on α-amino, carboxyl, hydroxyl, thiol, and imidazole groups. This uniform derivatization simplifies the chemical properties of diverse amino acids.
-
Improved Chromatography: Methylation significantly increases the hydrophobicity of amino acids, leading to improved retention and separation on standard C18 reversed-phase columns.
-
Enhanced MS Sensitivity: The derivatized amino acids, particularly the quaternized α-amino group, often exhibit enhanced ionization efficiency in electrospray ionization (ESI), leading to lower detection limits.
-
Internal Standard Generation: While this protocol uses the isotopic label on the derivatizing agent for quantification, a parallel derivatization with unlabeled iodomethane ("light") can be performed on a standard mixture to create a comprehensive set of internal standards for relative quantification. The use of stable isotopes is the gold standard for achieving accurate quantitative results in mass spectrometry.[2][]
The specific choice of Iodomethane-¹³C,d₃ provides a unique mass signature (+17.03 Da per methylation) that is easily distinguished from natural isotopic abundances, ensuring accurate and precise quantification.
The Chemistry of Exhaustive Methylation
The derivatization process is based on the principles of nucleophilic substitution (SN2 reaction) and deprotonation.[4] Iodomethane is a potent methylating agent where the methyl carbon is electrophilic and iodide is an excellent leaving group.[4] To achieve exhaustive methylation, a strong, non-nucleophilic base is required to deprotonate all acidic protons on the amino acid, creating potent nucleophiles that readily attack the iodomethane.
The reaction, often referred to as permethylation in the context of peptides and glycans, proceeds as follows:
-
Deprotonation: A strong base, such as the dimethylsulfinyl carbanion (generated from DMSO and a strong base like NaOH or NaH), abstracts acidic protons from the amino acid's functional groups (R-COOH, R-NH₂, R-OH, R-SH, etc.).[5][6][7]
-
Nucleophilic Attack: The resulting anions act as powerful nucleophiles, attacking the electrophilic methyl carbon of Iodomethane-¹³C,d₃.
-
Substitution: The iodide ion is displaced, and a stable ¹³C,d₃-methyl group is covalently attached to the functional group. This process repeats until all active hydrogens are replaced.
The primary amine of the amino acid backbone is converted into a quaternary ammonium salt, which carries a permanent positive charge, greatly enhancing ESI-MS sensitivity.[4][8]
Workflow & Methodology
A logical workflow is essential for reproducible and accurate results. The process involves sample preparation, the core derivatization reaction, sample cleanup, and finally, analysis by LC-MS/MS.
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The Indispensable Role of Iodomethane-¹³C,d₃ in Modern Pharmaceutical Research and Drug Development: A Detailed Guide to its Applications and Protocols
In the intricate landscape of pharmaceutical research and drug development, precision and clarity are paramount. The journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges, demanding an unambiguous understanding of a drug candidate's behavior, both in chemical reactions and within biological systems. It is in this context that stable isotope-labeled compounds, particularly Iodomethane-¹³C,d₃, have emerged as indispensable tools, offering a level of analytical precision that was once unattainable. This guide provides an in-depth exploration of the multifaceted applications of Iodomethane-¹³C,d₃, complete with detailed protocols and the scientific rationale underpinning its use, designed for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Power of Isotopic Labeling
Iodomethane-¹³C,d₃ is a specialized form of iodomethane where the carbon atom is the stable isotope carbon-13 (¹³C) and the three hydrogen atoms are deuterium (d or ²H). This seemingly subtle alteration has profound implications for its utility in research. The key lies in the distinct physical properties of these isotopes compared to their more abundant counterparts, ¹²C and ¹H. The increased mass imparted by ¹³C and deuterium allows for the unequivocal identification and quantification of molecules incorporating the ¹³CD₃ group using mass spectrometry (MS). Concurrently, the nuclear spin of ¹³C provides a unique signature in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling precise structural elucidation and quantitative analysis.
The strategic incorporation of the ¹³CD₃-group into a drug candidate or a related molecule provides a powerful handle to trace its fate, understand its metabolic pathways, and quantify its presence with exceptional accuracy. This dual-utility in both MS and NMR makes Iodomethane-¹³C,d₃ a versatile and powerful reagent in the pharmaceutical scientist's toolkit.
Core Applications of Iodomethane-¹³C,d₃ in Drug Development
The utility of Iodomethane-¹³C,d₃ spans the entire drug development pipeline, from early-stage discovery to preclinical and clinical studies. Its primary role is as a precision methylating agent, allowing for the introduction of a traceable methyl group onto a variety of functional groups.
Unraveling Metabolic Fates: ADME Studies
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of drug development.[1] Isotope labeling is a critical technology in these studies. By synthesizing a version of a drug candidate labeled with the ¹³CD₃ group, researchers can administer it to in vitro or in vivo systems and precisely track its journey.
Key Advantages in ADME Studies:
-
Metabolite Identification: When a biological sample is analyzed by high-resolution mass spectrometry, the metabolites of the labeled drug will exhibit a characteristic mass shift corresponding to the ¹³CD₃ tag. This allows for the confident identification of metabolites even in complex biological matrices like plasma, urine, and feces.[2]
-
Quantitative Metabolite Profiling: The labeled drug can be used as an internal standard for the quantification of its unlabeled counterpart and its metabolites. This is crucial for determining the rate and extent of metabolism.[3]
-
Reaction Phenotyping: By incubating the labeled drug with specific drug-metabolizing enzymes (e.g., cytochrome P450s), the contribution of each enzyme to the drug's metabolism can be accurately determined.
Precision in Quantification: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of pharmaceutical substances.[4] Its accuracy is directly linked to the use of a well-characterized internal standard. A ¹³C-labeled compound, such as a drug substance synthesized using Iodomethane-¹³C,d₃, can serve as an excellent internal standard for the quantification of the unlabeled analyte.
Why ¹³C-Labeling is Advantageous in qNMR:
-
Signal Resolution: The ¹³C NMR spectrum has a much wider chemical shift range compared to ¹H NMR, leading to better signal separation and reduced peak overlap, which is particularly beneficial for complex molecules.
-
Specificity: By using a ¹³C-labeled internal standard, a specific, well-resolved signal from the standard can be chosen for integration, free from interference from the analyte or impurities.[5]
| Parameter | ¹H qNMR | ¹³C qNMR with Labeled Standard |
| Sensitivity | High | Lower, but often sufficient |
| Signal Dispersion | Narrow (~10-15 ppm) | Wide (~200-250 ppm) |
| Peak Overlap | Common in complex molecules | Significantly reduced |
| Internal Standard | Requires a separate, non-interfering compound | Can be the labeled version of the analyte |
| Accuracy | High, but can be affected by overlap | Potentially higher due to better resolution |
Table 1: Comparison of ¹H qNMR and ¹³C qNMR with a Labeled Standard.
Elucidating Reaction Mechanisms
The ¹³CD₃ tag serves as a spectroscopic beacon to follow the course of a chemical reaction. This is invaluable for understanding reaction mechanisms, identifying intermediates, and optimizing synthetic routes. By analyzing the NMR and MS spectra of reaction mixtures at various time points, chemists can gain a detailed picture of how bonds are formed and broken.
Synthesis of Reference Standards for PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that often relies on radiotracers labeled with short-lived positron-emitting isotopes like carbon-11 (¹¹C). The synthesis of these radiotracers requires non-radioactive reference standards for method development, validation, and quality control. Iodomethane-¹³C,d₃ is an ideal precursor for synthesizing the corresponding non-radioactive, stable isotope-labeled versions of ¹¹C-methylated PET ligands.[6] These stable isotope-labeled standards are crucial for:
-
Chromatographic Method Development: Establishing HPLC conditions for the purification and analysis of the ¹¹C-radiotracer.
-
Structural Confirmation: Confirming the identity of the synthesized radiotracer by comparing its retention time and mass spectrum with the labeled standard.
-
Quantification: Preparing calibration curves for the accurate measurement of the specific activity of the radiotracer.
Probing Protein and Peptide Methylation
Protein methylation is a critical post-translational modification involved in regulating numerous cellular processes. Studying the dynamics of protein methylation is crucial for understanding disease mechanisms and for the development of epigenetic drugs. While metabolic labeling techniques like SILAC are powerful, the use of a labeled methylating agent like Iodomethane-¹³C,d₃ in in vitro methylation assays offers a more direct way to study the activity of specific methyltransferase enzymes.[7][8]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific substrate and experimental goals. Always perform a thorough risk assessment and adhere to all laboratory safety protocols when working with iodomethane, which is a hazardous substance. [9]
General Protocol for O-Methylation of a Phenol
This protocol describes a general procedure for the methylation of a phenolic hydroxyl group using Iodomethane-¹³C,d₃.
Materials:
-
Phenolic substrate
-
Iodomethane-¹³C,d₃
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine) and equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve or suspend the reactants.
-
Addition of Iodomethane-¹³C,d₃: Add Iodomethane-¹³C,d₃ (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C for DMF) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If using acetone, filter off the K₂CO₃ and concentrate the filtrate. If using DMF, quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and isotopic incorporation of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Causality Behind Choices:
-
Anhydrous Conditions: Water can react with Iodomethane-¹³C,d₃ and the base, reducing the yield.[10]
-
Excess Base: Potassium carbonate is used to deprotonate the phenol, making it a more nucleophilic phenoxide. An excess ensures complete deprotonation.
-
Polar Aprotic Solvent: Acetone and DMF are excellent solvents for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[11]
Protocol for Quantitative ¹³C NMR (qNMR) Analysis
This protocol outlines the steps for determining the purity of a compound using its ¹³C,d₃-labeled analogue as an internal standard.
Materials:
-
Analyte (unlabeled compound)
-
¹³C,d₃-labeled internal standard (synthesized using Iodomethane-¹³C,d₃)
-
NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision balance
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the analyte and the ¹³C,d₃-labeled internal standard into a vial. Dissolve the mixture in a known volume of NMR solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a high-field NMR spectrometer.
-
Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of all nuclei.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration and Calculation:
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the ¹³C-labeled methyl group of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Self-Validation:
-
The use of the isotopically labeled analogue as an internal standard minimizes variations in sample preparation and instrument response, as the chemical properties of the analyte and standard are nearly identical.[12]
-
The wide chemical shift range of ¹³C NMR allows for the selection of signals that are free from overlap, ensuring accurate integration.[13]
Protocol for LC-MS Based Metabolic Profiling
This protocol provides a workflow for identifying and quantifying metabolites of a drug candidate labeled with Iodomethane-¹³C,d₃.
Workflow:
-
Dosing and Sample Collection: Administer the ¹³C,d₃-labeled drug to the in vivo or in vitro system. Collect biological samples (e.g., plasma, urine, cell lysates) at various time points.
-
Sample Preparation:
-
Spike a known amount of an appropriate internal standard into each sample for quantification.
-
Perform protein precipitation (e.g., with acetonitrile or methanol) to remove proteins.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Use a chromatographic method that provides good separation of the parent drug and its expected metabolites.
-
Acquire data in full scan mode and data-dependent MS/MS mode to obtain fragmentation data for metabolite identification.
-
-
Data Analysis:
-
Process the raw data using metabolomics software.
-
Identify the parent drug and its metabolites by searching for their expected m/z values and the characteristic +4 Da mass shift due to the ¹³C,d₃-label.
-
Confirm the identity of metabolites by analyzing their fragmentation patterns.
-
Quantify the parent drug and its metabolites relative to the internal standard.[14]
-
Safety and Handling of Iodomethane-¹³C,d₃
Iodomethane is a toxic and potentially carcinogenic substance and must be handled with appropriate safety precautions. While the isotopic labeling does not alter its chemical reactivity or toxicity, the often higher cost of Iodomethane-¹³C,d₃ necessitates careful handling to avoid waste.
Key Safety Measures:
-
Engineering Controls: Always handle Iodomethane-¹³C,d₃ in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are commonly used, but check for breakthrough times).[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Disposal: Dispose of waste containing Iodomethane-¹³C,d₃ in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion and Future Perspectives
Iodomethane-¹³C,d₃ is a testament to the power of stable isotope labeling in advancing pharmaceutical science. Its ability to provide unambiguous analytical data in a variety of applications makes it a cornerstone reagent for modern drug discovery and development. From elucidating complex metabolic pathways to ensuring the purity of final drug products, the insights gained from using this labeled compound are invaluable. As analytical instrumentation continues to improve in sensitivity and resolution, the role of precisely labeled molecules like Iodomethane-¹³C,d₃ will only become more critical in the quest to develop safer and more effective medicines. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this remarkable tool, fostering a deeper understanding of the chemical and biological world.
References
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Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. Retrieved from [Link]
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Marathe, P., et al. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Current Pharmaceutical Design, 10(24), 2991-3008. Retrieved from [Link]
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Paull, B., & Lunte, S. M. (2018). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 147, 3-10. Retrieved from [Link]
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Crown, S. B., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(11), 459. Retrieved from [Link]
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Giraudeau, P., et al. (2014). Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 86(15), 7772-7779. Retrieved from [Link]
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Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chemistry International Journal, 14(2), 555882. Retrieved from [Link]
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Marathe, P. H., et al. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current drug metabolism, 5(5), 453-465. Retrieved from [Link]
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Ong, S. E., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature Methods, 1(2), 119-126. Retrieved from [Link]
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Harbeson, S. L., & Tung, R. D. (2011). Clinical Application and Synthesis Methods of Deuterated Drugs. Annual Reports in Medicinal Chemistry, 46, 403-417. Retrieved from [Link]
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Saint Mary's University. (n.d.). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
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Bongarzone, S., et al. (2017). Synthesis of the precursors and reference standards. Molecules, 22(11), 1869. Retrieved from [Link]
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Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Scano, P., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. Retrieved from [Link]
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Giavalisco, P. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 8(Suppl 1), 79-90. Retrieved from [Link]
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Harbeson, S. L., & Tung, R. D. (2017). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 60(15), 6323-6342. Retrieved from [Link]
- United States Patent US3446856A. (1969). Methylation of phenols.
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Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved from [Link]
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Drug Design Org. (n.d.). Case Studies in Analog Design. Retrieved from [Link]
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K E, P., et al. (2014). Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 26-31. Retrieved from [Link]
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Mahanthappa, M. K., & Zierden, M. R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1756-1759. Retrieved from [Link]
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A, S., et al. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 107, 012065. Retrieved from [Link]
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Reid, M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6138-6226. Retrieved from [Link]
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Huang, X., et al. (2014). Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry. Metabolites, 4(3), 664-682. Retrieved from [Link]
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G, C., et al. (2022). A Mass Spectrometry-Based Proteomics Approach for Global and High-Confidence Protein R-Methylation Analysis. Journal of Visualized Experiments, (182), e63762. Retrieved from [Link]
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Crown, S. B., et al. (2020). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 10(11), 459. Retrieved from [Link]
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Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]
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Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
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University of Strathclyde. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Ong, S. E., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature methods, 1(2), 119-126. Retrieved from [Link]
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Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
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Zhu, Z. J., et al. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry, 89(13), 7010-7017. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
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G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]
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JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. Retrieved from [Link]
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Identifying and quantifying sites of protein methylation by heavy methyl SILAC. (n.d.). Retrieved from [Link]
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Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. Retrieved from [Link]
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Application Notes and Protocols: Enhancing Reactivity of Iodomethane-13C,d3 with Copper Wire Stabilizer
Introduction: The Significance of Isotopically Labeled Methylating Agents and the Challenge of Stability
Iodomethane-13C,d3 (¹³CD₃I) is a powerful tool in the arsenal of researchers in drug discovery and development.[1] This isotopically labeled methylating agent allows for the precise introduction of a heavy-isotope tagged methyl group onto a molecule of interest. The presence of both Carbon-13 and deuterium isotopes provides a distinct mass shift (M+4), making it invaluable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.[2][3][4] By tracing the fate of the ¹³CD₃-group, scientists can elucidate metabolic pathways, determine drug absorption, distribution, metabolism, and excretion (ADME) profiles, and enhance the accuracy of bioanalytical assays.[2]
Despite its utility, iodomethane is susceptible to degradation, particularly when exposed to light, which can lead to the formation of iodine (I₂), turning the otherwise colorless liquid to a brown or reddish-brown hue.[5] This degradation not only reduces the effective concentration of the methylating agent but can also introduce impurities that may interfere with sensitive reactions. To counteract this instability, this compound is often supplied with a copper wire stabilizer.[6] This application note provides a comprehensive guide to understanding the role of the copper wire stabilizer and presents detailed protocols for the effective use of copper-stabilized this compound to ensure optimal reactivity and experimental success.
The Role of Copper Wire as a Stabilizer: A Mechanistic Perspective
The inclusion of copper wire in a container of iodomethane serves as a crucial stabilizing agent.[6][7] The primary mechanism of stabilization involves the scavenging of iodine that forms upon decomposition of the alkyl halide.[8]
Mechanism of Decomposition and Stabilization:
Iodomethane can undergo homolytic cleavage of the C-I bond, especially when exposed to light or heat, to generate a methyl radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the characteristic discoloration.
-
Decomposition: CH₃I → CH₃• + I•
-
Iodine Formation: 2I• → I₂
Copper metal readily reacts with the formed iodine to produce copper(I) iodide, effectively removing free iodine from the solution and preventing further degradation or side reactions.
-
Stabilization: 2Cu + I₂ → 2CuI
This process maintains the purity and reactivity of the iodomethane, ensuring that researchers are working with a high-quality reagent.
Experimental Protocols
Safety Precautions
Iodomethane is a volatile and toxic substance and is suspected of causing cancer.[6][9][10] It is imperative to handle this reagent with appropriate safety measures in a well-ventilated fume hood.[9][10][11]
Mandatory Personal Protective Equipment (PPE):
Handling Procedures:
-
Always work within a certified chemical fume hood.[11]
-
Keep the container tightly sealed when not in use and store refrigerated (2-8°C), protected from light.[5][6]
-
In case of a spill, absorb the material with an inert substance like vermiculite or sand and dispose of it as hazardous waste.[5][9]
Protocol 1: General Procedure for a Small-Scale Methylation Reaction
This protocol outlines a general procedure for the methylation of a generic substrate (e.g., a phenol or an amine) using copper-stabilized this compound.
Materials:
-
Substrate (e.g., 4-hydroxybenzaldehyde)
-
This compound with copper wire stabilizer
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., acetone or DMF)
-
Reaction vial with a stir bar
-
Syringe and needle
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: Experimental workflow for a typical methylation reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vial containing a magnetic stir bar, add the substrate (1.0 eq), and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add the anhydrous solvent (e.g., acetone or DMF) to dissolve or suspend the reactants.
-
-
Addition of this compound:
-
Carefully uncap the vial of this compound. The copper wire should remain in the vial.
-
Using a dry syringe, withdraw the required volume of this compound (typically 1.1 - 1.5 eq). It is a dense liquid, so handle the syringe with care to avoid dripping.[11]
-
Add the this compound to the reaction mixture dropwise while stirring.
-
Seal the reaction vial tightly.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux in acetone) and stir for the required time (e.g., overnight).[11] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure methylated product.
-
-
Analysis:
-
Characterize the final product by NMR and mass spectrometry to confirm the incorporation of the ¹³CD₃ group.
-
Data Presentation: Impact of Copper Stabilization
The use of a copper stabilizer significantly improves the outcome of methylation reactions by ensuring the purity of the this compound.
| Parameter | This compound (with Copper Wire) | This compound (without Stabilizer, aged) |
| Appearance | Colorless liquid | Yellow to brown liquid |
| Purity (by GC-MS) | >99% | Variable, may contain I₂ and other impurities |
| Typical Reaction Yield | High to excellent | Reduced yields, potential for side products |
| Reaction Reproducibility | High | Low |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive this compound | Ensure the reagent is colorless. If discolored, consider purification or using a fresh bottle. |
| Insufficiently anhydrous conditions | Flame-dry glassware and use anhydrous solvents and reagents.[11] | |
| Ineffective base | Use a freshly opened or properly stored anhydrous base. | |
| Presence of side products | Reaction with impurities in unstabilized iodomethane | Use copper-stabilized this compound. |
| Over-methylation or side reactions | Optimize reaction conditions (temperature, time, stoichiometry). | |
| Discoloration of reaction mixture | Formation of iodine | This is less likely with stabilized iodomethane but can occur if the stabilizer is overwhelmed. Ensure an inert atmosphere if the substrate is sensitive. |
Conclusion
The use of copper wire as a stabilizer is a simple yet highly effective method to maintain the integrity and reactivity of this compound. By following the outlined safety precautions and experimental protocols, researchers can confidently employ this valuable isotopic labeling reagent in their synthetic endeavors, leading to reliable and reproducible results in drug discovery and development.
References
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- Santa Cruz Biotechnology. (n.d.). Iodomethane-d3.
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- Isotope Science / Alfa Chemistry. (n.d.). 2H 13C Labeled Compounds.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Iodomethane-d3.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3.
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- ChemicalBook. (2025). IODOMETHANE-13C-D3 | 20710-47-8.
- ResearchGate. (2025). Use of Isotopically Labeled Compounds in Drug Discovery | Request PDF.
- SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
- Sigma-Aldrich. (n.d.). This compound 13C 99atom , D 99.5atom , 99 CP, copper stabilizer 20710-47-8.
- Sigma-Aldrich. (n.d.). This compound 13C 99atom , D 99.5atom , 99 CP, copper stabilizer 20710-47-8.
- ChemicalBook. (2025). IODOMETHANE-13C | 4227-95-6.
- Wikipedia. (n.d.). Isotopic labeling.
- ChemicalBook. (2025). IODOMETHANE-D3 | 865-50-9.
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- Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds.
- Cambridge Isotope Laboratories, Inc. (n.d.). Methyl iodide + copper wire (¹³C, 99%; D₃, 99%).
- Reddit. (2020). Methylation using iodomethane.
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- PMC - NIH. (n.d.). Oxidative addition of an alkyl halide to form a stable Cu(III) product.
- ResearchGate. (2022). Why do iodomethane or iodoethane need metal stabilizer?.
- TCI-D0610. (n.d.). Diiodomethane-stabilized-with-Copper-chip | CAS 75-11-6.
- EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. (n.d.).
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- Beilstein Journal of Organic Chemistry. (2015). Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems.
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- PubMed. (2024). Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides.
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- PubMed. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds.
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Application Note: Tracing Methylation Dynamics in Metabolic Pathways using Iodomethane-¹³C,d₃
Abstract
Metabolic pathway analysis using stable isotope tracers is a cornerstone of modern systems biology, enabling researchers to map the flow of atoms through complex biochemical networks.[1][2] While tracers like ¹³C-glucose are invaluable for tracking central carbon metabolism, they provide limited insight into crucial biochemical modifications such as methylation.[3] Methylation, the transfer of a methyl group, is fundamental to the regulation of epigenetics, protein function, and the biosynthesis of numerous critical metabolites. This application note provides a comprehensive guide to utilizing Iodomethane-¹³C,d₃ (¹³CD₃I) as a potent tracer for specifically interrogating methylation pathways. We detail the unique advantages of this dual-labeled molecule, provide validated, step-by-step protocols for its application in cell culture, and outline the mass spectrometry and data analysis workflows required to interpret the resulting high-dimensional data.
The Principle: Probing Methylation with a Distinct Isotopic Signature
Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms as they are incorporated into downstream metabolites.[1] The choice of tracer is paramount and dictates the specific pathways that can be resolved.[4] Iodomethane-¹³C,d₃ is a specialized reagent designed to probe reactions involving the transfer of methyl groups.
Unlike backbone tracers, Iodomethane-¹³C,d₃ acts as a synthetic source for the methyl group (-CH₃). The molecule is labeled with one Carbon-13 atom and three Deuterium atoms, giving the donated methyl group a mass increase of +4 Daltons (Da) relative to a standard methyl group (¹²C¹H₃). This significant and distinct mass shift provides an easily detectable signature in mass spectrometry analysis, moving the signal of methylated metabolites far from the natural abundance isotopologue distribution and minimizing analytical ambiguity.[5][6]
The primary advantages of using Iodomethane-¹³C,d₃ include:
-
High Signal-to-Noise: The M+4 mass shift is unique and easily resolved from the M+1, M+2, and M+3 peaks arising from the natural abundance of ¹³C, ¹⁵N, and other isotopes.[7]
-
Stable Labeling: The carbon-deuterium bonds are highly stable and do not undergo back-exchange with protons from aqueous solvents, a potential issue with some deuterated tracers.[8] This ensures the isotopic label is retained throughout sample processing and analysis.
-
Direct Pathway Interrogation: This tracer directly measures the flux through methylation reactions, providing a clear picture of the activity of methyltransferases and the dynamics of one-carbon metabolism, which can be challenging to dissect using other methods.[9]
This technique is particularly powerful for studying the S-adenosylmethionine (SAM) cycle, the universal methyl donor in most biological systems, and its role in histone methylation, creatine synthesis, and phospholipid metabolism.
Experimental Design and Workflow
A successful tracer experiment requires careful planning from initial cell culture to final data analysis. The workflow is designed to ensure metabolic processes are rapidly halted to preserve the in-vivo labeling state, followed by efficient extraction and sensitive detection.
Caption: Overall experimental workflow for metabolic pathway analysis using Iodomethane-¹³C,d₃.
Detailed Protocols
These protocols are optimized for adherent mammalian cell lines but can be adapted for suspension cells or other model systems. Consistency in execution is critical for reproducible results.[10]
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the process of introducing the Iodomethane-¹³C,d₃ tracer to cultured cells.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Iodomethane-¹³C,d₃ (CAS No: 20710-47-8), high purity (≥99 atom % ¹³C, ≥99.5 atom % D)[11]
-
Anhydrous DMSO
-
6-well or 10 cm cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Typically, 1-10 million cells are required per sample for robust metabolomic analysis.[10]
-
Prepare Tracer Stock Solution: Prepare a 100 mM stock solution of Iodomethane-¹³C,d₃ in anhydrous DMSO. Safety Note: Iodomethane is volatile and toxic. Handle in a certified chemical fume hood.
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cells.
-
Add fresh, pre-warmed complete medium containing the final desired concentration of Iodomethane-¹³C,d₃. A typical starting concentration for optimization is 50-100 µM, but this should be determined empirically for your cell line to avoid toxicity.
-
Incubate the cells for a defined period. For dynamic flux studies, a time course (e.g., 0, 1, 4, 8, 24 hours) is recommended to observe the rate of label incorporation.
-
-
Control Wells: Prepare parallel wells with unlabeled medium and medium containing DMSO vehicle alone to serve as negative controls.
Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction
This step is the most critical for preserving the metabolic state of the cells. The goal is to instantly halt all enzymatic activity.[12]
Materials:
-
Liquid Nitrogen
-
Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C.
-
Cell scraper, pre-chilled on dry ice.
-
Microcentrifuge tubes (1.5 mL), pre-chilled.
Procedure:
-
Quenching: At the end of the incubation period, remove one plate at a time from the incubator. Immediately aspirate the medium and place the plate on a level bed of dry ice to cool the bottom surface.
-
Instant Freezing: Add 1 mL of liquid nitrogen directly to the cell monolayer. The liquid nitrogen will boil off rapidly, flash-freezing the cells and halting metabolism. Caution: Use appropriate personal protective equipment (PPE) when handling liquid nitrogen.
-
Metabolite Extraction:
-
Remove the plate from the dry ice and place it on a standard ice bucket.
-
Immediately add 1 mL of ice-cold 80% methanol extraction solvent to the frozen cell layer.
-
Use a pre-chilled cell scraper to scrape the cells into the solvent. Ensure thorough scraping to maximize recovery.[13]
-
Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis: Vortex the tube vigorously for 30 seconds.
-
Protein Precipitation: Incubate the tubes at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube without disturbing the protein pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade metabolites.
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
Mass Spectrometry and Data Analysis
High-resolution mass spectrometry is essential for accurately resolving the mass difference between labeled and unlabeled isotopologues.[14]
LC-MS/MS Method
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is highly recommended.[14]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the small, polar molecules typically involved in methylation pathways.
-
Mass Spectrometer Settings:
-
Mode: Operate in both positive and negative ion modes to achieve broader metabolite coverage.
-
Scan Type: Full scan mode (e.g., m/z 70-1000) with high resolution (>70,000) to acquire accurate mass data.
-
Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra to aid in metabolite identification.
-
Data Interpretation
The primary goal is to identify metabolites that show a mass shift of +4.022 Da (corresponding to the replacement of ¹²C¹H₃ with ¹³C²H₃).
Caption: Tracing methylation reactions with Iodomethane-¹³C,d₃ in the context of one-carbon metabolism.
Data Analysis Steps:
-
Feature Detection: Process raw LC-MS data using software like MassHunter, Compound Discoverer, or open-source platforms like XCMS.[15][16]
-
Isotopologue Extraction: Search for pairs of mass features separated by 4.022 Da. The lower mass (M+0) represents the unlabeled metabolite, and the higher mass (M+4) represents the metabolite methylated by the tracer.
-
Identification: Putatively identify the metabolite based on its accurate mass and retention time, matching against databases like HMDB or KEGG. Confirm identity using MS/MS fragmentation patterns.
-
Quantification: Calculate the fractional labeling for each identified methylated metabolite using the following formula:
Fractional Labeling (%) = [Peak Area (M+4)] / [Peak Area (M+0) + Peak Area (M+4)] * 100
This value represents the percentage of the metabolite pool that has been newly synthesized via methylation using the provided tracer during the labeling period.
Example Data Table:
| Metabolite | Retention Time (min) | m/z (M+0) | m/z (M+4) | Fractional Labeling (8h) |
| Trimethyllysine | 3.21 | 189.1598 | 193.1818 | 45.2% |
| Creatine | 2.54 | 132.0764 | 136.0984 | 68.7% |
| Phosphatidylcholine | 11.89 | 760.5851 | 764.6071 | 15.3% |
Conclusion
Iodomethane-¹³C,d₃ is a powerful and highly specific stable isotope tracer for the quantitative analysis of metabolic methylation. Its unique M+4 isotopic signature provides clear and unambiguous results, enabling researchers to dissect the complex interplay of one-carbon metabolism and its impact on epigenetics, cell signaling, and biosynthesis. The protocols and workflows described herein provide a robust framework for applying this technique to yield novel insights into cellular function in both health and disease.
References
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Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 33-64. [Link]
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Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. [Link]
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Creek, D. J., Chokkathukalam, A., & Breitling, R. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8468-8474. [Link]
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EMBL-EBI. Sample preparation | Metabolomics. European Bioinformatics Institute. [Link]
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Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2857-2884. [Link]
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Mass Spectrometry Research Facility, University of Oxford. Preparation of cell samples for metabolomics. University of Oxford. [Link]
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Parini, P., & Angelin, B. (2010). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Current Opinion in Lipidology, 21(3), 255-260. [Link]
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Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Analytical and Bioanalytical Chemistry, 389(1), 1-10. [Link]
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Antoniewicz, M. R. (2018). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11. [Link]
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Mias, G. I., & Bhaumik, S. K. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Biology, 13, 36. [Link]
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Al-Sari, N., & Kim, D. H. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(31), 3535-3544. [Link]
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Le, A., & Lane, A. N. (2014). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic engineering, 25, 13-22. [Link]
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Ahn, S., & Antoniewicz, M. R. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 58(35), 15875-15884. [Link]
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Fu, X., & Li, L. (2013). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 85(22), 10839-10846. [Link]
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Pfeifer, T., & Himmelsbach, M. (2021). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 255, 117498. [Link]
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Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. Cell, 148(6), 1137-1148. [Link]
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INNO PHARMCHEM. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Dai, Z., & Locasale, J. W. (2018). Metabolic Tracing of Methyl Donor Utilization in Histone Methylation via Relative Quantification of Isotopomer Distribution Mass Spectrometry. STAR Protocols, 1(2), 100089. [Link]
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Li, Y., & Lu, W. (2021). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Methods, 18(2), 183-190. [Link]
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Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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Fendt, S. M., & Christen, S. (2018). 13 C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells. Methods in Molecular Biology, 1862, 35-46. [Link]
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Edison, A. S., & Coln, W. C. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 533. [Link]
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Metallo, C. M., & Vander Heiden, M. G. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 16, 1-7. [Link]
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Lee, Y. J., & Cho, Y. (2022). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Journal of the American Society for Mass Spectrometry, 33(8), 1435-1443. [Link]
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Harnessing Iodomethane-¹³C,d₃ for High-Resolution Protein Analysis by NMR and Mass Spectrometry
An Application Guide to Stable Isotope Labeling:
Abstract: The strategic introduction of stable isotopes into proteins is a cornerstone of modern structural biology and proteomics, providing an unparalleled window into molecular structure, dynamics, and function.[1][2] This guide provides a detailed framework for the chemical labeling of proteins using Iodomethane-¹³C,d₃, a powerful reagent for introducing a magnetically active, isotopically enriched methyl group. We delve into the underlying principles of methyl-group-specific analysis, present comprehensive protocols for protein expression, purification, and labeling, and offer expert insights into downstream analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for high-resolution characterization of proteins and their interactions.
Principles and Background: The Power of the Methyl Probe
Stable isotope labeling is a technique that involves replacing one or more atoms in a molecule with their non-radioactive isotopes, such as replacing ¹²C with ¹³C.[2][] This substitution is chemically silent but creates a mass and/or nuclear spin difference that can be detected by analytical instruments.
Why Methyl Groups?
In the context of NMR spectroscopy, methyl groups (—CH₃) are exceptionally powerful probes for studying large proteins and protein complexes, often exceeding 100 kDa in size.[4][5] Their utility stems from several advantageous properties:
-
High Sensitivity: The presence of three protons provides an intense, sharp signal in NMR spectra.[4][6]
-
Favorable Relaxation Properties: Rapid rotation of the methyl group, even within a large, slowly tumbling macromolecule, averages out dipolar interactions, leading to sharper resonance lines and improved spectral quality.[6][7]
-
Strategic Location: Methyl-bearing amino acids—Leucine, Valine, Isoleucine, Alanine, Methionine, and Threonine—are frequently located in hydrophobic cores and at protein-protein interfaces, making them ideal reporters of structural integrity, conformational changes, and binding events.[4][8]
-
Spectral Simplicity: Methyl resonances typically appear in a less crowded region of the ¹H-¹³C correlation spectrum, reducing signal overlap and simplifying analysis.[4]
The Labeling Reagent: Iodomethane-¹³C,d₃ (¹³CH₃I)
Iodomethane (Methyl Iodide) is a potent electrophile used for methylation.[9] It reacts with nucleophilic centers in proteins via a bimolecular nucleophilic substitution (SN2) mechanism. By using the isotopically enriched version, Iodomethane-¹³C,d₃ , we introduce a methyl group where the carbon is ¹³C and the hydrogens are deuterium (²H or D). This specific labeling scheme is particularly advantageous for:
-
NMR Spectroscopy: Providing a distinct ¹³C-¹H spin system for analysis while the deuterons minimize dipolar relaxation effects.
-
Mass Spectrometry: Inducing a predictable mass shift (+17.03 Da for ¹³CD₃ vs. +14.02 Da for ¹²CH₃) that is easily resolved, allowing for precise quantification of labeling efficiency and identification of modified peptides.[10]
The primary targets for methylation by iodomethane on a protein are nucleophilic amino acid side chains, with reactivity generally following this trend: Cysteine (thiol) > Histidine (imidazole) > Lysine (ε-amine) > Aspartate/Glutamate (carboxylate) .[9][10] Cysteine is a particularly attractive target due to the high nucleophilicity of its thiol group at moderately basic pH and its relatively low natural abundance, which allows for site-specific introduction of the label via mutagenesis.[11]
Experimental Design and Strategic Considerations
A successful labeling experiment begins with careful planning. The choice of protein expression system, purification strategy, and labeling conditions are all critical for achieving high-quality results.
Protein Expression and Purification
The choice of expression system depends on the protein of interest.
-
E. coli : This is the most common and cost-effective system for producing recombinant proteins. It is well-suited for proteins that do not require complex post-translational modifications.[2]
-
Yeast and Insect Cells: These eukaryotic systems offer better folding and some post-translational modifications not available in bacteria.
-
Mammalian Cells: Essential for proteins that require complex mammalian-specific modifications like glycosylation to be functional.[12][13] Isotopic labeling in these systems is possible but often more complex and expensive.[13][14][15]
-
Cell-Free Systems: In vitro translation systems provide a rapid alternative for protein expression and allow for the direct incorporation of labeled amino acids, though yields can be lower.[16]
For post-expression chemical labeling, the key is to produce a highly pure, stable, and soluble protein. Standard purification techniques like affinity chromatography followed by size-exclusion chromatography are recommended to ensure the protein is homogenous and free of reactive contaminants.
Site-Specific Labeling via Mutagenesis
To control the precise location of the ¹³CD₃ probe, site-directed mutagenesis can be used to introduce a uniquely reactive residue, typically a cysteine, at a desired position.[11] This is particularly powerful for probing specific regions of a protein, such as an active site, an allosteric site, or a protein-protein interface.
Optimizing the Labeling Reaction
Several factors influence the efficiency and specificity of the labeling reaction.[17]
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Ensures deprotonation of the target nucleophile (e.g., Cys thiol pKa ~8.5), increasing its reactivity. Buffers should be non-nucleophilic (e.g., HEPES, Borate). Avoid Tris.[18] |
| Temperature | 4 - 25 °C | Lower temperatures (4 °C) minimize protein degradation and aggregation during longer incubation times. Room temperature (25 °C) can accelerate the reaction but requires careful monitoring. |
| Reagent Molar Ratio | 5- to 20-fold molar excess of Iodomethane-¹³C,d₃ over protein | A molar excess drives the reaction to completion. The optimal ratio should be determined empirically to maximize labeling while minimizing non-specific modification. |
| Incubation Time | 2 - 24 hours | Reaction progress should be monitored over time by MS to determine the optimal endpoint. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | For Cysteine labeling, a mild reducing agent like TCEP should be present to ensure the thiol group remains in its reduced, reactive state. DTT and β-mercaptoethanol should be avoided as they are also nucleophiles. |
Safety and Handling of Iodomethane
Iodomethane is a volatile and toxic compound and must be handled with appropriate safety precautions.[19]
-
Always work within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Use a syringe or cannula for transfer; avoid pouring.[19]
-
After the reaction, any unreacted iodomethane should be quenched. This can often be achieved by adding a small molecule thiol like β-mercaptoethanol or by proceeding with buffer exchange.
Detailed Experimental Protocols
The following protocols provide a general framework. Specific parameters should be optimized for each protein system.
Protocol 1: General Protein Expression and Purification
This protocol is a template for expression in E. coli.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony and grow overnight at 37 °C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM. Reduce the temperature to 18-25 °C and continue to grow for 16-20 hours.
-
Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4 °C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with protease inhibitors. Lyse cells using sonication or a microfluidizer.
-
Clarification: Remove cell debris by centrifugation at 20,000 x g for 30 minutes at 4 °C.
-
Affinity Chromatography: Load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein according to the manufacturer's instructions.
-
Size-Exclusion Chromatography (SEC): Further purify the protein and perform buffer exchange into a suitable storage or labeling buffer using an SEC column.
-
Quality Control: Assess protein purity by SDS-PAGE and concentration using a spectrophotometer (A₂₈₀) or a colorimetric assay (e.g., Bradford).
Protocol 2: Labeling with Iodomethane-¹³C,d₃
-
Preparation: Prepare the purified protein at a concentration of 10-100 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). If labeling a cysteine, add TCEP to a final concentration of 0.5 mM.
-
Reagent Preparation: Prepare a stock solution of Iodomethane-¹³C,d₃ in a compatible organic solvent like DMSO or DMF.
-
Reaction Initiation: In a fume hood, add the Iodomethane-¹³C,d₃ stock solution to the protein solution to achieve the desired molar excess. Mix gently by inversion or slow rotation.
-
Incubation: Incubate the reaction at the optimized temperature (e.g., 4 °C or 25 °C) for the determined time (e.g., 16 hours). Protect the reaction from light, as iodomethane can be light-sensitive.
-
Quenching and Removal of Excess Reagent: Stop the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol to a final concentration of 10 mM) if desired. Remove unreacted iodomethane and byproducts by dialysis, desalting column, or buffer exchange into the final buffer for analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Take an aliquot of the labeled protein (~10-20 µg). Denature in 8 M urea or 0.1% RapiGest SF, and reduce with 10 mM DTT for 1 hour at 37 °C.
-
Alkylation: Alkylate any remaining free cysteines with 20 mM iodoacetamide for 30 minutes in the dark.
-
Digestion: Dilute the sample to reduce the urea concentration to <1 M. Digest the protein into peptides overnight at 37 °C using a protease such as trypsin.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or ZipTip.
-
Analysis: Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]
Protocol 4: Sample Preparation for NMR Spectroscopy
-
Concentration: After removal of excess labeling reagent, concentrate the protein sample to the desired concentration for NMR (typically 0.1 - 1.0 mM). Use a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Buffer Exchange: Ensure the final buffer is suitable for NMR analysis (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) and contains 5-10% D₂O for the lock signal.
-
Final Sample: Transfer the final sample to a high-quality NMR tube.
-
Analysis: Acquire a ¹H-¹³C HSQC or HMQC spectrum to observe the correlation peaks from the newly introduced ¹³CD₃ groups.
Visualization of Workflows and Mechanisms
Overall Experimental Workflow
Caption: Experimental workflow for protein labeling and analysis.
Sɴ2 Methylation of a Cysteine Residue
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methylation Reactions with Iodomethane-13C,d3
Welcome to the technical support center for optimizing your methylation reactions using Iodomethane-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during isotopic labeling experiments. By understanding the underlying principles of the reaction and potential pitfalls, you can significantly improve your reaction yields and obtain high-quality, reliably labeled products.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section provides a structured approach to diagnosing and solving common issues in methylation reactions with this compound.
Question: Why is my methylation yield unexpectedly low?
Low yields in methylation reactions can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Possible Cause 1: Inactive or Insufficient Base
The choice and quality of the base are critical for the deprotonation of the substrate, which is the first step in the SN2 reaction with iodomethane.[1]
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base is strong enough to deprotonate your specific substrate (e.g., phenol, amine, or carboxylic acid). For instance, potassium carbonate (K₂CO₃) is commonly used for phenols, while stronger bases like sodium hydride (NaH) may be necessary for less acidic substrates.[2][3]
-
Ensure Anhydrous Conditions: Many bases, such as potassium carbonate, are hygroscopic and can absorb atmospheric moisture.[2] Water in the reaction will consume the methylating agent and reduce the effectiveness of the base. Dry the base before use by heating under vacuum.[2]
-
Optimize Base Stoichiometry: Use a sufficient excess of the base (typically 1.5-3 equivalents) to drive the deprotonation to completion.
-
Possible Cause 2: Suboptimal Solvent Choice
The solvent plays a crucial role in dissolving the reactants and stabilizing the transition state of the SN2 reaction.
-
Troubleshooting Steps:
-
Select an Appropriate Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the anion more nucleophilic.[2][4]
-
Ensure Anhydrous Solvent: Use dry solvents to prevent the hydrolysis of this compound and to ensure the base remains active.[2]
-
Possible Cause 3: Degradation of this compound
This compound is light-sensitive and can decompose over time, especially if not stored properly.[5][6]
-
Troubleshooting Steps:
Possible Cause 4: Inadequate Reaction Temperature or Time
The rate of methylation is dependent on both temperature and reaction time.
-
Troubleshooting Steps:
-
Optimize Temperature: While room temperature can be sufficient for some reactive substrates, others may require heating to increase the reaction rate.[8] However, be mindful of the low boiling point of iodomethane (42 °C).[5] For reactions requiring higher temperatures, a sealed tube or pressure vessel may be necessary to prevent the evaporation of the methylating agent.[2]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product over time. This will help determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental design and analysis for methylation reactions with this compound.
Q1: What is the best way to handle and dispense the volatile and toxic this compound?
A: Due to its volatility and toxicity, this compound must be handled with extreme caution in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.[2] It is a dense liquid, so care should be taken when drawing it into a syringe to prevent dripping.[2] After use, any contaminated materials, such as pipette tips and syringes, should be quenched in a basic solution (e.g., dilute ammonia or sodium hydroxide) before disposal.[2]
Q2: My substrate has multiple potential methylation sites (e.g., -OH and -NH). How can I achieve selective methylation?
A: Achieving regioselectivity can be challenging. The relative acidity of the protons will often dictate the primary site of methylation under basic conditions.[3] For example, a phenolic hydroxyl group is generally more acidic than an amide N-H and will be deprotonated and methylated preferentially.[3] To enhance selectivity, consider:
-
Careful choice of base: A weaker base may selectively deprotonate the more acidic site.
-
Protecting groups: Protect the more reactive functional group, perform the methylation, and then deprotect.
-
Reaction conditions: Lowering the reaction temperature can sometimes improve selectivity.
Q3: I am observing over-methylation of my amine substrate. How can I favor mono-methylation?
A: Over-alkylation of amines is a common problem as the methylated amine can still be nucleophilic.[9] To promote mono-methylation:
-
Use a large excess of the amine substrate: This statistically favors the methylation of the primary amine over the secondary amine product.
-
Use a protecting group strategy: For example, trifluoroacetylation of a primary amine allows for mono-methylation, followed by removal of the protecting group.[10]
-
Precipitation of the product: In some cases, the mono-methylated product may precipitate out of a non-polar solvent as its iodide salt, preventing further reaction.[11]
Q4: How can I confirm the successful incorporation of the 13C,d3-methyl group into my product?
A: The most definitive methods for confirming isotopic labeling are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: The molecular weight of your product should increase by 4 units (1 for the ¹³C and 3 for the deuteriums).
-
¹H NMR: The signal for the methyl protons will be absent.
-
¹³C NMR: The signal for the methyl carbon will be present and will likely show coupling to deuterium, resulting in a multiplet.[12][13] Two-dimensional NMR techniques like HSQC can be particularly useful for correlating the methyl carbon with any attached protons (if deuteration is not 100%).[14]
Standard Experimental Protocol: O-Methylation of a Phenol
This protocol provides a general procedure for the methylation of a phenolic substrate using this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine)
Procedure:
-
To a dry round bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.
-
Slowly add this compound (1.2-1.5 eq) via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-60°C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Troubleshooting Process
A logical approach is key to efficiently solving low-yield issues. The following diagram outlines a decision-making workflow for troubleshooting.
Caption: A workflow for troubleshooting low-yield methylation reactions.
Key Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Methylating Agent | This compound | A common and effective electrophilic methyl source for SN2 reactions.[1] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOH | Choice depends on the pKa of the substrate. Must be anhydrous.[2][4] |
| Solvent | DMF, ACN, DMSO | Polar aprotic solvents accelerate SN2 reactions.[2] |
| Temperature | Room Temp to 60°C | Substrate dependent. Use a sealed vessel for temperatures above 42°C.[2][5] |
| Stoichiometry | 1.2-1.5 eq. This compound | A slight excess ensures complete consumption of the starting material. |
| 1.5-3.0 eq. Base | Drives the initial deprotonation equilibrium towards the product. |
References
-
24.7: Reactions of Amines - Chemistry LibreTexts. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. (2008, February 8). In Sciencemadness.org. Retrieved from [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. (2018, August 13). In Juniper Publishers. Retrieved from [Link]
-
Conventional procedures for O-methylation and -demethylation. (n.d.). In ResearchGate. Retrieved from [Link]
-
Methylation of phenols using DMC and a PTC. (n.d.). In Hive Novel Discourse. Retrieved from [Link]
-
Methylation using iodomethane. (2020, October 28). In Reddit. Retrieved from [Link]
-
Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. (2022, February 23). In PubMed Central. Retrieved from [Link]
-
Selective methylation protocol needed. (n.d.). In Reddit. Retrieved from [Link]
-
This compound, contains c. (n.d.). In SLS - Lab Supplies. Retrieved from [Link]
-
Methylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). In PubMed Central. Retrieved from [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (2014, March 19). In NIH. Retrieved from [Link]
-
A rapid method of N-alkylation of amines. (n.d.). In Journal of the Chemical Society C. Retrieved from [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). In Chemical Society Reviews. Retrieved from [Link]
-
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. (n.d.). In ResearchGate. Retrieved from [Link]
-
Acquisition parameters of nD NMR spectra of 13 C methylated FA. (n.d.). In ResearchGate. Retrieved from [Link]
-
Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? (2024, April 1). In ResearchGate. Retrieved from [Link]
-
Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. (2022, February 23). In ACS Publications. Retrieved from [Link]
-
Stable Isotope Labeled Iodomethane-13C-D3. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (2017, July 7). In NIH. Retrieved from [Link]
-
NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. (n.d.). In ResearchGate. Retrieved from [Link]
-
Mild methylation conditions. (2023, November 6). In Reddit. Retrieved from [Link]
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023, March 3). In PubMed Central. Retrieved from [Link]
-
Modern Developments in Isotopic Labelling. (n.d.). In ResearchGate. Retrieved from [Link]
-
Extraction, purification, and clumped isotope analysis of methane (113CDH3 and 112CD2H2) from sources and the atmosphere. (2024, May 7). In AMT. Retrieved from [Link]
-
Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution. (n.d.). In Europe PMC. Retrieved from [Link]
-
Separation of isotope 13C using high-performance structured packing. (n.d.). In ResearchGate. Retrieved from [Link]
-
Method for optimizing methylation-specific PCR. (n.d.). In ResearchGate. Retrieved from [Link]
-
Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. (n.d.). In ResearchGate. Retrieved from [Link]
Sources
- 1. Methylation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. IODOMETHANE-D3 | 865-50-9 [chemicalbook.com]
- 7. isotope.com [isotope.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iodomethane-¹³C,d₃ Labeling Reactions
Welcome to the technical support center for optimizing reaction conditions for Iodomethane-¹³C,d₃ labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your isotopic labeling experiments. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring both high yield and isotopic integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What is Iodomethane-¹³C,d₃ and what are its primary applications?
Iodomethane-¹³C,d₃ (¹³CD₃I) is a stable isotope-labeled methylating agent. It is primarily used in organic synthesis to introduce a deuterated and ¹³C-labeled methyl group into a molecule.[1][2] This isotopic labeling is invaluable for a range of applications, including:
-
NMR Spectroscopy: To enhance signal and elucidate molecular structures and dynamics.
-
Mass Spectrometry: As an internal standard for quantitative analysis, leveraging its known mass shift (M+4).
-
Reaction Mechanism Studies: To trace the metabolic fate of molecules and understand complex reaction pathways.
-
Drug Development: In the synthesis of isotopically labeled drug candidates for metabolism and pharmacokinetic studies.
Q2: What are the key properties of Iodomethane-¹³C,d₃ that I should be aware of?
Understanding the physical and chemical properties of ¹³CD₃I is crucial for experimental design and execution.
| Property | Value | Significance |
| Molecular Weight | 145.95 g/mol [2] | Essential for accurate molar calculations. |
| Boiling Point | 42 °C[3] | Its high volatility requires careful handling in a fume hood and potentially sealed reaction vessels.[4] |
| Density | ~2.340 g/mL at 25 °C[3] | It is much denser than many common organic solvents. |
| Form | Liquid | Typically a colorless oil.[3] |
| Storage | 2-8°C, protected from light[2] | It is light-sensitive and volatile. |
| Stabilizer | Often contains copper wire[2][5] | Copper acts as a stabilizer to prevent degradation. |
Q3: What are the primary safety concerns when handling Iodomethane-¹³C,d₃?
Iodomethane-¹³C,d₃ is a hazardous substance and must be handled with appropriate safety precautions.[6]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][6]
-
Carcinogenicity: It is suspected of causing cancer.[2]
-
Volatility: Its low boiling point means it can easily be inhaled, so it must be used in a well-ventilated fume hood.[4]
-
Reactivity: It is a reactive alkylating agent.
Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A common issue in methylation reactions is a lower-than-expected yield of the desired labeled product.
Potential Cause 1: Inactive Nucleophile
The nucleophile (the molecule to be methylated) may not be sufficiently activated. For many substrates, such as phenols or carboxylic acids, deprotonation by a base is required to form a more potent nucleophile (a phenoxide or carboxylate anion).[7]
Solution:
-
Choice of Base: Select a base that is strong enough to deprotonate your substrate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Cesium carbonate is often more effective due to its higher basicity and solubility in organic solvents.[4]
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient for deprotonation to occur before or during the addition of Iodomethane-¹³C,d₃.
Potential Cause 2: Presence of Water
Water in the reaction mixture can compete with your substrate by hydrolyzing the Iodomethane-¹³C,d₃, leading to the formation of labeled methanol (¹³CD₃OH) and reducing the amount of reagent available for your desired reaction.[4]
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use.[4]
-
Dehydrate Bases: Carbonate bases are often hygroscopic. Dehydrate them by heating under vacuum before use to remove any absorbed water.[4]
Potential Cause 3: Sub-optimal Reaction Temperature
The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the reactant or product.
Solution:
-
Optimize Temperature: The optimal temperature depends on the specific reaction. For many methylations with Iodomethane, refluxing in a solvent like acetone is common.[4] A systematic approach to optimizing the temperature is recommended.
Issue 2: Incomplete Reaction
Even with some product formation, the reaction may not go to completion, leaving a significant amount of starting material.
Potential Cause 1: Insufficient Reagent
The stoichiometry of the reaction may be off, with an insufficient amount of Iodomethane-¹³C,d₃ or base.
Solution:
-
Molar Equivalents: Use a slight excess of Iodomethane-¹³C,d₃ (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. The amount of base should be at least stoichiometric to the nucleophile.
Potential Cause 2: Short Reaction Time
The reaction may simply not have been allowed to run for a long enough duration.
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), to determine when the reaction has reached completion.
Issue 3: Presence of Side Products
The formation of unexpected products can complicate purification and reduce the yield of the desired compound.
Potential Cause 1: Over-methylation
If the substrate has multiple sites that can be methylated, over-methylation can occur, leading to di- or tri-methylated products.
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of Iodomethane-¹³C,d₃, using only one equivalent or a slight excess.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
Potential Cause 2: N- vs. O- vs. C-Alkylation
For ambident nucleophiles (molecules with multiple nucleophilic atoms, such as enolates), methylation can occur at different sites. Iodomethane is known to favor C-alkylation in many cases.[7]
Solution:
-
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity of the methylation. A less polar solvent may favor C-alkylation.
Experimental Protocols
General Protocol for Methylation of a Phenol
This protocol provides a general guideline for the methylation of a phenolic substrate using Iodomethane-¹³C,d₃.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight.
-
Dehydrate the base (e.g., K₂CO₃) by heating under vacuum.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in an anhydrous solvent (e.g., acetone or DMF).
-
Add the anhydrous base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Methylation:
-
Add Iodomethane-¹³C,d₃ (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.
-
Visualizations
Reaction Workflow Diagram
Caption: A typical workflow for a methylation reaction using Iodomethane-¹³C,d₃.
Nucleophilic Substitution (Sₙ2) Mechanism
Caption: The Sₙ2 mechanism for methylation with Iodomethane-¹³C,d₃.
References
-
Bloom Tech. (2025). What are the reaction mechanisms involving Iodomethane - d3?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Stable Isotope Labeled Iodomethane-13C-D3. [Link]
-
Reddit. (2020). Methylation using iodomethane. [Link]
-
Chemical Society Reviews. (2021). Installing the “magic methyl” – C–H methylation in synthesis. [Link]
-
ResearchGate. (2025). Method for optimizing methylation-specific PCR. [Link]
-
protocols.io. (2020). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. isotope.com [isotope.com]
- 3. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Iodomethane-13C 13C 99atom , 99 CP, copper stabilizer 4227-95-6 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
Common side reactions and byproducts with Iodomethane-13C,d3
Technical Support Center: Iodomethane-13C,d3
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and resolve issues that may arise during its use. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you might encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental properties and handling of this compound. Proper storage and handling are the first line of defense against side reactions and reagent degradation.
Question 1: My vial of this compound has a purple or brownish tint. Is it still usable?
Answer: A purplish or brownish tinge indicates the presence of iodine (I₂), which forms from the light-induced decomposition of iodomethane.[1][2] This is a common issue as organoiodide compounds are notoriously sensitive to light.[1][2]
-
Causality: High-energy photons (like UV light) can cleave the relatively weak Carbon-Iodine bond, generating a methyl radical and an iodine radical. Two iodine radicals then combine to form molecular iodine (I₂), which is colored.
-
Impact on Reaction: While a small amount of decomposition may not ruin a reaction, the presence of I₂ can potentially lead to unwanted side reactions.
-
Recommendation: For sensitive or quantitative experiments, it is best to purify the reagent before use. Commercial samples are often stabilized with copper or silver wire to scavenge iodine as it forms.[1][3] A simple purification involves washing the iodomethane with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by drying and distillation.[1]
Question 2: What are the optimal storage conditions for this compound?
Answer: To maintain the integrity of the reagent and prevent decomposition, adhere to the following storage protocols:
| Storage Condition | Rationale | Source |
| Temperature | 2-8°C (Refrigerated) | Prevents volatilization and slows decomposition. |
| Light | Store in an amber or foil-wrapped vial | Prevents light-induced degradation to I₂.[1][2][3][4] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Additives | Over copper wire | Acts as a stabilizer to scavenge any I₂ that may form.[1][3][5] |
Question 3: Does the isotopic labeling (¹³C and Deuterium) affect the reactivity of this compound compared to standard methyl iodide?
Answer: For most applications, the difference in reactivity is negligible, but it's important to understand the underlying principles of kinetic isotope effects (KIEs).
-
Primary KIE: A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. In a standard SN2 methylation, the C-I bond is broken, not the C-D bonds. Therefore, a significant primary KIE is not expected.
-
Secondary KIE: A secondary KIE can occur when the isotopic substitution is at a position near the reacting center. For the reaction of methyl-d₃ iodide, a small inverse KIE (kH/kD < 1, meaning the deuterated compound reacts slightly faster) is often observed in SN2 reactions.[6] This is a complex effect related to changes in vibrational frequencies of the C-D bonds between the ground state and the transition state. One study on the reaction with thiosulfate found a kH/kD (per 3 deuterium atoms) of ~0.97.[6]
-
Practical Implication: For synthetic purposes, you can generally use the same reaction conditions for this compound as you would for unlabeled iodomethane. The minor change in reaction rate is rarely a cause of low yield or failure.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during a methylation reaction, providing a logical workflow for diagnosis and resolution.
Scenario 1: Low Yield of the Desired Methylated Product
Question: I performed a methylation on my substrate (e.g., a phenol or amine) but the yield of my desired product is very low. What are the potential causes?
Answer: Low yield in a methylation reaction using this compound can be attributed to several factors, ranging from reagent quality to competing side reactions.
Potential Cause A: Reaction with Solvent or Base
The nucleophilicity of your solvent or base can compete with your intended substrate.
-
Causality: If you are using a nucleophilic base like sodium hydroxide or potassium tert-butoxide in a protic solvent like methanol or water, the this compound can be consumed by reacting with the base or solvent to form methanol-13C,d3 or dimethyl ether-d6. Similarly, using a wet solvent with a strong base can generate hydroxide, which will consume the reagent.[7]
-
Solution:
-
Use a Non-Nucleophilic Base: Employ a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective proton scavengers but poor nucleophiles for methylation.[1][8]
-
Use a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively free and do not react with the iodomethane.[7]
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Carbonate bases, for example, can be hygroscopic and should be dried in an oven or under vacuum before use.[7]
-
Potential Cause B: Over-methylation
This is a very common byproduct when methylating primary or secondary amines.
-
Causality: The initially methylated product (e.g., a secondary amine formed from a primary amine) is often still nucleophilic and can react with another equivalent of this compound. This can lead to a mixture of mono-, di-, and even tri-methylated (quaternary ammonium salt) products.
-
Solution:
-
Control Stoichiometry: Use a precise amount of this compound (typically 1.0 to 1.1 equivalents for mono-methylation).
-
Slow Addition: Add the this compound slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring the reaction with the more nucleophilic starting material.
-
Scenario 2: Unexpected Peaks in Mass Spectrum or NMR
Question: My mass spectrum shows unexpected parent ions, or my ¹H NMR spectrum is more complex than expected. What are the likely byproducts?
Answer: Unexpected spectral data often point to specific, identifiable side products. The isotopic label is a powerful tool for diagnosis.
| Byproduct/Issue | Cause | Expected Mass Spec Signature (M = Substrate) | Diagnostic NMR Signature |
| Over-methylated Product | Substrate can be methylated multiple times (e.g., amines). | [M-H+2(¹³CD₃)]⁺ = M+34 | Multiple new singlets in ¹H NMR (if not fully deuterated) or characteristic ¹³C signals. |
| N-methylation vs. O-methylation | Ambident nucleophiles (e.g., amino phenols) can react at different sites. | Same as desired product: [M-H+¹³CD₃]⁺ = M+17 | Chemical shifts will be distinct. O-CH₃ is typically ~3.8-4.0 ppm, while N-CH₃ is ~2.2-3.0 ppm in ¹H NMR. |
| Reaction with Base/Solvent | Nucleophilic base (e.g., -OH) or solvent (e.g., H₂O, MeOH). | Not observed on substrate. Byproduct is ¹³CD₃OH. | A singlet in the methanol region of the ¹H NMR (if residual protons exist) or a characteristic ¹³C peak. |
| Incomplete Deuteration | The this compound reagent is not 100% deuterated. | Peaks at [M+16] (from ¹³CH₂D-I) and [M+15] (from ¹³CHD₂-I). | Small residual proton signals in the methyl region of the ¹H NMR spectrum. |
Part 3: Experimental Protocols
To provide a practical context, here is a detailed protocol for a standard methylation reaction that incorporates best practices to minimize side reactions.
This protocol is a template and may require optimization for your specific substrate.
Materials:
-
Phenolic substrate
-
This compound (1.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, condenser), oven-dried
Procedure:
-
Preparation: Assemble the reaction glassware (flask and condenser) and flame-dry under vacuum or oven-dry at 120 °C for several hours. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the cooled flask, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the phenol.
-
-
Methylation:
-
Using a gas-tight syringe, slowly add this compound (1.05 eq) to the stirring suspension. Note: Iodomethane is dense and volatile; handle only in a well-ventilated fume hood.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to quench any unreacted base and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
By understanding the fundamental reactivity of this compound and anticipating common pitfalls, you can design more robust experiments, efficiently troubleshoot unexpected results, and maximize the yield and purity of your isotopically labeled products.
References
-
Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
-
Georganics. (2024, October 4). Iodomethane – preparation and application. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Retrieved from [Link]
-
Kote, M. D., Rao, B. M., Devi, M. L., Murthy, C. K., & Sirisha, B. (2007). Quantitative determination of a trace level of carcinogenic agent methyl iodide in naratriptan hydrochloride by GC. Trade Science Inc. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl iodide. PubChem. Retrieved from [Link]
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Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). Retrieved from [Link]
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Encyclopedia.pub. (2022, November 1). Methyl iodide. Retrieved from [Link]
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Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
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Grönke, C., & Melcher, R. G. (1998). Kinetic deuterium isotope effect in the reaction of methyl iodide with thiosulfate ion in aqueous solution. Canadian Journal of Chemistry, 76(6), 735-740. Retrieved from [Link]
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- 8. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing Iodomethane-13C,d3 Incorporation Efficiency
Welcome to the technical support center for optimizing stable isotope labeling with Iodomethane-13C,d3 (¹³CD₃I). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize isotopic labeling to trace metabolic pathways, quantify metabolites, or create internal standards for mass spectrometry.[1][2]
Incorporating a ¹³CD₃-group is a routine yet critical step in modern chemical and biological sciences. However, achieving high efficiency and specificity can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound (¹³CD₃I) is an isotopically labeled methylating agent where the carbon atom is the stable isotope Carbon-13 (¹³C) and the three hydrogen atoms are Deuterium (²H or D).[3] It is used to introduce a "heavy" methyl group onto a molecule. The resulting mass increase of +4 Da (compared to a standard ¹²CH₃ group) allows the labeled molecule to be distinguished from its unlabeled counterpart by mass spectrometry, making it an invaluable tool for quantitative analysis (isotope dilution) and metabolic flux studies.[1][4]
Q2: What is the fundamental reaction mechanism for methylation with ¹³CD₃I?
Methylation with ¹³CD₃I typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] In this mechanism, a nucleophile (such as an alcohol, phenol, amine, or thiol) attacks the electrophilic ¹³C atom, displacing the iodide ion, which is an excellent leaving group. The efficiency of this reaction is highly dependent on the strength of the nucleophile, steric hindrance around the reaction site, the solvent, and the reaction temperature.[5]
Q3: What are the most common challenges encountered when using ¹³CD₃I?
The primary challenges include:
-
Low Reaction Yield: Incomplete conversion of the starting material to the desired methylated product.
-
Side Product Formation: This includes over-methylation (e.g., forming a quaternary ammonium salt from a primary amine) or methylation at unintended sites in multifunctional molecules.[7]
-
Reagent Instability: Iodomethane is volatile and can degrade upon exposure to light.[5] Water contamination in the reaction can also consume the reagent.[8]
-
Handling Difficulties: Due to its volatility and toxicity, ¹³CD₃I requires careful handling in a well-ventilated fume hood.[8]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Problem 1: My reaction yield is very low. What are the likely causes and how can I fix it?
Low incorporation efficiency is the most common issue. The root cause often lies in one of three areas: nucleophile activation, reaction conditions, or reagent integrity.
Potential Cause 1: Ineffective Deprotonation/Nucleophile Activation Your nucleophile (e.g., -OH, -NH₂, -SH) must be sufficiently activated, which usually means deprotonated by a base to increase its nucleophilicity.
-
Solution:
-
Choose a Stronger, More Soluble Base: If you are using a weak or sparingly soluble base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, the reaction may be slow or stall.[8][9] Consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent alternative as it is more basic and has higher solubility in organic solvents like DMF and acetone.[8] For very weak nucleophiles like alcohols, a strong base like sodium hydride (NaH) may be necessary, though this requires strictly anhydrous conditions.
-
Ensure Base is Dry: Carbonate bases are often hygroscopic. Water in your reaction will react with strong bases and can hydrolyze your iodomethane.[8] Always dry your base before use, for example, by heating under vacuum.[8]
-
Potential Cause 2: Suboptimal Reaction Conditions The solvent, temperature, and concentration are critical parameters.
-
Solution:
-
Solvent Choice: The Sₙ2 reaction is favored by polar aprotic solvents, which solvate the cation of the base but leave the nucleophile relatively "bare" and reactive.[8] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[9][10] Acetone can also be effective but is more volatile.[8]
-
Temperature Control: While heating can increase the reaction rate, this compound has a low boiling point (~42 °C). If refluxing in a low-boiling solvent like acetone, significant amounts of the reagent can be lost to the vapor phase, reducing its effective concentration in the solution.[11]
-
Use an efficient reflux condenser.
-
Consider performing the reaction in a sealed pressure vessel to prevent reagent loss, especially if higher temperatures are required.[8]
-
Alternatively, running the reaction for a longer time at a moderate temperature (e.g., 40-60 °C) may be more effective than a short reaction at high reflux.[7]
-
-
Potential Cause 3: Reagent Degradation or Insufficient Amount The ¹³CD₃I itself may be the issue.
-
Solution:
-
Check Reagent Quality: Iodomethane can decompose over time, especially if exposed to light, releasing free iodine (I₂) and turning the solution purplish or brown.[5] Commercial sources often contain a copper stabilizer to absorb I₂. If decomposition is suspected, purify the reagent by passing it through a small plug of activated alumina.
-
Increase Stoichiometry: Due to its volatility, it is common practice to use a slight to moderate excess of ¹³CD₃I (e.g., 1.5-3.0 equivalents) to drive the reaction to completion.[8]
-
Problem 2: The reaction is incomplete, and I still have significant starting material. What should I do?
This is a variation of the low-yield problem but points more specifically to reaction kinetics and stoichiometry.
-
Solution:
-
Monitor the Reaction: Do not rely on a fixed reaction time from a literature procedure. Your substrate may be different. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete only when the starting material spot/peak has disappeared.
-
Extend Reaction Time: Many methylation reactions, especially those at room temperature or with weak nucleophiles, can take several hours to overnight to reach completion.[8]
-
Re-charge the Reaction: If the reaction has stalled (as seen by monitoring), it may be due to the consumption or evaporation of the ¹³CD₃I. You can often restart it by adding another portion of the methylating agent.
-
Problem 3: I am getting side products, such as di-methylation of an amine or O- vs. C-alkylation. How can I improve selectivity?
Selectivity is a common challenge when the substrate has multiple reactive sites.
For Over-Methylation (e.g., Mono- vs. Di-methylation of an Amine):
-
Solution:
-
Control Stoichiometry: This is the most critical factor. To favor mono-methylation, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of this compound.[7]
-
Lower the Temperature: The second methylation step often has a higher activation energy. Running the reaction at a lower temperature can dramatically improve mono-selectivity.[7]
-
Change the Solvent: In some cases, precipitating the mono-methylated product can prevent further reaction. For example, when methylating an amine, the resulting iodide salt may precipitate out of a non-polar solvent like ether, effectively removing it from the reaction.[11]
-
For Chemo-selectivity (e.g., O- vs. C-Alkylation of Enolates):
-
Solution:
-
Leverage HSAB Theory: Iodomethane is considered a "soft" electrophile, and iodide is a "soft" leaving group. According to Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles.[5][6] In the case of an enolate, the carbon atom is the softer nucleophilic center, while the oxygen is harder. Therefore, using ¹³CD₃I naturally favors the desired C-alkylation for forming a new C-C bond.[5][6] This is a key advantage of iodomethane over "harder" methylating agents like dimethyl sulfate.
-
Data & Reference Tables
Table 1: Comparison of Common Bases for Methylation
| Base | Formula | pKa of Conj. Acid | Typical Solvent(s) | Key Characteristics & Insights |
| Potassium Carbonate | K₂CO₃ | 10.3 | Acetone, DMF, MeCN | Inexpensive and common, but has limited solubility. Best for more acidic nucleophiles like phenols. Requires heating.[5][8] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Acetone, DMF, THF | More soluble and more basic than K₂CO₃, often allowing for milder conditions and faster reactions. Excellent choice for general methylation.[8] |
| Sodium Hydride | NaH | ~36 | THF, DMF | Very strong, non-nucleophilic base. Used for deprotonating weakly acidic nucleophiles like alcohols. Requires strictly anhydrous conditions. |
| DBU | C₉H₁₆N₂ | 13.5 | Most Organic Solvents | Strong, non-nucleophilic organic base. Useful for base-sensitive substrates where inorganic salts are problematic. Often used with dimethyl carbonate.[12] |
Table 2: Properties of Common Solvents for Methylation
| Solvent | Boiling Point (°C) | Polarity | Suitability & Notes |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point can lead to significant loss of ¹³CD₃I during reflux.[8] |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good general-purpose solvent. Must be dried thoroughly (e.g., over sodium/benzophenone or molecular sieves).[8] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent solvent for Sₙ2 reactions, promoting high reaction rates. Its high boiling point prevents reagent loss. Must be anhydrous.[8][10] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Highly polar aprotic solvent that strongly accelerates Sₙ2 reactions. Can be difficult to remove during workup.[9] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for O-Methylation of a Phenol with ¹³CD₃I
This protocol provides a robust starting point that can be optimized.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C overnight) and cooled under a stream of dry nitrogen or argon.[8]
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add this compound (1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams and Visualizations
Below are diagrams to visualize key workflows and decision-making processes.
Diagram 1: General Experimental Workflow for ¹³CD₃I Methylation
Caption: A typical workflow for performing a methylation reaction using ¹³CD₃I.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low-yield methylation reactions.
References
-
Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 389(4), 1017–1031. [Link]
-
Reddit r/Chempros. (2020). Methylation using iodomethane. [Link]
-
Reddit r/Chempros. (2022). Methyl iodide: trying to verify an anecdotal claim. [Link]
-
Wikipedia. Iodomethane. [Link]
-
Wilson, A. A., Garcia, A., Jin, L., & Houle, S. (2000). Radiotracer synthesis from [11C]-iodomethane: a remarkably simple captive solvent method. Nuclear Medicine and Biology, 27(6), 529-532. [Link]
-
Sria-ngern, W., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]
-
Hartmann, T., & Mischnick, P. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Research, 525, 108765. [Link]
-
Selva, M., Perosa, A., & Tundo, P. (2010). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 15(7), 5013-5023. [Link]
-
Sivan, M., et al. (2024). Extraction, purification, and clumped isotope analysis of methane (13CDH3 and 12CD2H2) from sources and the atmosphere. Atmospheric Measurement Techniques, 17(9), 2687-2705. [Link]
-
MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]
-
Huang, X., et al. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry, 86(3), 1632–1639. [Link]
-
Paulin, F. P. G., et al. (2005). Method for optimizing methylation-specific PCR. BioTechniques, 39(1), 34-38. [Link]
-
Wang, J., et al. (2015). Separation of isotope 13C using high-performance structured packing. Chemical Engineering and Processing: Process Intensification, 95, 226-231. [Link]
-
Tundo, P., & Selva, M. (2002). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Green Chemistry, 4, 367-372. [Link]
-
Baccarelli, A., et al. (2016). Distributional changes in gene-specific methylation associated with temperature. Epigenetics, 11(5), 359-367. [Link]
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Solid State Nuclear Magnetic Resonance, 26(1), 36-45. [Link]
-
Dr. Reddy's Institute of Life Sciences. (2021). Modern Developments in Isotopic Labelling. ResearchGate. [Link]
-
Journal of Medicinal Chemistry. (2026). Ahead of Print. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 碘甲烷-13C,d3 99.5 atom % D, 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 6. Iodomethane - Wikipedia [en.wikipedia.org]
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- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Navigating the Nuances of Iodomethane-13C,d3: A Technical Guide to Preventing Degradation
Welcome to the technical support center for Iodomethane-13C,d3. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopic labeling reagent in their experiments. As a senior application scientist, I understand that experimental success hinges on the stability and purity of your reagents. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the potential challenges of working with this compound and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of this compound.
Q1: My once colorless this compound has turned purple/brown. What happened, and can I still use it?
A purplish or brownish tinge is a clear indicator of degradation.[1] This discoloration is due to the formation of elemental iodine (I₂) caused by the decomposition of the iodomethane molecule, often initiated by exposure to light.[1] It is strongly recommended not to use the discolored reagent, as the presence of iodine can lead to unwanted side reactions and inaccurate quantification in your experiments. The purity of the reagent is compromised, and it may no longer be suitable for its intended use.
Q2: What are the optimal storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C.[2] It is crucial to protect it from light by storing it in an amber or opaque bottle.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.
Q3: Why does my bottle of this compound contain a piece of copper wire?
The copper wire acts as a stabilizer.[1][2] Its primary function is to scavenge any elemental iodine that may form due to light-induced decomposition. The copper reacts with iodine to form copper(I) iodide, which is a stable, insoluble salt.[3] This prevents the accumulation of free iodine in the solution, which can catalyze further degradation.
Q4: Can I use this compound in aqueous solutions?
While this compound has some solubility in water, it is susceptible to hydrolysis, especially under neutral to alkaline conditions.[4][5] This reaction produces methanol-13C,d3 and hydroiodic acid. The rate of hydrolysis increases significantly with higher pH.[4] Therefore, for reactions in aqueous media, it is critical to control the pH and consider the potential for this degradation pathway. For prolonged reactions, it is advisable to use anhydrous organic solvents.
II. Troubleshooting Guide: Degradation During Experiments
This section delves into specific scenarios where degradation of this compound can occur during an experiment and provides actionable solutions.
Issue 1: Inconsistent or Low Yields in Methylation Reactions
Symptoms:
-
Lower than expected incorporation of the 13C,d3-methyl group.
-
Complete failure of the methylation reaction.
-
Formation of unexpected byproducts.
Potential Causes and Solutions:
-
Degradation Prior to Use: As mentioned in the FAQs, if the reagent is discolored, it has already degraded.
-
Solution: Always use a fresh, colorless sample of this compound. If your stock has discolored, it should be properly disposed of.
-
-
Reaction with Solvent: Certain solvents can react with or promote the degradation of this compound, especially over long reaction times or at elevated temperatures.
-
Dimethyl Sulfoxide (DMSO): Be aware that methyl iodide can react with DMSO, particularly in the presence of a base, to form a trimethyloxosulfonium iodide salt.[6]
-
Protic Solvents: Protic solvents like water and alcohols can participate in SN1-type side reactions or hydrolysis, especially if the reaction conditions are not strictly anhydrous.
-
Solution: For methylation reactions, it is best to use anhydrous, polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or acetonitrile.[7] Ensure your solvents are properly dried before use. While DMF is an excellent solvent for SN2 reactions, be mindful of the potential for side reactions if not used under appropriate conditions.[7]
-
-
Reaction with Base: this compound is a potent methylating agent but can also undergo elimination reactions in the presence of a strong, sterically hindered base.
-
Solution: Choose your base carefully. For SN2 methylation, a non-nucleophilic base like potassium carbonate is often a good choice.[7] If a stronger base is required, consider the potential for competing elimination reactions.
-
-
Volatility of the Reagent: Iodomethane has a low boiling point (42.4 °C).[8] In reactions conducted at elevated temperatures, a significant portion of the reagent may be lost to evaporation, leading to a lower effective concentration in the reaction mixture.
-
Solution: If heating is necessary, perform the reaction in a sealed tube or under reflux with an efficient condenser to minimize the loss of this compound.
-
Issue 2: Observing Unexpected Peaks in Analytical Data (NMR, GC-MS, HPLC)
Symptoms:
-
Unidentified signals in your ¹H or ¹³C NMR spectrum.
-
Extra peaks in your GC-MS chromatogram.
-
Shoulders or additional peaks in your HPLC chromatogram.
Potential Degradation Products and Their Analytical Signatures:
| Degradation Product | Analytical Technique | Expected Signature |
| **Iodine (I₂) ** | Visual/UV-Vis | Purple/brown color in solution. |
| Methanol-13C,d3 | ¹H NMR | A singlet (due to C-D coupling) around 3.3-3.5 ppm (solvent dependent). |
| ¹³C NMR | A multiplet (due to C-D coupling) around 49-50 ppm. | |
| GC-MS | A molecular ion peak corresponding to its mass. | |
| Hydroiodic Acid (HI) | pH measurement | Acidification of the reaction mixture. |
| Side products from reaction with solvent (e.g., with DMSO) | NMR | Complex multiplets in the aliphatic region. |
| MS | Molecular ions corresponding to the specific adducts formed. |
Troubleshooting and Confirmation:
-
NMR Spectroscopy: The presence of a singlet around 3.3-3.5 ppm in the ¹H NMR that does not correspond to your starting material or desired product could indicate the formation of methanol-13C,d3 via hydrolysis. The ¹H NMR spectrum of pure iodomethane shows a singlet at approximately 2.16 ppm in CDCl₃.[9] The ¹³C NMR spectrum of iodomethane shows a signal at around -20 to -22 ppm.[2] Any significant deviation or the appearance of new signals in these regions should be investigated.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile degradation products. The mass spectrum of iodomethane is characterized by a molecular ion peak at m/z 142 (for the unlabeled species) and a significant fragment at m/z 127 corresponding to the iodine atom.[10][11] Degradation products will have different retention times and mass fragmentation patterns.
-
HPLC Analysis: High-performance liquid chromatography can be used to assess the purity of your this compound before use and to monitor the progress of your reaction. A shift in the retention time of the main peak or the appearance of new peaks can indicate degradation.[12][13][14] A common method for iodomethane analysis uses a C18 column with a mobile phase of acetonitrile and water.[15]
III. The Science of Stabilization and Degradation Pathways
A deeper understanding of the chemical processes involved in the degradation of this compound can empower you to proactively prevent these issues.
Photolytic Degradation Pathway
The primary degradation pathway for iodomethane is initiated by photolysis.
Caption: Photolytic degradation of this compound.
Exposure to light, particularly in the UV spectrum, can cleave the relatively weak carbon-iodine bond, generating a methyl radical and an iodine radical. These highly reactive species can then undergo a series of reactions, including the formation of elemental iodine, which is responsible for the characteristic discoloration of degraded samples.
Hydrolytic Degradation Pathway
In the presence of water, this compound can undergo hydrolysis via an SN2 mechanism.
Caption: Hydrolysis of this compound.
This reaction is significantly accelerated in alkaline conditions due to the higher concentration of the more potent nucleophile, hydroxide ion (OH⁻).[4] The rate of hydrolysis is pH-dependent, with faster degradation observed at higher pH values.[4]
The Role of the Copper Stabilizer: A Closer Look
The use of copper wire as a stabilizer is a common and effective practice. The mechanism is twofold:
-
Scavenging of Iodine: As previously mentioned, copper reacts with any free iodine formed from photolytic degradation.
2 Cu + I₂ → 2 CuI
This reaction removes the iodine from the solution, preventing it from participating in further degradative reactions.[3]
-
Interaction with the Alkyl Iodide: There is evidence to suggest that copper surfaces can interact directly with alkyl iodides. This interaction can involve the formation of surface-bound alkyl groups and copper iodide.[16] While the exact mechanism in solution is complex, it is believed that the copper can help to prevent the accumulation of reactive radical species.
IV. Experimental Protocols
Protocol 1: Purity Check of this compound by HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v).[15] Ensure the solvents are HPLC grade and degassed.
-
Sample Preparation: Dilute a small aliquot of your this compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Quenching of Unreacted this compound
After your reaction is complete, it is important to quench any unreacted this compound due to its toxicity.
-
Aqueous Workup: If your reaction is compatible with an aqueous workup, a solution of sodium thiosulfate (Na₂S₂O₃) can be used to quench any residual iodine and react with the iodomethane.
-
Amine Quench: For non-aqueous conditions, adding a primary or secondary amine (e.g., a few drops of diethylamine or piperidine) to the reaction mixture at the end of the reaction will consume the excess iodomethane.
By understanding the inherent stability characteristics of this compound and implementing the preventative and troubleshooting measures outlined in this guide, you can significantly enhance the reliability and success of your experiments.
V. References
-
Kinetics and Mechanism of the Mercury(II)-Assisted Hydrolysis of Methyl Iodide. Inorganic Chemistry. [Link]
-
Kinetics and Mechanism of the Mercury(II)-Assisted Hydrolysis of Methyl Iodide. ResearchGate. [Link]
-
10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]
-
Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. USDA ARS. [Link]
-
Coupling and disproportionation reactions of alkyl iodides on a single-crystal copper surface: alkyl radicals versus metal alkyls. Journal of the American Chemical Society. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
-
Alkyl halides react with dialkyl copper reagents to give:. Allen. [Link]
-
Time-of-flight mass spectrum of methyl iodide clusters at (a) 266 (b) 355 (c) 532 and (d) 1064 nm under laser intensity of $10 9 W cm À2. ResearchGate. [Link]
-
The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
Reactions and products revealed by NMR spectra of deuterated dimethylsulfoxide with iodomethane in neutral and basic media. ResearchGate. [Link]
-
Untitled. The Royal Society of Chemistry. [Link]
-
Effect of absorbed dose and pH on methyl iodide formation in 2 mM NaI and 5 mM MEK solutions. ResearchGate. [Link]
-
Iodomethane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Alkyl Iodides on Copper Surfaces: C-H Activation and Coupling Reactions of Hydrocarbon Fragments to Produce Ethylene. Semantic Scholar. [Link]
-
Methyl iodide. PubChem. [Link]
-
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic-Bases in DMF. ResearchGate. [https://www.researchgate.net/publication/282365947_Rapid_Room-Temperature_11C-Methylation_of_Arylamines_with_11C]Methyl_Iodide_Promoted_by_Solid_Inorganic-Bases_in_DMF]([Link])
-
copper. Chemguide. [Link]
-
Does Methyl Iodide (CH3I) react with water (H2O) and if it does what would be its byproducts?. Chemistry Stack Exchange. [Link]
-
HPLC Method For Analysis Of Iodomethane (Methyl iodide). SIELC Technologies. [Link]
-
Untitled. ElectronicsAndBooks. [Link]
-
The Preparation Technology and Storage Condition of Methyl Iodide. Nanjing Chemical Material Corp. [Link]
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Methylation using iodomethane. Reddit. [Link]
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Methane, iodo-. National Institute of Standards and Technology. [Link]
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Methyl Iodide synthesis. Chemistry Stack Exchange. [Link]
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mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Technical Support Center: Iodomethane-13C,d3 for In Vivo Studies
Welcome to the technical support guide for the in vivo application of Iodomethane-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of using this powerful isotopic tracer. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design and interpretation.
Troubleshooting Guide
This section addresses specific problems that may arise during your in vivo experiments with this compound.
Problem 1: High Animal Toxicity or Adverse Events Observed
Symptom: Animals exhibit signs of distress, neurotoxicity (ataxia, drowsiness), or unexpected mortality after administration of this compound.
Possible Causes & Solutions:
-
Inherent Toxicity of Iodomethane: Iodomethane is a potent methylating agent with known toxicity, primarily targeting the central nervous system.[1][2] Its toxic effects are often linked to the rapid depletion of cellular glutathione (GSH), a key antioxidant, leading to oxidative stress.[3]
-
Solution: The most critical step is to perform a dose-ranging study (toxicology screen) to establish the maximum tolerated dose (MTD) in your specific animal model and strain. Start with doses significantly lower than reported LD50 values (e.g., rat oral LD50 is ~150 mg/kg) and carefully observe the animals for any adverse effects.[2]
-
-
Improper Vehicle/Formulation: The vehicle used to dissolve and administer the lipophilic this compound can cause or exacerbate toxicity. High concentrations of solvents like DMSO or ethanol can lead to local irritation and systemic toxicity.[4][5]
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Solution: Select a biocompatible vehicle appropriate for your route of administration. For intravenous (IV) injection, consider formulations like lipid emulsions (e.g., Intralipid) or polymeric micelles, which are designed to carry lipophilic compounds in the bloodstream.[4][6] For intraperitoneal (IP) or oral routes, oil-based vehicles like corn or sesame oil are viable options.[4] Always run a vehicle-only control group to isolate the effects of the vehicle from the tracer itself.
-
-
Rapid Rate of Administration: A rapid bolus injection can lead to a transiently high concentration of the compound, overwhelming metabolic clearance pathways and causing acute toxicity.
-
Solution: Administer the dose slowly via infusion rather than a rapid bolus injection, especially for IV studies. This allows for more gradual distribution and metabolism, reducing the risk of acute toxic shock.
-
Problem 2: Low or No Detectable Incorporation of the ¹³CD₃-Label
Symptom: Post-experiment analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) shows minimal or no signal from the ¹³CD₃-labeled metabolites or macromolecules.
Possible Causes & Solutions:
-
Rapid Metabolism and Clearance: Iodomethane is metabolized very quickly in vivo. Its primary metabolic route is conjugation with glutathione (GSH), forming S-methylglutathione, which is then excreted.[7] The tracer may be cleared before it has a chance to methylate your target of interest to a detectable level.
-
Solution: Adjust the timing of your sample collection. Since the tracer is cleared rapidly, earlier time points post-administration may be necessary to capture the peak incorporation. Consider a continuous infusion protocol to maintain a steady-state concentration of the tracer in the body.
-
-
Insufficient Dose: The administered dose might be too low to produce a signal that is detectable above the natural isotopic background or the sensitivity limits of your analytical instruments.
-
Solution: Carefully increase the dose, staying within the limits determined by your MTD studies. The goal is to find a balance between a detectable signal and acceptable toxicity.
-
-
Low Analytical Sensitivity: The analytical method may not be sensitive enough for the level of incorporation achieved.
-
Solution (MS): Optimize your mass spectrometer settings (e.g., dwell times for selected reaction monitoring, SRM) for the specific mass transition of your labeled analyte. Ensure sample cleanup is adequate to reduce matrix effects, which can suppress the signal of interest.[8]
-
Solution (NMR): NMR is inherently less sensitive than MS.[9] Increase the number of scans to improve the signal-to-noise ratio. Use cryogenically cooled probes if available. For in vivo NMR studies, ensure proper shimming and coil placement to maximize signal from the region of interest.[10]
-
Problem 3: High Variability in Results Between Animals
Symptom: Data shows significant scatter, with large standard deviations in label incorporation or metabolic readouts across animals in the same experimental group.
Possible Causes & Solutions:
-
Biological Variability: In vivo systems are inherently variable. Differences in individual animal metabolism, perfusion, and health status can lead to different outcomes.[11]
-
Solution: Increase the number of animals per group (n) to improve statistical power and account for biological variance. Ensure all animals are age- and weight-matched and are housed under identical conditions. Randomize animals into treatment groups.
-
-
Inconsistent Administration: Variations in the injected volume, rate of injection, or site of injection (e.g., IP injection into the gut lumen vs. the peritoneal cavity) can drastically alter the pharmacokinetics of the tracer.
-
Solution: Standardize the administration protocol meticulously. Use precise, calibrated syringes. For IP or subcutaneous injections, ensure consistent technique. For IV injections, catheter placement is critical.
-
-
Variable Sample Handling: The timing of tissue harvesting and the method of euthanasia can affect metabolite levels. Post-mortem metabolic activity can alter the isotopic enrichment patterns if samples are not processed and flash-frozen immediately.
-
Solution: Implement a strict and consistent protocol for sample collection. Harvest tissues at precisely timed intervals post-injection. Immediately flash-freeze samples in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until analysis.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and handle this compound for an in vivo study?
A1: this compound is a volatile, dense liquid that is toxic and a suspected carcinogen.[7][12] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.[12] It must be dissolved in a suitable organic solvent or vehicle before administration.
dot
Caption: Workflow for safe preparation and administration.
Q2: What is the metabolic fate of this compound in vivo?
A2: Iodomethane is primarily an SN2 methylating agent.[12] Upon entering the bloodstream, it reacts very rapidly with endogenous nucleophiles, with the most significant reaction being the conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). This forms S-(¹³CD₃)-methylglutathione. The C-I bond is cleaved in this process. The S-methylglutathione conjugate is then further processed and ultimately excreted, partly in the bile and partly via the kidneys as mercapturic acid derivatives.[7] A smaller fraction may methylate other nucleophiles like proteins and DNA, which is often the process of interest.
dot
Caption: Primary metabolic fate of this compound.
Q3: How does the deuterium labeling (d3) affect my experiment compared to using only Iodomethane-13C?
A3: The three deuterium atoms on the methyl group introduce a significant Kinetic Isotope Effect (KIE) .[13] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond—such as the methyl transfer step—will proceed more slowly.[14]
-
Impact on Results: The rate of methylation by ¹³CD₃I will be slower than that by ¹³CH₃I. This can be an advantage if you wish to slow down metabolism to increase the tracer's half-life, but it is a critical factor to consider when interpreting kinetic data.[13][15] Your measured rates will not be directly comparable to the native, non-deuterated biological process.
-
Analytical Benefit: The primary benefit of the d3 label is for mass spectrometry. It provides a larger mass shift (M+4) from the endogenous unlabeled compound, moving it further from the natural isotope abundance envelope and providing a cleaner signal for quantification.
Q4: What are the best analytical methods to detect and quantify the ¹³CD₃ label?
A4: The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Advantages | Challenges |
| Mass Spectrometry (LC-MS/MS, GC-MS) | High Sensitivity: Can detect very low levels of incorporation. High Throughput: Can analyze many samples relatively quickly. Clear Signal: The M+4 mass shift provides an unambiguous signal for the labeled analyte. | Indirect Detection: Measures mass-to-charge ratio, not the chemical structure directly. Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the signal, affecting quantification.[8] Destructive: The sample cannot be recovered. |
| NMR Spectroscopy (¹³C NMR) | Structural Information: Directly detects the ¹³C nucleus in its specific chemical environment, allowing for identification of the metabolite and the position of the label.[10] Non-destructive: The sample can be recovered after analysis. Quantitative: Signal intensity is directly proportional to concentration. | Low Sensitivity: Requires much higher concentrations of labeled analyte compared to MS.[9][16] Long Acquisition Times: May require hours to acquire a good spectrum. Complex Spectra: In vivo spectra can be crowded, making it difficult to resolve peaks. |
For most studies aiming to quantify low-level incorporation into specific metabolites, LC-MS/MS is the method of choice due to its superior sensitivity. NMR is exceptionally powerful for metabolic flux analysis where high levels of enrichment are achieved and positional information is key.[10]
Q5: Is the Carbon-Iodine bond stable in vivo?
A5: No, the C-I bond in iodoalkanes (where the carbon is sp³ hybridized, as in iodomethane) is relatively weak and is not expected to be stable in vivo.[17][18] The iodine atom is an excellent leaving group, which is precisely why iodomethane is such an effective methylating agent. The primary biological event will be the displacement of the iodide ion by a biological nucleophile, most commonly the thiol group of glutathione.[7] You should not expect to detect the intact this compound molecule for extended periods after administration.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6328, Methyl iodide. Retrieved from [Link]
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Wikipedia. (2024). Iodomethane. Retrieved from [Link]
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Gong, M., Jing, S., Li, Y., Wang, Y., & Wang, S. (2024). A case of occupational methyl iodide-induced encephalopathy. Medicine, 103(3), e36902. Available at: [Link]
- Wilson, A. A., Garcia, A., Jin, L., & Houle, S. (2000). Radiotracer synthesis from [11C]-iodomethane: a remarkably simple captive solvent method. Nuclear Medicine and Biology, 27(6), 529-532.
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Lee, D. Y., He, K., & Chen, Y. (2020). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Xenobiotica, 50(12), 1469-1476. Available at: [Link]
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de Graaf, R. A., Klomp, D. W., & Gruetter, R. (2003). Localized in vivo13C NMR spectroscopy of the brain. Magnetic Resonance in Medicine, 49(3), 393-404. Available at: [Link]
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Faubert, B., Vincent, E. E., Griss, T., & Jones, R. G. (2020). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Biochemical Society Transactions, 48(2), 487-498. Available at: [Link]
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Zhang, Y., Rempel, C., & Li, L. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. Available at: [Link]
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Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
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Turner, J. M., & Murphy, E. J. (2023). In vivo deuterated water labeling allows tumor visualization via deuterium magnetic resonance spectroscopic imaging of cholesterol. Frontiers in Oncology, 13, 1189429. Available at: [Link]
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U.S. Environmental Protection Agency. (2005). Evaluation of possible modes of action for acute effects of methyl iodide in laboratory animals. U.S. EPA. Available at: [Link]
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van der Born, D., Visser, T. J., & Peeters, P. A. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3449-3463. Available at: [Link]
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Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
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van der Velpen, V., & Rosing, H. (2018). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. Available at: [Link]
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Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(11), 841-852. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. In Emerging Technologies for Nutrition Research. National Academies Press (US). Retrieved from [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The Use of Stable Isotopes in the Discovery and Development of New Drugs.
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Gelperina, S., & Maksimenko, O. (2016). Injectable Lipid-Based Depot Formulations: Where Do We Stand? Pharmaceutics, 8(4), 40. Available at: [Link]
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YouTube. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. Retrieved from [Link]
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de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Magnetic Resonance in Medicine, 71(5), 1607-1620. Available at: [Link]
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Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6218. Available at: [Link]
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Cui, W., Zhang, Y., & Chen, X. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3163-3170. Available at: [Link]
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Chen, Y., Liu, X., & Zhang, H. (2017). Polymeric Micelles for Intravenous Delivery of Lipophilic Drugs. Current Pharmaceutical Design, 23(27), 4035-4047. Available at: [Link]
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Technical Support Center: Purification of Iodomethane-13C,d3 Labeled Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodomethane-13C,d3. This guide provides in-depth, field-proven insights into the purification of molecules labeled with this valuable isotopic reagent. The methylation reaction, while powerful, often yields a mixture of products, unreacted starting materials, and byproducts. Achieving high isotopic and chemical purity is paramount for the success of subsequent experiments, whether for NMR-based structural studies, metabolic tracking, or as internal standards in mass spectrometry.[1][2][]
This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will move from initial reaction work-up to advanced purification strategies and final purity assessment, explaining the causality behind each experimental choice to empower you to adapt these methods to your specific molecule.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Reaction Work-up & Initial Cleanup
Q1: My reaction is complete. What is the first step to remove the excess this compound?
A1: this compound is volatile (boiling point: 42 °C) and dense (2.340 g/mL at 25 °C), which dictates the initial work-up strategy.
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For Volatile Products: If your desired product is non-volatile, the most straightforward method is removal by rotary evaporation.[4] However, due to the hazardous nature of iodomethane, this must be performed in a well-ventilated fume hood with an appropriate cold trap and, ideally, a vacuum line protected by a base trap (e.g., a bubbler with dilute sodium hydroxide) to quench any escaping reagent.[4][5]
-
For Thermally Sensitive or Volatile Products: If your product cannot withstand rotary evaporation, a chemical quench is necessary. You can add a nucleophilic quenching agent like a dilute aqueous solution of sodium thiosulfate or a basic solution to the reaction mixture and stir for a period.[4] This converts the iodomethane into non-volatile salts that can be easily removed during an aqueous extraction.
-
Expert Tip: Never dispose of unquenched this compound directly into organic waste. Its high reactivity and volatility pose a significant safety risk.[5]
Q2: I've noticed a persistent yellow or brown color in my crude product after removing the solvent. What causes this and how do I remove it?
A2: The color is typically due to trace amounts of iodine (I₂) formed by the decomposition of iodomethane, which can be accelerated by light. Most commercial sources of iodomethane contain a copper stabilizer to mitigate this.
To remove the iodine color, you can perform a liquid-liquid extraction. Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Part 2: Identifying Common Impurities
Q3: What are the most common impurities I should expect after a methylation reaction with this compound?
A3: The impurity profile is highly dependent on your starting material and reaction conditions. However, some common culprits consistently appear. Understanding these is the first step in designing an effective purification strategy.
| Impurity Type | Origin & Causality | Recommended Initial Detection Method |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, short reaction time, or suboptimal temperature. | Thin Layer Chromatography (TLC), LC-MS |
| Over-methylated Byproducts | Occurs if the starting material has multiple nucleophilic sites (e.g., diols, polyamines) and stoichiometry is not carefully controlled. | LC-MS to detect corresponding mass peaks, NMR |
| Unreacted this compound | Excess reagent used to drive the reaction to completion. | 1H NMR (if not fully removed), GC-MS |
| Reaction Solvents | Residual solvents like DMF, Acetone, or THF used in the reaction. | 1H NMR (characteristic peaks)[6][7][8] |
| Degradation Products | If the starting material or product is sensitive to the basic conditions often used in methylation reactions. | TLC, LC-MS |
Q4: How can I use NMR to quickly assess the success of my labeling reaction and identify impurities?
A4: NMR is an indispensable tool for analyzing isotopically labeled compounds.[9]
-
13C NMR: This is the most direct confirmation of success. You should observe a strong, sharp signal in the region characteristic of a methyl group, corresponding to your newly introduced 13C-labeled carbon. The high enrichment (typically 99 atom % 13C) makes this peak unambiguous.[10]
-
1H NMR: The key indicator here is the disappearance of a signal. Because you are using Iodomethane-13C,d3 , the methyl group will be "silent" in the 1H NMR spectrum. The absence of a new methyl singlet (or a very small residual peak from isotopic impurity) is a strong sign of successful deuteration. You will also see the disappearance of the proton signal from the site that was methylated (e.g., the -OH or -NH proton).
-
Impurity Identification: Compare the crude NMR spectrum to a spectrum of your starting material. Any remaining starting material signals are a clear indication of an incomplete reaction. New, unexpected signals may correspond to byproducts. Reference tables of common solvent chemical shifts are essential for identifying residual solvents.[6][11][12]
Part 3: Purification Methodologies & Troubleshooting
The choice of purification method is dictated by the physical properties of your product and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Workflow for selecting a purification method.
Q5: I am trying to use flash chromatography, but my labeled product and starting material have very similar Rf values on TLC. What are my options?
A5: This is a common and frustrating challenge, especially when the only difference is a small methyl group. Here is a troubleshooting protocol to improve your separation.
Caption: Troubleshooting poor flash chromatography separation.
Detailed Steps:
-
Re-optimize the Solvent System: Standard Hexane/Ethyl Acetate systems may not be sufficient. Experiment with different solvent systems that offer alternative selectivity. For example, try substituting hexane with toluene or ethyl acetate with dichloromethane/methanol. The goal is to find a system that maximizes the difference in interactions between your compounds and the silica gel.[13] A good target Rf for the desired compound is between 0.2 and 0.3.[14]
-
Employ a Shallow Gradient: Instead of an isocratic elution, use a very slow, shallow gradient. This allows more time for the compounds to resolve on the column. Automated flash chromatography systems excel at this.[15]
-
Change Loading Technique: If you are loading your sample dissolved in a strong solvent, it can cause band broadening. Try adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column.[13]
-
Consider Reversed-Phase: If your molecule is sufficiently polar, reversed-phase flash chromatography (using a C18 stationary phase) can provide a completely different selectivity profile, often separating compounds that are inseparable on normal-phase silica.[16]
-
Move to Preparative HPLC: If flash chromatography fails, preparative HPLC is the next logical step. Its superior resolving power can often separate even very closely related compounds.[17][]
Q6: I have a crystalline solid product. How do I perform a recrystallization effectively?
A6: Recrystallization is a powerful, cost-effective technique for purifying solid compounds to very high levels.[19][20] The principle relies on the differential solubility of your product and its impurities in a chosen solvent at different temperatures.[21]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[19] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water) to find a suitable one.[22] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[21]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling chip), and continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven (if the compound is stable).
Final Purity & Identity Confirmation
Q7: My product looks clean by TLC and 1H NMR. How can I be certain of its purity and confirm the isotopic labeling?
A7: High-resolution analysis is essential for final confirmation.
-
Quantitative NMR (qNMR): This is a powerful method to assess chemical purity. By integrating the signals of your purified compound against a certified internal standard of known concentration, you can determine an accurate purity value.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, which can confirm both the elemental composition and the successful incorporation of the isotopic labels. For a this compound labeling, you should observe a mass increase of 4.0225 Da (1 Da for 13C and ~1.0063 Da for each of the three 2H atoms, minus the mass of the single proton replaced) compared to the unlabeled methylated analogue.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard for purity assessment. A high-purity sample should show a single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum.[23] This technique is particularly sensitive for detecting trace-level impurities that may not be visible by NMR.
By combining these analytical techniques, you can confidently verify the chemical purity, isotopic incorporation, and structural integrity of your final this compound labeled product, ensuring it is fit for its intended downstream application.
References
-
SpectraBase. (n.d.). Iodomethane-d3 - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]
-
YMC. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Labelling Analysis for ¹³C MFA Using NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Page - Supplementary Information. Retrieved from [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020, December 27). Recrystallizing and using melting point to identify a compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Retrieved from [Link]
-
Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
-
bioRxiv. (2025, April 25). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]
-
Reddit. (2025, January 13). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Iodomethane human health risk characterization. Retrieved from [Link]
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- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating Copper Stabilizer Effects in Iodomethane-13C,d3 Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Iodomethane-13C,d3 in their synthetic workflows. This guide provides in-depth, field-proven insights into the role and impact of the copper stabilizer commonly found in commercial preparations of this valuable isotopic labeling reagent. We aim to equip you with the knowledge to anticipate, troubleshoot, and resolve potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a copper stabilizer added to this compound?
A: Iodomethane, including its isotopically labeled forms, is susceptible to degradation over time, particularly when exposed to light.[1] This decomposition process releases elemental iodine (I₂), which can impart a purplish tint to the reagent and introduce reactive impurities into your experiments.[1] Copper, often in the form of a wire or powder, acts as a stabilizer by scavenging any free iodine that forms, thereby preserving the purity and extending the shelf life of the this compound.[1][2]
Q2: Can the copper stabilizer interfere with my reaction?
A: Yes, under certain conditions, the copper stabilizer can significantly impact your reaction's outcome. The primary areas of concern are:
-
Catalysis of Side Reactions: Copper salts are known catalysts for various organic reactions, including cross-coupling and Grignard reactions.[3][4] Its presence can lead to unintended side products, reduced yields, and complex purification challenges.
-
Inhibition of Catalysts: In reactions employing other metal catalysts, such as palladium-catalyzed cross-couplings, the copper stabilizer can potentially interfere with the catalytic cycle, leading to decreased efficiency or complete inhibition.
-
Complications in Reaction Work-up and Product Purification: Residual copper can complicate downstream processing, requiring additional purification steps to remove metal contaminants from your final product.
-
Interference with Spectroscopic Analysis: Paramagnetic copper species can cause significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, potentially obscuring signals of interest.[5]
Q3: In which types of reactions should I be most cautious about the copper stabilizer?
A: Extra precaution is warranted in the following reaction types:
-
Grignard Reactions: While copper can be used catalytically in some Grignard reactions to promote specific outcomes like 1,4-addition, its uncontrolled presence from the stabilizer can lead to undesired side reactions and accumulation of the Grignard reagent, posing a safety risk at larger scales.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira): These reactions are highly sensitive to the catalytic environment. The presence of copper can alter the reaction pathway or interfere with the palladium catalyst.[6][7][8]
-
Lithium-Halogen Exchange Reactions: The presence of copper can influence the equilibrium and reactivity of organolithium species.
-
Reactions with Sensitive Functional Groups: Substrates containing functional groups known to coordinate with copper may be adversely affected.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered when using copper-stabilized this compound.
Issue 1: Low Yield or No Reaction in a Grignard Reaction
Symptoms:
-
Significantly lower than expected yield of the desired methylated product.
-
Recovery of a large amount of starting material.
-
Formation of unexpected side products.
Possible Cause: The copper stabilizer is interfering with the Grignard reagent or catalyzing side reactions. While catalytic amounts of copper salts can be beneficial in certain Grignard cross-couplings, the uncontrolled amount from the stabilizer can be detrimental.[3][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Detailed Protocol for Copper Removal:
Method 1: Distillation
-
Setup: Assemble a simple distillation apparatus. It is crucial to protect the setup from light by wrapping the flask and condenser with aluminum foil.
-
Procedure: Carefully distill the this compound (boiling point: 42.4 °C).[10] The copper stabilizer is non-volatile and will remain in the distillation flask.
-
Storage: Store the purified, unstabilized reagent in a dark bottle, preferably under an inert atmosphere (Nitrogen or Argon), and at a refrigerated temperature (2-8°C).[2][10] Use the purified reagent promptly.
Method 2: Aqueous Wash
-
Procedure: Wash the this compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This will remove any dissolved iodine. Subsequently, wash with water and then brine to remove any remaining aqueous soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: Filter to remove the drying agent.
-
Storage: Store as described for the distilled product.
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Poor reproducibility between batches.
-
Formation of homocoupling byproducts.
-
Deactivation of the palladium catalyst.
Possible Cause: The copper stabilizer is acting as a co-catalyst or interfering with the palladium catalyst. While copper is intentionally used as a co-catalyst in some cross-coupling reactions like the Sonogashira coupling, its uncontrolled presence can be problematic.[7]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent cross-coupling reactions.
Experimental Protocol: Testing for Copper Interference
-
Control Reaction: Run the reaction using commercially available, unstabilized Iodomethane (if available and suitable for a non-isotopic trial run) to establish a baseline.
-
Test Reaction 1: Run the reaction with the copper-stabilized this compound as is.
-
Test Reaction 2: Run the reaction with this compound that has been purified to remove the copper stabilizer using one of the methods described above.
-
Analysis: Compare the reaction profiles (yield, purity, side products) of the three reactions using techniques like GC-MS or LC-MS.
Data Summary Table:
| Reaction Condition | Expected Yield (%) | Observed Yield (%) | Key Byproducts |
| Unstabilized Reagent | 85-95 | 92 | Minimal |
| Stabilized Reagent | 85-95 | 40-60 | Homocoupling, unidentified |
| Purified Stabilized Reagent | 85-95 | 89 | Minimal |
This comparative analysis will definitively determine if the copper stabilizer is the root cause of the observed issues.
Issue 3: Broad or Missing Signals in NMR Spectrum of the Final Product
Symptoms:
-
Significant broadening of proton (¹H) or carbon (¹³C) NMR signals.
-
Complete disappearance of expected signals.
Possible Cause: Paramagnetic copper(II) ions are present as a contaminant in the purified product. Even trace amounts of paramagnetic species can cause severe line broadening in NMR spectra.[5]
Troubleshooting and Purification Protocol:
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Detailed Purification Protocols to Remove Copper:
-
Aqueous Wash with a Chelating Agent: During the reaction workup, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a solution of ethylenediaminetetraacetic acid (EDTA).[11] These agents form water-soluble complexes with copper ions, facilitating their removal into the aqueous phase.
-
Chelating Resins: For stubborn cases, stirring a solution of the crude product with a chelating resin (e.g., Chelex 100) can effectively scavenge trace copper.[11] The resin can then be removed by simple filtration.
-
Column Chromatography: Standard silica gel chromatography is often effective at removing polar copper salts from less polar organic products.
By systematically addressing the potential interferences of the copper stabilizer, researchers can ensure more reliable and reproducible results in their synthetic applications of this compound.
References
-
Why do iodomethane or iodoethane need metal stabilizer? (2022). ResearchGate. [Link]
-
Iodomethane. (n.d.). Wikipedia. [Link]
-
EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. (n.d.). Clemson University. [Link]
-
Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Reactions of organocopper reagents. (n.d.). Wikipedia. [Link]
-
Best method for removing Cu(I) from Org compounds. (2022). Reddit. [Link]
-
Cu-Catalyzed Alkylation of Grignard Reagents: A New Efficient Procedure. (2018). ResearchGate. [Link]
-
This compound, contains c. (n.d.). SLS. [Link]
-
Iodomethane Contains Copper As Stabilizer 99.5%, 100 grams. (n.d.). CP Lab Safety. [Link]
-
Iodomethane-d3, contains coppe. (n.d.). SLS Ireland. [Link]
-
Stable Isotope Labeled Iodomethane-13C-D3. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Using NMR spectroscopy to investigate the role played by copper in prion diseases. (2018). PMC. [Link]
-
Copper associates with differential methylation in placentae from two US birth cohorts. (2019). NIH. [Link]
-
Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. (2019). ResearchGate. [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (2015). PMC - NIH. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
- Removal of halide impurities from organic liquids. (1992).
-
Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Effect of copper and silver ions on sequence and DNA methylation changes in triticale regenerants gained via somatic embryogenesis. (2022). NIH. [Link]
-
(Cu) Copper NMR. (n.d.). University of Ottawa. [Link]
-
Effect of copper and silver ions on sequence and DNA methylation changes in triticale regenerants gained via somatic embryogenesis. (2022). PubMed. [Link]
-
Quadrupole effects in 63 Cu NMR spectroscopy of copper nanocrystals. (2007). ResearchGate. [Link]
-
63Cu NMR spectroscopy of copper(I) complexes with various tridentate ligands: CO as a useful 63Cu NMR probe for sharpening 63Cu NMR signals and analyzing the electronic donor effect of a ligand. (2003). PubMed. [Link]
- Process for removing copper (I) compounds from a reaction mixture, and application of the process. (1978).
-
Elimination of Alkyl Halides. (2019). Chemistry LibreTexts. [Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. (2020). ACS Publications. [Link]
-
Palladium- and/or Copper-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Iodides. (2019). ResearchGate. [Link]
-
Profile of copper-associated DNA methylation and its association with incident acute coronary syndrome. (2021). PMC - PubMed Central. [Link]
-
Copper induces expression and methylation changes of early development genes in Crassostrea gigas embryos. (2018). PubMed. [Link]
Sources
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- 2. isotope.com [isotope.com]
- 3. arxada.com [arxada.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 碘甲烷-13C,d3 99.5 atom % D, 99 atom % 13C, 99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Derivatization with Iodomethane-13C,d3
Welcome to the technical support center for derivatization using Iodomethane-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methylation reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can confidently and successfully derivatize your analytes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your derivatization experiments with this compound in a question-and-answer format.
Question 1: Why am I observing a significant amount of unreacted analyte in my chromatogram after derivatization with this compound?
Answer:
Incomplete derivatization is a common issue that can stem from several factors, primarily related to the reaction conditions and the nature of your analyte. Iodomethane is a potent methylating agent that participates in an SN2 reaction, where a nucleophile (your deprotonated analyte) attacks the methyl group, and iodide acts as a good leaving group.[1][2] For this reaction to proceed to completion, several parameters must be optimized.
Potential Causes and Solutions:
-
Insufficient Base or Inappropriate Base Strength:
-
Causality: The methylation of acidic functional groups like phenols, carboxylic acids, and thiols requires a base to deprotonate the analyte, forming a more potent nucleophile (e.g., a phenoxide or carboxylate anion).[1][2][3] If the base is too weak or used in insufficient quantity, the equilibrium will favor the protonated, less reactive form of your analyte, leading to incomplete derivatization.
-
Troubleshooting Steps:
-
Increase Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of base to your analyte. An excess of base is often beneficial.
-
Select a Stronger Base: If you are using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a hindered organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).[4]
-
Ensure Base Quality: Carbonate bases can be hygroscopic. Ensure your base is anhydrous, as water can consume the methylating agent.[4]
-
-
-
Suboptimal Reaction Solvent:
-
Causality: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile (ACN), or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus enhancing its reactivity.[4]
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a protic solvent (e.g., methanol, ethanol), it may be competing with your analyte for the iodomethane. Switch to a polar aprotic solvent.
-
Ensure Anhydrous Conditions: The presence of water in your solvent can hydrolyze the iodomethane to methanol, reducing the amount of reagent available for your analyte.[4] Use anhydrous solvents for the reaction.
-
-
-
Inadequate Reaction Time or Temperature:
-
Causality: Derivatization reactions are kinetically controlled. Insufficient reaction time or a temperature that is too low will not allow the reaction to proceed to completion, especially for sterically hindered analytes.
-
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course experiment, analyzing aliquots of your reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hrs, overnight) to determine the optimal reaction time.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A typical starting point is 50-60 °C. Be mindful of the boiling point of your solvent and this compound (42 °C).[5] A sealed reaction vessel may be necessary.[4]
-
-
-
Steric Hindrance:
-
Causality: The SN2 reaction is sensitive to steric hindrance around the reaction center. If the functional group you are trying to methylate is sterically hindered, the reaction will be slower.
-
Troubleshooting Steps:
-
Prolonged Reaction Time and Increased Temperature: For sterically hindered analytes, a longer reaction time and higher temperature are often necessary.
-
Consider a Different Derivatization Strategy: If optimization of the current protocol fails, a different derivatization reagent with a smaller footprint might be required, although this would move away from methylation.
-
-
Experimental Protocol: Optimizing Derivatization Conditions
-
Preparation:
-
Dry your glassware thoroughly.
-
Use anhydrous solvents and ensure your base is dry.[4]
-
-
Reaction Setup:
-
In a micro-reaction vial, dissolve your analyte in the chosen polar aprotic solvent (e.g., ACN or DMF).
-
Add the base (e.g., K2CO3) in a 2-5 fold molar excess over the analyte.
-
Add this compound in a 2-10 fold molar excess.
-
-
Reaction:
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C).
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour).
-
-
Workup and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench any remaining this compound by adding a small amount of a nucleophilic solution like aqueous sodium thiosulfate or a dilute base like sodium hydroxide if your analyte is stable in basic conditions.[6][7]
-
Analyze the reaction mixture by a suitable method (e.g., LC-MS, GC-MS) to determine the ratio of derivatized product to unreacted analyte.
-
-
Optimization:
-
Systematically vary one parameter at a time (e.g., base, solvent, temperature, time) to identify the optimal conditions for your specific analyte.
-
Data Presentation: Example Optimization Table
| Experiment | Analyte (µmol) | This compound (µmol) | Base (Type, µmol) | Solvent | Temp (°C) | Time (hr) | % Conversion |
| 1 | 1 | 5 | NaHCO₃, 5 | ACN | 25 | 1 | 35% |
| 2 | 1 | 5 | K₂CO₃, 5 | ACN | 25 | 1 | 70% |
| 3 | 1 | 5 | K₂CO₃, 5 | ACN | 60 | 1 | 95% |
| 4 | 1 | 5 | K₂CO₃, 5 | DMF | 60 | 1 | >99% |
Visualization: Troubleshooting Workflow
Sources
- 1. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]
- 2. Iodomethane - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. reddit.com [reddit.com]
- 5. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Mass Spectrometry Analysis of Iodomethane-13C,d3 Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodomethane-13C,d3 labeled peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your mass spectrometry-based experiments. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to this compound Labeling
This compound (¹³CD₃I) is a powerful reagent for introducing a stable, heavy isotopic methyl group onto peptides. This labeling strategy is invaluable for quantitative proteomics, enabling the accurate relative and absolute quantification of peptides and proteins. The +4 Da mass shift (¹³C replacing ¹²C, and three ²H replacing ¹H) allows for clear differentiation between labeled and unlabeled peptides in a mass spectrometer. However, like any chemical labeling technique, it is not without its challenges. This guide will address common issues encountered during the labeling process and subsequent mass spectrometric analysis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Problem 1: Incomplete or Low-Efficiency Labeling
Question: I am observing a low ratio of labeled to unlabeled peptide in my mass spectrum. What are the potential causes and how can I improve my labeling efficiency?
Answer:
Incomplete labeling is a common issue that can significantly impact the accuracy of quantitative studies. Several factors can contribute to this problem, primarily related to reaction conditions and peptide characteristics.
Underlying Causes:
-
Suboptimal pH: The nucleophilicity of the target amino acid side chain is highly dependent on the pH of the reaction buffer. For S-methylation of cysteine, a slightly basic pH (typically 7.5-8.5) is required to deprotonate the thiol group, making it a more potent nucleophile.[1] If the pH is too low, the reaction rate will be significantly reduced.
-
Insufficient Reagent Concentration: An inadequate molar excess of this compound can lead to incomplete labeling, especially for less reactive sites or in the presence of competing nucleophiles.
-
Short Reaction Time or Low Temperature: Alkylation reactions are time and temperature-dependent. Insufficient incubation time or performing the reaction at a temperature that is too low can result in incomplete conversion.[2]
-
Peptide Accessibility: The three-dimensional structure of the peptide can sterically hinder the access of the labeling reagent to the target amino acid residue.
-
Reagent Degradation: Iodomethane can be susceptible to hydrolysis, especially at higher pH. Using fresh, high-quality reagent is crucial.
Troubleshooting Protocol:
-
Optimize Reaction pH:
-
Ensure your reaction buffer has a pH in the range of 7.5-8.5 for cysteine labeling.[1] A common choice is ammonium bicarbonate or HEPES buffer.
-
Verify the pH of your peptide solution before adding the labeling reagent.
-
-
Increase Molar Excess of this compound:
-
Start with a 10- to 20-fold molar excess of this compound over the peptide.
-
If labeling efficiency remains low, incrementally increase the molar excess. Be mindful that a very large excess can increase the likelihood of side reactions.
-
-
Adjust Reaction Time and Temperature:
-
Improve Peptide Accessibility:
-
If steric hindrance is suspected, consider adding a denaturant like urea (up to 2 M) to the reaction mixture to unfold the peptide. Ensure the denaturant is compatible with downstream analysis.
-
-
Quench the Reaction and Remove Excess Reagent:
-
After the desired reaction time, quench any unreacted iodomethane by adding a thiol-containing reagent like dithiothreitol (DTT).
-
Excess reagent and quenching agent should be removed prior to mass spectrometry analysis, typically through solid-phase extraction (SPE) with a C18 cartridge.[4]
-
Problem 2: Observation of Unexpected Mass Shifts (Side Reactions)
Question: My mass spectrum shows peaks that do not correspond to my target labeled peptide or the unlabeled precursor. What are these unexpected masses?
Answer:
Iodomethane is a potent methylating agent and can react with nucleophilic amino acid side chains other than the intended target, leading to off-target modifications. Understanding these potential side reactions is key to interpreting your mass spectra correctly.
Common Side Reactions and Their Mass Shifts:
| Amino Acid Residue | Type of Modification | Mass Shift (Da) | Notes |
| Methionine (Met) | S-methylation (Sulfonium ion formation) | +18.034 | This modification introduces a permanent positive charge.[5] |
| Lysine (Lys) | Nε-methylation (mono-, di-, tri-) | +18.034 (mono), +32.056 (di), +46.078 (tri) | Trimethylation results in a permanent positive charge.[6] |
| Histidine (His) | Imidazole N-methylation | +18.034 | Can occur on either nitrogen of the imidazole ring. |
| Peptide N-terminus | α-N-methylation (mono-, di-, tri-) | +18.034 (mono), +32.056 (di), +46.078 (tri) | Trimethylation introduces a permanent positive charge.[7][8] |
| Aspartic Acid (Asp) / Glutamic Acid (Glu) | O-methylation (Ester formation) | +18.034 | Generally less common and can be labile. |
Causality and Identification:
-
Methionine: The sulfur in the methionine side chain is highly nucleophilic and readily reacts with iodomethane to form a sulfonium ion.[5] This modification is often stable but can lead to a characteristic neutral loss of the entire side chain during fragmentation.
-
Lysine and N-terminus: The primary amines on the lysine side chain and the peptide's N-terminus can be progressively methylated. The extent of methylation (mono-, di-, or tri-) depends on the reaction conditions.
-
Histidine: The imidazole ring of histidine is also susceptible to methylation.
Troubleshooting and Prevention:
-
Control Reaction Conditions:
-
pH: Lowering the pH can reduce the reactivity of primary amines (Lysine, N-terminus), but this may also decrease the efficiency of cysteine labeling. A careful balance is necessary.
-
Molar Excess: Use the lowest effective concentration of this compound to minimize off-target reactions.
-
Reaction Time: Shorter reaction times can help limit the extent of side reactions.
-
-
Data Analysis:
-
When searching your mass spectrometry data, include the potential mass shifts from these side reactions as variable modifications in your search parameters. This will help to identify and account for these off-target products.
-
Problem 3: Altered Fragmentation Patterns and Neutral Losses
Question: The fragmentation pattern of my labeled peptide is different from the unlabeled version, and I'm observing a significant neutral loss. How do I interpret these spectra?
Answer:
The introduction of a ¹³CD₃-methyl group can indeed influence peptide fragmentation in MS/MS analysis.
Underlying Principles:
-
Fragmentation of S-(¹³CD₃)-Cysteine: Peptides containing S-methylated cysteine can undergo a characteristic neutral loss of the methylated side chain upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This results in a neutral loss of approximately 51 Da (CH₃S = 47 Da, plus the isotopic difference).
-
Influence of Permanent Positive Charges: Side reactions leading to trimethylation of lysine or the N-terminus introduce a fixed positive charge. This can alter the fragmentation pathway, sometimes favoring the formation of specific fragment ions (e.g., a₂ ions) and potentially suppressing others.[9][10]
-
Deuterium Scrambling: While generally minimal in stable chemical labeling, there is a possibility of hydrogen-deuterium scrambling during fragmentation, which can complicate spectral interpretation.[11]
Troubleshooting Workflow for Fragmentation Analysis:
Caption: Workflow for troubleshooting altered fragmentation patterns.
Data Interpretation Tips:
-
Look for Characteristic Neutral Losses: A prominent neutral loss of ~51 Da from the precursor ion or fragment ions is a strong indicator of S-(¹³CD₃)-cysteine.
-
Compare Labeled and Unlabeled Spectra: Overlay the MS/MS spectra of the labeled and unlabeled peptides to identify shifts in fragment ions. This can help confirm the site of labeling.
-
Utilize Different Fragmentation Techniques: If available, compare CID, HCD, and Electron Transfer Dissociation (ETD) spectra. ETD can sometimes preserve labile modifications better than CID or HCD.[5][12]
Problem 4: Co-elution of Labeled and Unlabeled Peptides
Question: My labeled and unlabeled peptides are not well-separated by reverse-phase chromatography. How can I improve their separation?
Answer:
Co-elution can be a significant issue, particularly for accurate quantification. While isotopically labeled peptides are chemically identical, the presence of deuterium can sometimes lead to slight differences in retention time on reverse-phase columns.
The Isotope Effect in Chromatography:
-
Deuterated compounds often have slightly weaker van der Waals interactions with the stationary phase compared to their non-deuterated counterparts. This can cause the deuterated (and thus ¹³CD₃-labeled) peptide to elute slightly earlier than the unlabeled peptide.
Strategies for Improving Separation:
-
Optimize the Chromatographic Gradient:
-
Shallow Gradient: Employing a shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase the separation window and can improve the resolution of closely eluting species.
-
Isocratic Hold: If the retention times are very close, an isocratic hold at an appropriate organic solvent concentration can sometimes improve separation.
-
-
Adjust Mobile Phase Composition:
-
Experiment with different organic modifiers (e.g., methanol instead of or in addition to acetonitrile).
-
Varying the ion-pairing agent (e.g., trifluoroacetic acid vs. formic acid) can also alter selectivity.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) to exploit different separation selectivities.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for labeling peptides with this compound?
A1: The optimal conditions depend on the target amino acid. For S-methylation of cysteine, a good starting point is:
-
pH: 7.5 - 8.5
-
Temperature: Room temperature (20-25°C)
-
Time: 1-2 hours
-
Molar Excess of ¹³CD₃I: 10-20 fold over the peptide
These conditions should be optimized for each specific peptide.
Q2: How can I efficiently remove excess this compound after the reaction?
A2: Excess iodomethane should be quenched with a thiol-containing reagent like DTT. Subsequent purification using a C18 solid-phase extraction (SPE) cartridge is effective for removing both the excess reagent and the quenching agent.[4]
Q3: Is the S-(¹³CD₃)-methyl modification on cysteine stable?
A3: S-methylation of cysteine is generally a stable covalent modification under typical conditions used for sample preparation and mass spectrometry. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, should be avoided to prevent potential degradation.
Q4: How does the ¹³CD₃-methyl label affect the ionization efficiency of my peptide?
A4: For modifications that do not introduce a permanent charge (like S-methylation of cysteine), the effect on ionization efficiency is generally minimal. However, if side reactions lead to the formation of a quaternary amine (trimethylated lysine or N-terminus) or a sulfonium ion (methylated methionine), the resulting permanent positive charge can enhance ionization efficiency.[9]
Q5: Can I use this compound for absolute quantification?
A5: Yes. By synthesizing a known amount of a ¹³CD₃-labeled version of your target peptide to use as an internal standard, you can perform absolute quantification by comparing the signal intensity of the endogenous (unlabeled) peptide to that of the spiked-in heavy standard.
References
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC.
- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI.
- Data-Dependent Neutral-Loss Mass Spectrometry for the Identification of Protein Phosphoryl
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.
- Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. (n.d.). Analyst (RSC Publishing).
- HPLC Analysis and Purific
- Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. (n.d.). PubMed Central.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). NIH.
- Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. (n.d.). PubMed.
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (n.d.). PMC.
- Mass Spectrometry Sample Clean-Up Support—Getting Started. (n.d.). Thermo Fisher Scientific.
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.).
- Quantification of methylated hemoglobin adducts in a signature peptide from rat blood by liquid chromatography/negative electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
- Mass Spectrometry-Based Proteomics for the Analysis of Chrom
- Methylating Peptides to Prevent Adduct Ion Formation Also Directs Cleavage in Collision-Induced Dissociation Mass Spectrometry. (n.d.). Sci-Hub.
- Site-specific α-N-terminal methylation on peptides through chemical and enzym
- Cleaning up the masses: Exclusion lists to reduce contamin
- Analysis of non-enzymatically glycated peptides: neutral-loss-triggered MS3 versus multi-stage activation tandem mass spectrometry. (n.d.). PMC.
- a TIC of LCMS chromatogram of peptide mixture with menadione (K3). b... (n.d.).
- Quantitative analysis of methylation and hydroxymethyl
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). NIH.
- Deuterium labeling causes predictable shifts in the isotope pattern.... (n.d.).
- Discovering the N-terminal Methylome by Repurposing of Proteomic D
- Tips and tricks for successful Mass spec experiments. (n.d.). Proteintech Group.
- Methyl
- Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. (2019).
- Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. (2019). Diva-Portal.org.
- (PDF) Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. (n.d.).
- Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determin
- Guide to sample cleanup and storage – Metabolomics Core Facility. (n.d.).
- Investigation of neutral loss during collision induced dissoci
- Quantification of epigenetic biomarkers: an evaluation of established and emerging methods for DNA methyl
- Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (n.d.). MDPI.
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
- Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantific
- How do I get rid of LC-MS/MS contamination? (2022).
- Common errors in mass spectrometry-based analysis of post-translational modific
- Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. (n.d.). PMC.
- Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube.
- Fundamentals: Peptide Quantitation Strategies. (n.d.). Stanford University Mass Spectrometry.
- A Comparison of the Peptide Fragmentation Obtained from a Reflector Matrix-Assisted Laser Desorption-Ioniz
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.).
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
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Validation & Comparative
Unmasking the Methyl Group: A Comparative Guide to Iodomethane-13C,d3 and Standard Iodomethane in Methylation Reactions
An In-Depth Technical Guide for Researchers
In the landscape of organic synthesis and analytical chemistry, methylation stands as a cornerstone transformation, crucial for modifying molecular structure, function, and properties. Iodomethane, or methyl iodide (CH₃I), has long been the workhorse reagent for this purpose, valued for its high reactivity in nucleophilic substitution reactions.[1][2] However, the advent of stable isotope-labeled compounds has introduced a powerful counterpart: Iodomethane-13C,d3 (¹³CD₃I).
This guide provides an in-depth comparison of these two reagents. We will move beyond a simple catalog of properties to explore the fundamental differences in their application, performance, and the unique experimental insights that isotopically labeled iodomethane offers. This comparison is designed for researchers, scientists, and drug development professionals who seek to not only perform methylation but to leverage it as a tool for quantitative analysis and mechanistic investigation.
Part 1: A Tale of Two Reagents - Physicochemical Properties
At a glance, standard iodomethane and its isotopically labeled analogue share identical chemical reactivity. They are both colorless, volatile liquids that act as excellent substrates for S(_N)2 reactions due to the low steric hindrance and the fact that iodide is an excellent leaving group.[1][2] However, their fundamental physical properties, dictated by their isotopic composition, are distinct. This seemingly subtle difference is the key to their divergent applications.
The most critical distinction lies in their molecular weight. The substitution of a Carbon-12 atom with a Carbon-13 atom and three protium (¹H) atoms with deuterium (²H or D) atoms results in a mass increase of 4 Daltons for this compound.[3] This mass difference is the cornerstone of its utility in mass spectrometry-based analytical techniques.
| Property | Standard Iodomethane (CH₃I) | This compound (¹³CD₃I) | Rationale for Difference |
| Chemical Formula | CH₃I | ¹³CD₃I | Isotopic Substitution |
| Molecular Weight | 141.94 g/mol [2] | 145.95 g/mol [3] | Heavier stable isotopes (¹³C, D) |
| Boiling Point | ~42.4 °C[2] | ~42 °C[3][4] | Minimal difference in intermolecular forces |
| Melting Point | ~ -66.5 °C[2] | ~ -66.5 °C[3][4] | Minimal difference in crystal lattice energy |
| Density | ~2.28 g/mL at 20°C[2] | ~2.34 g/mL at 25°C[3] | Increased mass per unit volume |
| Appearance | Colorless volatile liquid[1][2] | Colorless liquid[3] | Isotopic substitution does not affect visible light absorption |
| Isotopic Purity | Natural Abundance | 99 atom % ¹³C, 99.5 atom % D[3] | Synthetically enriched with stable isotopes |
Note: Both reagents are light-sensitive and should be stored in dark bottles, often with a copper stabilizer to absorb any iodine (I₂) that forms upon decomposition.[1]
Part 2: The Heart of the Matter - The S(_N)2 Methylation Mechanism
Both reagents function via the same bimolecular nucleophilic substitution (S(_N)2) mechanism. A nucleophile (an electron-rich species) attacks the electrophilic carbon atom, displacing the iodide ion in a single, concerted step. This mechanism is foundational to understanding how these reagents interact with substrates like phenols, carboxylic acids, amines, and thiols.[1]
Caption: Generalized S(_N)2 mechanism for methylation using iodomethane.
Part 3: Performance in Practice - Where the Paths Diverge
While chemically equivalent, the choice between standard and isotopically labeled iodomethane is driven entirely by the experimental goal.
Application 1: General Synthetic Methylation
For routine organic synthesis where the objective is simply to add a methyl group to a molecule, standard iodomethane is the reagent of choice. It is significantly more cost-effective and readily available. Its high reactivity ensures efficient conversion for a wide range of nucleophiles, including the O-methylation of phenols and the esterification of carboxylic acids.[5]
Causality Behind Experimental Choices: In this context, the primary drivers are reaction efficiency and cost. Since the atomic composition of the final product is not being scrutinized by mass-sensitive techniques, the additional expense of an isotopic label provides no practical benefit.
Application 2: Quantitative Analysis with Isotopic Labeling
This is the domain where This compound excels and justifies its higher cost. It is a premier tool for relative quantification in proteomics and metabolomics using a technique known as stable isotope labeling.[6][7][8]
The core principle is to create two versions of an analyte that are chemically identical but have a known mass difference. By labeling a control sample with standard ("light") iodomethane and a treated or experimental sample with this compound ("heavy"), the samples can be mixed and analyzed simultaneously by mass spectrometry.
The resulting mass spectrum will show pairs of peaks for each methylated analyte, separated by exactly 4 Da. The intensity ratio of the "heavy" peak to the "light" peak provides a precise measurement of the relative abundance of that analyte between the two samples.[3] This method corrects for variations in sample preparation, injection volume, and instrument response, providing highly accurate and reliable quantitative data.
Caption: Workflow for relative quantification using stable isotope labeling.
Application 3: Mechanistic Studies & The Kinetic Isotope Effect (KIE)
The isotopic substitution in this compound also allows for the study of reaction mechanisms through the Kinetic Isotope Effect (KIE). The KIE is the change in reaction rate when an atom in the reactant is replaced by one of its isotopes.[9]
Bonds to heavier isotopes, like C-D, have lower zero-point vibrational energies than bonds to lighter isotopes, like C-H.[10] Consequently, it requires more energy to break a C-D bond than a C-H bond. While the primary bond broken in an S(_N)2 reaction with iodomethane is the C-I bond, the substitution of hydrogen with deuterium can still lead to a measurable secondary kinetic isotope effect (SKIE).[9] These subtle changes in reaction rates can provide powerful evidence for or against proposed reaction mechanisms and transition state structures. For most synthetic applications, this rate difference is negligible, but for physical organic chemists, it is a rich source of information.[11]
Part 4: Validated Experimental Protocols
The following protocols are provided as self-validating systems for their respective applications.
Protocol 1: General O-Methylation of a Phenol
This protocol describes a standard procedure for methylating a phenolic hydroxyl group using standard iodomethane.
Objective: To synthesize an anisole derivative from a phenol.
Materials:
-
Phenol substrate (e.g., 4-hydroxybenzaldehyde)
-
Standard Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Allow to cool to room temperature.
-
Reagent Addition: To the flask, add the phenol substrate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone to create a stirrable slurry.
-
Methylation: Add iodomethane (1.5-2.0 eq) dropwise to the stirring mixture at room temperature. Caution: Iodomethane is volatile, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[12]
-
Reaction: Heat the mixture to reflux (acetone bp ~56°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Combine the filtrate and washes, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure methylated product.
Protocol 2: Quantitative Peptide Analysis using Isotopic Labeling
This protocol outlines the derivatization of a peptide sample for relative quantification by LC-MS.
Objective: To compare the abundance of a cysteine-containing peptide in a control vs. treated sample.
Materials:
-
Lyophilized peptide samples (Control and Treated)
-
Standard Iodomethane (CH₃I)
-
This compound (¹³CD₃I)
-
Ammonium Bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Dithiothreitol (DTT) for reduction (if needed)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Reconstitute the control and treated peptide samples in separate microcentrifuge tubes with the ammonium bicarbonate buffer. If the peptides contain disulfide bonds, they must first be reduced with DTT.
-
"Light" Derivatization: To the control sample, add a molar excess of standard iodomethane (CH₃I).
-
"Heavy" Derivatization: To the treated sample, add an equivalent molar excess of this compound (¹³CD₃I).
-
Reaction: Incubate both tubes at room temperature in the dark for 1 hour to allow for the complete methylation of thiol groups (S-methylation).
-
Quenching: Quench any unreacted iodomethane by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Mixing: Combine the "light" labeled control sample and the "heavy" labeled treated sample in a precise 1:1 (v/v) ratio into a single autosampler vial.
-
Analysis: Analyze the combined sample by LC-MS. In the mass spectrometer, look for peptide ion pairs separated by 4 Da (for a singly methylated peptide).
-
Quantification: The relative abundance of the peptide in the treated sample versus the control is determined by calculating the ratio of the peak area of the heavy-labeled peptide to the peak area of the light-labeled peptide.
Part 5: Conclusion - Choosing the Right Tool for the Job
The comparison between this compound and standard iodomethane is not a matter of which is "better," but which is appropriate for the task at hand.
-
Standard Iodomethane (CH₃I) is the economical and practical choice for all general synthetic applications. Its purpose is to efficiently introduce a methyl group, and it accomplishes this with high reactivity and reliability.
-
This compound (¹³CD₃I) is a specialized analytical tool. Its value lies not in its chemical reactivity, which is nearly identical to its unlabeled counterpart, but in its mass. It is indispensable for high-precision quantitative mass spectrometry, enabling robust comparative studies in proteomics, metabolomics, and drug development.[6] It also serves as a sophisticated probe for elucidating complex reaction mechanisms through the kinetic isotope effect.
By understanding the distinct advantages and applications of each reagent, researchers can make informed decisions, ensuring that their experimental design is not only effective but also perfectly aligned with their scientific objectives, whether that be the bulk synthesis of a new compound or the subtle quantification of a biological change.
References
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Boyuan Chem. Iodomethane Chemical Properties. Available from: [Link]
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Wikipedia. Iodomethane. Available from: [Link]
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Sciencemadness Wiki. Methyl iodide. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28). Understanding Iodomethane: Properties and Microscopic Uses. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Stable Isotope Labeled Iodomethane-13C-D3. Available from: [Link]
-
Defense Technical Information Center. A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Available from: [Link]
-
Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-60. Available from: [Link]
-
PubMed. Characterization and relative quantification of phospholipids based on methylation and stable isotopic labeling. Available from: [Link]
-
JoVE. (2022-09-15). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. Available from: [Link]
-
ResearchGate. Identifying and Quantifying Sites of Protein Methylation by Heavy Methyl SILAC. Available from: [Link]
-
ResearchGate. Measurement of DNA methylation using stable isotope dilution and gas chromatography-mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. Quantitative profiling of histone post-translational modifications by stable isotope labeling. Available from: [Link]
-
Reddit. (2020-10-28). Methylation using iodomethane. r/Chempros. Available from: [Link]
-
Juniper Publishers. (2025-08-13). Use of Methyliodide in o-Methylation of organic compounds. Available from: [Link]
-
National Center for Biotechnology Information. Multiple isotopic labels for quantitative mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. Stable isotope dimethyl labelling for quantitative proteomics and beyond. Available from: [Link]
-
ResearchGate. Radiotracer synthesis from [11C]-iodomethane: a remarkably simple captive solvent method. Available from: [Link]
-
Sciencemadness Discussion Board. (2009-06-22). Iodomethane prep. Available from: [Link]
-
Wikipedia. Isotopic labeling. Available from: [Link]
-
CORE. KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS. Available from: [Link]
-
Chemistry LibreTexts. (2022-08-10). 7.1: Kinetic Isotope Effects. Available from: [Link]
-
Wikipedia. Kinetic isotope effect. Available from: [Link]
-
Royal Society of Chemistry. Isotopic labelling analysis using single cell mass spectrometry. Analyst. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Labeling Efficiency with Iodomethane-13C,d3 by Mass Spectrometry
Introduction: The Imperative of Precision in Quantitative Proteomics
In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological systems, discovering biomarkers, and accelerating drug development.[1] Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone of this field, allowing for the precise relative or absolute quantification of proteins and their post-translational modifications (PTMs).[2][3] Among the various chemical labeling strategies, methylation of specific amino acid residues offers a targeted approach to introduce a mass tag.
This guide provides an in-depth technical overview of Iodomethane-13C,d3 (¹³CD₃I), a powerful reagent for introducing a stable isotope-labeled methyl group. We will move beyond a simple protocol to explore the underlying chemical principles, objectively compare its performance with alternative reagents, and provide a self-validating experimental workflow to rigorously determine its labeling efficiency. Our focus is on empowering researchers to not only perform the experiment but to understand its nuances, troubleshoot potential issues, and generate high-confidence quantitative data.
The Reagent in Focus: this compound
This compound is a deuterated and carbon-13 enriched version of methyl iodide. Its utility as a methylating agent stems from fundamental principles of organic chemistry. The carbon-iodine bond is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom and the fact that iodide is an excellent leaving group.[4][5] This facilitates a highly efficient bimolecular nucleophilic substitution (S₂N) reaction with various nucleophiles found in proteins, such as the ε-amino group of lysine, the N-terminus, and the thiol group of cysteine.
The incorporation of one ¹³C and three deuterium atoms results in a mass shift of +4 Da (specifically, +4.025 Da) per methyl group added, which is readily resolved by modern mass spectrometers. This significant mass difference, compared to its light counterpart (CH₃I), allows for clear differentiation between labeled and unlabeled species in an MS1 scan.
Comparative Analysis: this compound vs. Alternative Methylation Reagents
The choice of a labeling reagent is a critical decision in experimental design. While this compound is highly effective, it is essential to understand its performance in the context of other available methods.
| Reagent/Method | Labeling Chemistry & Target | Mass Shift (Heavy) | Pros | Cons |
| This compound | S₂N Alkylation (Lys, N-term, Cys) | +4 Da / methyl | - High reactivity & efficiency.[5]- Small, minimally perturbative tag.- Stable C-N and C-S bonds. | - Potential for over-alkylation (di-methylation).- Reagent is light-sensitive and volatile.[6]- Requires non-aqueous reaction conditions. |
| Iodomethane-13C | S₂N Alkylation (Lys, N-term, Cys) | +1 Da / methyl | - High reactivity & efficiency.- Small, minimally perturbative tag. | - Small mass shift can lead to isotopic overlap with natural abundance peaks, complicating analysis.[7][8] |
| Stable Isotope Dimethyl Labeling (Formaldehyde + Cyanoborohydride) | Reductive Amination (Lys, N-term) | +4 Da / dimethyl | - Highly specific for primary amines.- Inexpensive and readily available reagents.- Robust, aqueous-based reaction.[9] | - Can be a multi-step process.- Reagents can be hazardous.- Less reactive towards other nucleophiles. |
| Tandem Mass Tags (TMT) / iTRAQ | Isobaric Tagging (Lys, N-term) | Isobaric (quant via reporter ions) | - High multiplexing capability (up to 18-plex).[10]- Quantification at MS/MS level reduces interference.[11] | - Expensive reagents.- More complex workflow and data analysis.- Potential for ratio compression.[12] |
Diagram: The Methylation Reaction Mechanism
The core of the labeling process is the S₂N reaction. The diagram below illustrates the nucleophilic attack by a primary amine (e.g., from a lysine side chain) on the electrophilic carbon of this compound.
Caption: S₂N methylation of a primary amine with this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to not only label your sample but also to inherently validate the efficiency of the reaction. It incorporates a standard peptide as an internal control.
Diagram: Workflow for Labeling Efficiency Validation
Caption: Experimental workflow for validating labeling efficiency.
Step-by-Step Methodology
1. Sample Preparation & Digestion:
-
Rationale: The protocol assumes labeling at the peptide level, which provides better access to reactive sites compared to intact proteins. A standard bottom-up proteomics workflow is the starting point.[13]
-
Procedure:
-
Extract proteins from your biological sample of interest using a compatible lysis buffer.
-
Perform a protein assay (e.g., BCA) to determine the protein concentration.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate free cysteines with iodoacetamide.
-
Digest the proteins into peptides using a protease such as Trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
2. Control & Sample Aliquoting:
-
Rationale: Including controls is essential for a self-validating system.[14][15] The unlabeled control confirms the baseline mass, while the standard peptide provides a clean system to assess efficiency without biological matrix complexity.
-
Procedure:
-
Resuspend the dried peptides in a reaction buffer (e.g., 50 mM HEPES, pH 8.5).
-
Prepare three separate aliquots:
-
Unlabeled Control (UL): 5 µg of your sample peptides. Do not add labeling reagent.
-
Standard Peptide Control (SP): 1 µg of a known standard peptide (e.g., Angiotensin II) in reaction buffer.
-
Experimental Sample (EX): 20 µg of your sample peptides.
-
-
3. The Labeling Reaction:
-
Rationale: The reaction is performed under basic conditions to ensure that primary amines (like the lysine ε-amino group) are deprotonated and thus nucleophilic. A molar excess of the labeling reagent drives the reaction to completion.
-
Procedure:
-
Prepare a fresh solution of this compound in a compatible organic solvent like Acetonitrile (ACN).
-
Add a 10-fold molar excess of this compound to the SP and EX tubes. (Note: Calculation should be based on the estimated number of reactive sites, primarily lysines).
-
Incubate the reactions for 1 hour at 37°C with gentle shaking in the dark (Iodomethane is light-sensitive).
-
4. Reaction Quenching:
-
Rationale: Quenching stops the reaction and consumes any excess, highly reactive iodomethane, preventing unwanted side reactions and protecting downstream equipment.
-
Procedure:
-
Add a quenching solution, such as 5% hydroxylamine, to each reaction tube (SP and EX ).
-
Incubate for 15 minutes at room temperature.
-
5. Sample Pooling & Cleanup:
-
Rationale: Pooling a small amount of the unlabeled sample with the labeled sample allows for direct comparison in a single MS run, minimizing analytical variability.[16] Cleanup removes reaction byproducts and buffer salts that interfere with MS analysis.
-
Procedure:
-
Combine 1 µg of the UL sample with the entire quenched EX sample.
-
Acidify all samples (UL, SP, and the pooled EX+UL) with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt each sample using C18 StageTips or a similar SPE method.
-
Elute the peptides and dry them completely under vacuum.
-
Mass Spectrometry and Data Analysis
1. LC-MS/MS Analysis:
-
Rationale: High-resolution mass spectrometry is crucial to accurately measure the mass difference between the light (unlabeled) and heavy (labeled) peptide pairs.[17]
-
Procedure:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 2% ACN, 0.1% Formic Acid).
-
Analyze each sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-LC system.
-
The MS method should prioritize high-resolution full MS scans (MS1) to accurately measure the precursor ion masses and their isotopic envelopes. A resolution of >60,000 is recommended.
-
2. Data Interpretation & Efficiency Calculation:
-
Rationale: Labeling efficiency is determined by comparing the signal intensity of the labeled peptide to the total signal intensity for that peptide (labeled + unlabeled).
-
Procedure:
-
For the SP sample, extract the ion chromatograms (XICs) for the unlabeled standard peptide and its expected labeled counterpart (M+4.025 Da).
-
For the pooled EX+UL sample, identify several abundant peptides. For each, extract the XICs for the light and heavy forms.
-
Calculate the labeling efficiency for each peptide using the following formula:
Efficiency (%) = [Intensity (Heavy Peak)] / [Intensity (Heavy Peak) + Intensity (Light Peak)] * 100
-
A successful labeling reaction should yield an efficiency of >99%.
-
Expected Data Summary
| Peptide ID | Sample Type | Expected Mass (Light) | Observed Mass (Heavy) | Calculated Efficiency |
| Angiotensin II | SP Control | 1046.54 | 1050.57 (+4.03 Da) | >99.5% |
| VGVNGFGR | EX Sample | 837.44 | 841.47 (+4.03 Da) | >99.2% |
| TPEVDDEALEK | EX Sample | 1232.59 | 1236.62 (+4.03 Da) | >99.4% |
Troubleshooting & Expert Insights
-
Low Labeling Efficiency (<95%):
-
Cause: Insufficient reagent, suboptimal pH, or short incubation time.
-
Solution: Ensure the reaction buffer pH is between 8.0-9.0. Recalculate and increase the molar excess of this compound. Increase incubation time to 90 minutes.
-
-
Observation of Multiple Mass Shifts (+8, +12 Da):
-
Cause: Over-methylation, where a single amine is di-methylated or multiple sites on one peptide are labeled. While labeling multiple sites is expected, di-methylation of a single site is a side reaction.
-
Solution: Reduce the concentration of the labeling reagent or decrease the reaction time. This is a trade-off with achieving complete labeling.
-
-
Signal Suppression of Labeled Peptides:
-
Cause: While rare with this small tag, chromatographic properties can be slightly altered. More likely, incomplete quenching or cleanup is introducing interfering species.
-
Solution: Ensure the quenching and desalting steps are performed meticulously. Verify that the heavy and light peptide peaks co-elute as expected. A slight retention time shift for deuterated compounds can sometimes occur.[7]
-
Conclusion
Validating the efficiency of your labeling reaction is not an optional step; it is the foundation upon which reliable quantitative data is built. This compound is a robust and highly efficient reagent for chemical methylation in quantitative proteomics. By employing a self-validating workflow that includes appropriate controls and high-resolution mass spectrometry, researchers can proceed with confidence, knowing their data accurately reflects the underlying biology. This guide provides the necessary framework to achieve that confidence, blending established protocols with the expert insights needed to navigate the complexities of quantitative analysis.
References
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology. [Link]
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University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. UWPR. [Link]
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Gesslbauer, B., & Kungl, A. J. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of proteomics. [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature. [Link]
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Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature chemical biology. [Link]
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Pratt, J. M., Simpson, D. M., Doherty, M. K., & Beynon, R. J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert review of proteomics. [Link]
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Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical chemistry. [Link]
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Miyagi, M., & Rao, K. C. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Mass spectrometry reviews. [Link]
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Harsha, H. C., & Pandey, A. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome science. [Link]
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National Genomics Data Center. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. CNCB-NGDC. [Link]
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Bloom Tech. (2025). What are the reaction mechanisms involving Iodomethane - d3?. Bloom Tech Blog. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews. [Link]
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Li, J. (2024). Expert Advice: Unlocking efficiency in proteomics with TMT labeling. Drug Discovery News. [Link]
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Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
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Dwivedi, P., & Rose, C. M. (2022). Understanding the effect of carrier proteomes in single cell proteomic studies - key lessons. Expert Review of Proteomics. [Link]
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Lin, H., & Garcia, B. A. (2019). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Journal of the American Society for Mass Spectrometry. [Link]
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Sun, S., Lih, T.-S. M., & Chen, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Tabb, D. L., et al. (2020). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. Journal of proteome research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. Inno Pharmchem. [Link]
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Sun, S., Lih, T.-S. M., & Chen, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Le, T. H., & Mischnick, P. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate polymers. [Link]
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Buescher, J. M., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current opinion in biotechnology. [Link]
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Webb, K. J., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & cellular proteomics. [Link]
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Wikipedia. (n.d.). Iodomethane. [Link]
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Methods in molecular biology. [Link]
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Hore, T. A., & Balasubramanian, S. (2016). Synthesis of Chemical Tools for Targeted Epigenetic Modifications. UCL Discovery. [Link]
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Xia, Y., et al. (2025). An alternative GC-MS library for methylation analysis of polysaccharides via partially methylated aldononitrile acetates. Carbohydrate polymers. [Link]
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Sechi, S., & Chait, B. T. (2006). Quantitative proteome analysis using D-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Bioorganic & medicinal chemistry. [Link]
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Mor-Vaknin, A., & Villa, R. (2013). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Mass spectrometry. [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols. [Link]
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Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
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Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science. [Link]
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Lilley, K., & Dupree, P. (2016). Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. [Link]
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A Researcher's Guide to Isotopic Enrichment Analysis of Iodomethane-¹³C,d₃
For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in labeled compounds like Iodomethane-¹³C,d₃ is fundamental to the integrity and validity of experimental outcomes.[1] This molecule, with its combined carbon-13 and deuterium labeling, is a powerful tool in mechanistic studies, metabolic tracing, and as a pharmaceutical intermediate.[2] The accuracy of its stated enrichment underpins the quantitative rigor of any study it is used in.
This guide provides an in-depth comparison of the two primary analytical methodologies for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Critical Role of Isotopic Enrichment
Isotopic enrichment refers to the mole fraction of the heavy isotope at a specific position within a molecule, expressed as a percentage.[3] It is crucial to distinguish this from species abundance, which is the percentage of molecules having a specific isotopic composition.[3] For Iodomethane-¹³C,d₃ (CD₃¹³I), a stated enrichment of 99.5% for deuterium does not mean 99.5% of the molecules are CD₃I; it means that at each of the three hydrogen positions, there is a 99.5% probability of finding a deuterium atom. This distinction is vital for accurate quantitative analysis.
Head-to-Head Comparison: GC-MS vs. NMR Spectroscopy
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are both powerful techniques for analyzing isotopically labeled compounds, but they operate on fundamentally different principles and offer distinct advantages.[4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity (GC), detection by mass-to-charge ratio (MS). | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | High (picomole to femtomole range).[5] | Lower (micromole to nanomole range).[6] |
| Precision | Good, but can be affected by matrix effects and instrument drift. | Excellent; often considered a primary ratio method.[7] |
| Sample Throughput | High; rapid analysis times (minutes per sample). | Lower; requires longer acquisition times for good signal-to-noise. |
| Destructive? | Yes, the sample is ionized and fragmented. | No, the sample can be recovered. |
| Information | Provides mass of the molecule and its fragments. | Provides detailed structural information and site-specific enrichment. |
| Quantitation | Requires calibration curves and internal standards for accuracy. | Can be inherently quantitative; signal area is directly proportional to the number of nuclei.[8] |
In-Depth Analysis I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for volatile compounds like iodomethane.[9] The gas chromatograph separates the analyte from any impurities, and the mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues.
The Causality Behind the Method
The choice of GC-MS is often driven by the need for high sensitivity, especially when analyzing trace amounts or determining low levels of isotopic impurities. Electron Ionization (EI) is the standard ionization technique for this analysis. For Iodomethane-¹³C,d₃, we expect to see a molecular ion peak at m/z 146. The unlabeled counterpart (¹²CH₃I) would appear at m/z 142. The ratio of the ion currents for these peaks forms the basis of the enrichment calculation. It is crucial to use a high-resolution mass spectrometer to resolve any potential isobaric interferences.[10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the Iodomethane-¹³C,d₃ in a volatile, high-purity solvent (e.g., dichloromethane, hexane).[11] A concentration of approximately 10 µg/mL is a good starting point.[11]
-
Prepare a dilution series of this stock solution to establish a calibration curve and determine the linear dynamic range of the instrument.
-
For each sample, transfer an aliquot to a 1.5 mL glass autosampler vial.[11]
-
-
Instrument Parameters (Example):
-
GC System: Agilent GC coupled to a Mass Spectrometer.
-
Column: A non-polar column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[12]
-
Injector: Split/splitless inlet at 250°C. A 1 µL injection volume is typical.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: High-resolution mass spectrometer operating in Electron Ionization (EI) mode.
-
Scan Range: m/z 40-200 to capture the molecular ions and key fragments.
-
-
Data Analysis & Self-Validation:
-
Identify the retention time for iodomethane.
-
Extract the ion chromatograms for the molecular ions of the labeled (m/z 146 for ¹³CD₃I) and any unlabeled species (m/z 142 for ¹²CH₃I).
-
Integrate the peak areas for each isotopologue.
-
Calculation: Isotopic Enrichment (%) = [Area(m/z 146) / (Area(m/z 146) + Area(m/z 142))] * 100.
-
Trustworthiness: Run a solvent blank before and after the sample set to check for carryover. Analyze a certified reference material (if available) or a well-characterized internal standard to validate the accuracy of the measurement. The consistency of the calculated enrichment across multiple dilutions validates the method's robustness.
-
Workflow Diagram: GC-MS Analysis
In-Depth Analysis II: Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an exceptionally powerful tool for determining isotopic enrichment because the signal intensity is directly proportional to the number of nuclei being observed, making it a primary ratio method.[7][13] For Iodomethane-¹³C,d₃, both ¹³C and ¹H NMR spectroscopy provide valuable, complementary information.
The Causality Behind the Method
The choice of NMR is driven by the need for high precision and absolute structural confirmation without sample destruction.
-
¹H NMR: In a fully deuterated methyl group (CD₃), the proton signal will be absent. The presence of any residual proton signal (e.g., from CD₂H) can be used to quantify the deuterium enrichment. The ¹H NMR spectrum of unlabeled iodomethane shows a singlet at approximately 2.16 ppm.[14]
-
¹³C NMR: This is the most direct method for ¹³C enrichment. The ¹³C nucleus in Iodomethane-¹³C,d₃ will produce a distinct signal. Due to coupling with the three deuterium atoms (spin I=1), this signal will appear as a multiplet. By comparing the integral of this signal to that of an internal standard of known concentration, a precise purity and enrichment can be determined.[15]
Experimental Protocol: Quantitative ¹³C NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the Iodomethane-¹³C,d₃ sample into an NMR tube.
-
Accurately weigh and add a suitable, non-volatile internal standard.[15] A good standard should have a simple spectrum with at least one peak that is well-resolved from the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[15]
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the standard.[8] The residual solvent peak will be used for referencing.[16]
-
-
Instrument Parameters (Example):
-
Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.[17]
-
Nucleus: ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Crucial for quantitation. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). This ensures full relaxation between scans. A value of 30-60 seconds is often required.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
-
Data Analysis & Self-Validation:
-
Process the spectrum with an appropriate line broadening (e.g., exponential multiplication).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the ¹³C signal for Iodomethane-¹³C,d₃ and the chosen signal for the internal standard.
-
Calculation: The purity or concentration can be calculated using the standard qNMR equation, which relates the integrals, number of nuclei, molecular weights, and masses of the analyte and standard.[8][15]
-
Trustworthiness: The protocol is self-validating if the relaxation delay is properly optimized. Running experiments with varying relaxation delays (e.g., 3xT₁, 5xT₁, 7xT₁) and observing consistent integral ratios confirms that the measurement is quantitative.
-
Workflow Diagram: Quantitative NMR Analysis
Conclusion and Recommendations
Both GC-MS and NMR spectroscopy are indispensable tools for the isotopic enrichment analysis of Iodomethane-¹³C,d₃. The choice of method depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for rapid screening, high-throughput analysis, and when sample quantity is limited, offering unparalleled sensitivity.
-
Quantitative NMR is the gold standard for high-precision, non-destructive analysis. It provides definitive structural confirmation and is the preferred method when establishing the isotopic purity of a reference standard or when the highest degree of accuracy is required.
For comprehensive validation, employing both techniques is the most robust approach. GC-MS can confirm the absence of volatile impurities, while qNMR provides a highly accurate and precise measure of the isotopic enrichment. This dual-pronged strategy ensures the highest level of confidence in the quality of your labeled compound, thereby safeguarding the integrity of your research.
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A Senior Application Scientist's Guide to Cross-Validation of Quantitative Methods Using Iodomethane-13C,d3
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and pharmaceutical development, the integrity of quantitative data is paramount. The decisions we make, from lead candidate selection to clinical trial outcomes, are built upon the accuracy and precision of our measurements. Stable Isotope Dilution Analysis (SIDA) combined with mass spectrometry stands as a gold standard for quantification, and isotopically labeled reagents like Iodomethane-13C,d3 are crucial tools in this domain.[1] This guide moves beyond mere protocol recitation. It provides a strategic framework for the cross-validation of analytical methods that employ this compound, ensuring that your results are not just a string of numbers, but a trustworthy foundation for scientific advancement.
We will explore the causality behind experimental choices, establish a self-validating system for trustworthiness, and ground our discussion in authoritative regulatory expectations. The focus will be a practical, yet rigorous, comparison: quantifying a model thiol-containing analyte, N-acetylcysteine (NAC), in human plasma using a GC-MS method with this compound as an internal standard, cross-validated against the same instrumental method employing external calibration.
The Rationale: Expertise in Methodological Design
The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (or a derivative) to a sample at the earliest stage of analysis.[1] this compound (¹³CD₃I) serves as both a derivatizing agent and a precursor to an ideal internal standard (IS).[2] It reacts with nucleophilic functional groups, such as the thiol in N-acetylcysteine, to form a methylated product.
Why this choice is an act of expertise:
-
Physicochemical Mimicry: The resulting S-methylated NAC derivative and its ¹³CD₃-labeled counterpart exhibit nearly identical chemical and physical properties. They co-elute chromatographically and experience similar ionization efficiency and fragmentation in the mass spectrometer. This mimicry is the key to correcting for variations in sample extraction, derivatization yield, injection volume, and instrument response.
-
Mass Differentiation: The +4 Dalton mass shift between the analyte derivative (methylated with ¹²CH₃I) and the internal standard (methylated with ¹³CD₃I) provides a clear, unambiguous signal in the mass spectrometer, free from isotopic crosstalk.
-
Irreversible Derivatization: The methylation of thiols with iodomethane is a robust and essentially irreversible reaction, ensuring the stability of the derivatized products throughout the analytical workflow.[3]
Cross-validation against an external standard method is not just a formality; it is a critical step to prove the internal standard's efficacy. An external standard method is susceptible to all the potential errors that the IS is designed to correct. Therefore, if the IS-based method demonstrates superior precision and accuracy, it provides empirical evidence of its value and robustness.
Experimental Design: A Self-Validating System
The objective is to quantify N-acetylcysteine (NAC) in spiked human plasma samples using two distinct calibration approaches on the same GC-MS platform. This parallel design creates a self-validating workflow: significant discrepancies between the two methods would immediately signal a systematic error, demanding investigation and ensuring the trustworthiness of the final, validated method.
The validation will adhere to the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[4][5][6][7]
Mandatory Visualization: Parallel Quantification Workflow
The diagram below illustrates the parallel processing of samples for the Internal Standard (Method A) and External Standard (Method B) approaches. Note the critical difference in the point of addition for the key reagents.
Caption: Parallel workflow for IS vs. External Standard quantification.
Detailed Experimental Protocols
These protocols are representative and should be optimized for specific laboratory conditions.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stocks: Prepare 1 mg/mL stock solutions of N-acetylcysteine (Analyte) and this compound in methanol.
-
Calibration Standards (for Method B): Serially dilute the NAC stock solution in blank, pooled human plasma to achieve final concentrations ranging from 50 ng/mL (Lower Limit of Quantification, LLOQ) to 5000 ng/mL.
-
Calibration Standards (for Method A): Prepare as above, but prior to derivatization, spike each standard with a fixed concentration (e.g., 500 ng/mL) of this compound.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: LLOQ (50 ng/mL), Low (150 ng/mL), Medium (2500 ng/mL), and High (4000 ng/mL). These are prepared from a separate weighing of the analyte to ensure an unbiased assessment of accuracy.
Sample Preparation and Derivatization
For each standard, QC, or unknown sample (200 µL plasma):
-
Method A (IS): Add 20 µL of the this compound working solution. Vortex briefly.
-
Reduction Step (Optional but Recommended): To measure total NAC (reduced and oxidized forms), add 50 µL of a dithiothreitol (DTT) solution (e.g., 10 mg/mL in buffer) and incubate to reduce disulfide bonds.[8]
-
Derivatization: Add 50 µL of a 10% (v/v) solution of Iodomethane (¹²CH₃I) in acetonitrile. Vortex and incubate at 60°C for 20 minutes. This step converts all NAC (and its isotopically labeled counterpart in Method A) to its S-methyl derivative.
-
Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 70°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) operating in Electron Ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode.
-
Analyte (S-methyl-NAC): Monitor a characteristic ion, e.g., m/z 177 (molecular ion) or a major fragment.
-
Internal Standard (S-¹³CD₃-NAC): Monitor the corresponding ion at m/z 181.
-
Data Analysis and Comparative Results
The performance of each method is evaluated based on its accuracy and precision. According to EMA and FDA guidelines, for QC samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV, or %RSD) should not exceed 15% (precision).[9] For the LLOQ, these limits are relaxed to ±20%.[9]
Data Presentation: Comparative Performance Metrics
| QC Level | Nominal Conc. (ng/mL) | Method A (Internal Standard) | Method B (External Standard) |
| Accuracy (%RE) | Precision (%RSD) | ||
| LLOQ | 50 | -4.5% | 8.2% |
| Low QC | 150 | -2.1% | 5.5% |
| Mid QC | 2500 | +1.3% | 3.1% |
| High QC | 4000 | +0.8% | 2.6% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Causality and Interpretation: The hypothetical data clearly shows the superiority of the internal standard method (Method A). The precision (%RSD) is significantly better across all concentration levels. The accuracy (%RE) is also consistently closer to zero. This is the direct result of the stable isotope-labeled internal standard correcting for inevitable minor inconsistencies in sample handling and instrument performance that adversely affect the external standard method. For example, a 5% loss of sample during the extraction phase would go uncorrected in Method B, leading to a -5% bias in the final result. In Method A, both the analyte and the IS would be lost in equal proportion, leaving their peak area ratio—and thus the calculated concentration—unchanged.
Authoritative Grounding & The Logic of Validation
The entire process of cross-validation is a system of logical checks designed to build trustworthiness in the analytical procedure. The objective is to demonstrate that the method is fit for its intended purpose, a core principle of all major regulatory guidelines.[4][6]
Mandatory Visualization: Cross-Validation Decision Logic
This diagram outlines the logical flow for interpreting the cross-validation results.
Caption: Logical workflow for cross-validation assessment.
This process ensures that the adoption of the this compound internal standard method is justified by superior empirical performance, creating a robust and defensible dataset for regulatory submission or publication.
Conclusion
The cross-validation of a quantitative method employing this compound is not merely a procedural hurdle but a fundamental scientific exercise. By systematically comparing the internal standard method against a conventional external calibration, we generate irrefutable evidence of the method's robustness, precision, and accuracy. This guide has provided the strategic framework, experimental protocols, and logical underpinning to perform this validation with scientific integrity. The use of a stable isotope-labeled internal standard like this compound, when properly validated, elevates the quality of analytical data, ensuring that it is a reliable foundation upon which critical scientific and developmental decisions can be made.
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Blagojevic, V., Zhidkov, N., Tharmaratnam, S., & Pham, V. T. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Retrieved from [Link]
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Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Johansen, S. S., & Gimsing, A. L. (2014). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 967, 123-128. Retrieved from [Link]
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Kailasam, K., & Wadhwani, A. (2017). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Pharmaceutical and Biomedical Analysis, 145, 432-438. Retrieved from [Link]
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Török, G., & Vekey, K. (2004). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 809(2), 269-274. Retrieved from [Link]
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Villaseñor, L., & Schug, K. A. (2013). Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS. Journal of Separation Science, 36(5), 905-912. Retrieved from [Link]
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Wang, J., & Wenk, M. R. (2016). Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. Methods in Molecular Biology, 1378, 121-130. Retrieved from [Link]
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Wishart, D. S. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. University of British Columbia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl-Labeled Isotopic Reagents: A Comparative Analysis of Iodomethane-¹³C,d₃
For researchers in structural biology, drug metabolism, and quantitative proteomics, the strategic placement of an isotopic label is a cornerstone of experimental design. The humble methyl group (–CH₃), ubiquitous in biomolecules and synthetic compounds, serves as a powerful spectroscopic and spectrometric probe when isotopically enriched. Among the arsenal of available methylating agents, Iodomethane-¹³C,d₃ (¹³CD₃I) stands out. Its dual-labeling strategy offers unique advantages that can simplify complex analyses and yield cleaner, more precise data.
This guide provides an in-depth comparison of Iodomethane-¹³C,d₃ against its common alternatives. Moving beyond a simple catalog of reagents, we will explore the causality behind experimental choices, delve into the practical implications of different labeling patterns, and provide actionable protocols grounded in established science.
The Reagents: A Comparative Overview
The choice of a methylating agent is dictated by the analytical technique to be employed (NMR or MS), the need for quantitation, and the specific chemical transformation required. While all reagents discussed below can introduce a methyl group, their isotopic composition profoundly impacts the data obtained.
| Reagent Feature | Iodomethane-¹³C,d₃ | Iodomethane-d₃ | Iodomethane-¹³C | Dimethyl-d₆ Sulfate | Methyl-d₃ Tosylate |
| Formula | ¹³CD₃I | CD₃I | ¹³CH₃I | (CD₃)₂SO₄ | CD₃OTs |
| Mass Shift (per CH₃) | +4 Da | +3 Da | +1 Da | +3 Da | +3 Da |
| Key Application | High-res ¹³C-NMR, Quantitative MS | ¹H-NMR simplification, MS Labeling | ¹³C-NMR, Mechanistic Studies | General Methylation, MS Labeling | General Methylation |
| NMR Signature | Single ¹³C peak (no ¹H coupling), ¹H silent | ¹H silent | ¹³C quartet, ¹H doublet | ¹H silent | ¹H silent |
| Leaving Group | Iodide (I⁻) | Iodide (I⁻) | Iodide (I⁻) | Methylsulfate (CH₃SO₄⁻) | Tosylate (TsO⁻) |
| Relative Reactivity | Very High | Very High | Very High | High | High |
| Primary Hazard | Toxic, Volatile, Carcinogen[1] | Toxic, Volatile, Carcinogen | Toxic, Volatile, Carcinogen | Highly Toxic, Corrosive[2] | Alkylating Agent |
Performance Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy
Methyl groups are exceptional NMR probes due to their high proton multiplicity, rapid rotation which averages out dipolar coupling, and their tendency to reside in a relatively uncrowded region of the proton spectrum.[3][4] Isotopic labeling enhances these advantages, particularly in the study of large proteins where spectral overlap is a major challenge.[5]
The ¹³CD₃I Advantage: Clarity and Precision
The dual-labeling of Iodomethane-¹³C,d₃ provides a "best-of-both-worlds" scenario for ¹³C-NMR spectroscopy.[6][7]
-
For ¹³C Detection: The nucleus being observed is ¹³C. In a standard ¹³CH₃ group, this signal is split into a quartet by the three attached protons, complicating the spectrum. By replacing the protons with deuterium (¹³CD₃), this coupling is removed. The result is a single, sharp resonance for the methyl carbon, dramatically simplifying spectra and increasing the signal-to-noise ratio. This is invaluable for resolving individual methyl groups in large biomolecules.[6]
-
For ¹H Detection: The methyl group is effectively "dark" or silent in the ¹H spectrum. This is useful when the methyl group is introduced simply as a tag, and the researcher wishes to observe the proton signals of the parent molecule without added spectral clutter.
The diagram below illustrates how the ¹³C-NMR signal of a labeled methyl group is simplified by deuteration.
Performance Deep Dive: Mass Spectrometry (MS)
In quantitative proteomics and metabolomics, stable isotope labeling is used to create "heavy" and "light" versions of molecules, allowing for their relative quantification by mass spectrometry.[8][9][10] The mass difference between the labeled and unlabeled species is a critical parameter.
The ¹³CD₃I Advantage: Resolving Power
Iodomethane-¹³C,d₃ introduces a mass shift of +4 Daltons relative to an unlabeled methyl group (+1 from ¹³C, +3 from D₃). This larger mass shift provides a distinct advantage in quantitative experiments:
-
Clear Separation: It cleanly separates the isotopic cluster of the labeled peptide from the natural isotopic envelope of the unlabeled peptide. A smaller +1 or +2 shift can lead to overlapping signals, complicating data analysis and reducing accuracy.
-
Multiplexing: Reagents with different mass shifts can be combined in "multiplex" experiments to compare more than two conditions simultaneously. For example, one could compare a control (unlabeled), a condition labeled with CD₃I (+3 Da), and a third condition labeled with ¹³CD₃I (+4 Da).
The table below compares the mass shifts for common methylating isotopologues.
| Reagent | Isotopic Composition | Mass Shift (Da) | Utility in Quantitative MS |
| Iodomethane | ¹²CH₃I | 0 (Light) | Serves as the "light" reference. |
| Iodomethane-¹³C | ¹³CH₃I | +1 | Low; overlaps with natural ¹³C isotope peak. |
| Iodomethane-¹³C,d | ¹³CH₂DI | +2 | Moderate; can be used but may have some overlap. |
| Iodomethane-d₃ | CD₃I | +3 | Good; provides clear separation for duplex analysis. |
| Iodomethane-¹³C,d₃ | ¹³CD₃I | +4 | Excellent; provides robust separation. |
Causality & Experimental Choices: A Decision Framework
Selecting the right reagent requires balancing analytical goals with chemical realities. Beyond the spectroscopic signature, factors like reactivity and potential side reactions are paramount.
Reactivity: The Role of the Leaving Group
The reactivity of these methylating agents is largely governed by the stability of the leaving group.
-
Iodide (I⁻): An excellent leaving group, making iodomethane a highly effective and fast-acting methylating agent for Sₙ2 reactions.[11]
-
Tosylate (TsO⁻) & Methylsulfate (CH₃SO₄⁻): Also very good leaving groups, making methyl tosylate and dimethyl sulfate highly reactive as well. Dimethyl sulfate is often cheaper for large-scale synthesis but is notoriously toxic and less volatile, making it harder to remove.[2][12]
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can slow down reactions where a C-H bond is broken in the rate-determining step.[13][14]
-
In Synthesis: For standard Sₙ2 methylation, the C-H(D) bond is not broken, so a primary KIE is not observed. Reaction times are generally comparable between H, D, and ¹³C,d₃ versions.
-
In Biological Systems: This is where the KIE becomes critically important. If a drug molecule is metabolized by an enzyme that removes the methyl group (e.g., via oxidation by a Cytochrome P450), the C-D bond strength can significantly slow this process.[15][16] This "metabolic switching" is a key strategy in drug development to increase a compound's half-life.[6] Therefore, ¹³CD₃I is an invaluable tool for synthesizing deuterated drug candidates to probe metabolic stability.
The following diagram provides a decision-making framework for reagent selection.
Experimental Protocols
The following protocols are provided as validated starting points. As with any chemical reaction, they should be optimized for the specific substrate.
Protocol 1: General O-Methylation of a Phenol
This procedure is a robust method for methylating phenols and is adaptable to various iodomethane isotopologues.[17]
Materials:
-
Phenolic starting material (1.0 eq.)
-
Iodomethane-¹³C,d₃ (or other isotopologue) (1.2 - 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Standard glassware for reflux, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetone or DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol. Begin vigorous stirring.
-
Reagent Addition: In a well-ventilated fume hood, carefully add the iodomethane isotopologue (1.2 eq.) to the suspension via syringe.[18]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl methyl ether.
Causality Note: Anhydrous conditions are important as water can hydrolyze the methylating agent.[18] K₂CO₃ acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide which then attacks the iodomethane.
Protocol 2: Workflow for Quantitative Peptide Labeling in Proteomics
This workflow outlines the differential labeling of peptide samples for comparative analysis by LC-MS/MS, adapted from stable-isotope dimethyl labeling principles.[8][19]
Safety and Handling
All volatile alkylating agents are hazardous and must be handled with extreme care.[20][21]
| Hazard Category | Iodomethane Isotopologues | Dimethyl Sulfate |
| Toxicity | Acutely toxic, potent alkylating agent, suspected carcinogen.[1] | Extremely toxic and corrosive, potent carcinogen, readily absorbed through skin.[2][22] |
| Handling | Strictly in a fume hood. Wear chemical-resistant gloves (e.g., nitrile, double-gloved), safety goggles, and a lab coat.[1][18] | Strictly in a fume hood. Requires heavy-duty gloves (e.g., butyl rubber), face shield, and protective apron. |
| Volatility | High (Boiling Point ~42°C). Poses a significant inhalation risk. | Lower (Boiling Point ~188°C).[23] Less of an inhalation risk but persists on surfaces. |
| Quenching | Unreacted reagent can be quenched by adding a nucleophilic solution like dilute ammonia or sodium thiosulfate.[18] | Can be quenched with concentrated ammonia solution. |
Trustworthiness: Always consult the Safety Data Sheet (SDS) for your specific reagent before use.[24][25] Ensure emergency procedures and spill kits are readily available.
Conclusion
Iodomethane-¹³C,d₃ is a uniquely powerful reagent for researchers requiring precise and unambiguous data from NMR and MS experiments. Its dual isotopic labeling provides unparalleled spectral simplification in ¹³C-NMR and a robust, well-resolved mass shift for high-accuracy quantitative mass spectrometry. While other reagents like Iodomethane-d₃ and Dimethyl-d₆ sulfate are effective for introducing deuterated methyl groups, they lack the combined benefits offered by the ¹³C label. The choice of reagent will always be application-specific, but for challenging studies of large molecules or experiments demanding the highest degree of quantitative precision, Iodomethane-¹³C,d₃ often represents the superior choice, justifying its premium cost with superior data quality.
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Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. Available at: [Link]
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Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. Available at: [Link]
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Kupce, E., & Freeman, R. (2009). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic resonance in chemistry, 47(8), 648–652. Available at: [Link]
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Patel, A. B., de Graaf, R. A., Mason, G. F., Rothman, D. L., Shulman, R. G., & Behar, K. L. (2001). The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism. The Journal of nutritional biochemistry, 12(3), 133–147. Available at: [Link]
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Bloom Tech. (2023). What is iodomethane d3 used for? Retrieved from [Link]
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Pharmaffiliates. (n.d.). Dimethyl Sulfate-d6. Retrieved from [Link]
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Abdel-Monem, M. M. (1985). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. Journal of medicinal chemistry, 28(12), 1803–1807. Available at: [Link]
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ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 241-255. Available at: [Link]
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JoVE. (2022). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Retrieved from [Link]
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Chemical Communications. (2012). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 48(68), 8520-8522. Available at: [Link]
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Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4736–4743. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. Retrieved from [Link]
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NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
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Guengerich, F. P. (2009). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in molecular biology, 547, 259–267. Available at: [Link]
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Diagenode. (2021). Safety Data Sheet: DNA Methylation control package. Retrieved from [Link]
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Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
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Autechem. (n.d.). Dimethyl Sulfate Uses. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Safest Methylating Agent. Retrieved from [Link]
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Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]
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NIH. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Retrieved from [Link]
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Reddit. (n.d.). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]
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Pharmacy 180. (n.d.). Isotope Effects - Mechanisms of Organic Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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ResearchGate. (n.d.). Table 4 Deuterium kinetic isotope effects (k H /k D ) for the reactions.... Retrieved from [Link]
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The Hive. (n.d.). Methylation of phenols using DMC and a PTC. Retrieved from [Link]
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Boisbouvier, J., & Gans, P. (2015). Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins. Current opinion in structural biology, 32, 119–127. Available at: [Link]
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NCBI. (1999). Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
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Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
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Reddit. (2023). Tosylate vs. iodide reactivity in Williamson synthesis?. Retrieved from [Link]
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A Researcher's Guide to the Kinetic Isotope Effect of Doubly Labeled Iodomethane-¹³C,d₃
For researchers striving to elucidate complex reaction mechanisms or enhance the metabolic stability of drug candidates, the kinetic isotope effect (KIE) is an indispensable tool.[1][2] The strategic substitution of an atom with its heavier isotope can significantly alter reaction rates, providing a window into the bond-breaking and bond-forming events that define a chemical transformation.[1][3][4] This guide provides an in-depth comparison of using doubly labeled iodomethane, Iodomethane-¹³C,d₃, relative to its singly labeled counterparts, supported by experimental frameworks for its application.
The Principle of the Kinetic Isotope Effect: A Tale of Two Bonds
The kinetic isotope effect originates from the quantum mechanical principle of zero-point energy (ZPE). A chemical bond is not static; it vibrates at a specific frequency. A bond to a heavier isotope, such as Carbon-13 or Deuterium (²H), is stronger and vibrates at a lower frequency than a bond to a lighter isotope.[2][3] This results in a lower ZPE. Consequently, more energy is required to cleave a bond to a heavier isotope, leading to a slower reaction rate.[1][3] The magnitude of the KIE is expressed as the ratio of the rate constant of the light isotopologue (k L) to that of the heavy isotopologue (k H).[3]
When assessing Iodomethane-¹³C,d₃, we are uniquely positioned to probe two distinct aspects of a reaction's transition state simultaneously:
-
¹³C Isotope Effect (A "Heavy Atom" KIE): The substitution of ¹²C with ¹³C primarily reports on changes occurring directly at the carbon center. In a substitution reaction, this effect is sensitive to the breaking of the C-I bond. Because the mass increase is relatively small (about 8%), these "heavy atom" KIEs are typically modest, often in the range of 1.02 to 1.10.[1][3] However, their precise measurement offers exquisite insight into the structure of the transition state.[5][6]
-
Deuterium (d₃) Isotope Effect: Replacing the three hydrogen atoms with deuterium results in a much larger relative mass change.[1][3] In the case of iodomethane, the C-H bonds are not typically broken in the rate-determining step of substitution reactions. Therefore, any observed KIE is a secondary kinetic isotope effect (SKIE).[3][7] This SKIE is highly sensitive to changes in the hybridization state of the carbon atom.[4][8] For example, as an Sₙ2 reaction proceeds from an sp³-hybridized ground state to a pseudo-sp²-hybridized transition state, a normal secondary KIE (kH/kD > 1) is typically observed.[3][8]
The power of using Iodomethane-¹³C,d₃ lies in its ability to provide a composite view, combining the direct insight of a primary or secondary ¹³C effect with the hybridization-sensitive secondary deuterium effect.[9]
Comparative Analysis: Choosing the Right Isotopologue
The choice of isotopically labeled iodomethane depends entirely on the mechanistic question being asked. The following table summarizes the expected effects and their mechanistic implications for a typical Sₙ2 reaction.
| Isotopologue | KIE Type | Labeled Bond(s) | Primary Mechanistic Insight | Expected KIE Magnitude (kL/kH) |
| ¹³CH₃I | Heavy Atom KIE | ¹³C—I | Probes the extent of C-I bond cleavage in the transition state. A larger value suggests more bond breaking.[10] | 1.02 - 1.08 |
| CH₃I-d₃ | Secondary KIE (α-effect) | C—D | Probes the change in hybridization at the carbon center. A value > 1 suggests a shift from sp³ towards sp² character.[3][4] | 1.05 - 1.15 (per D) |
| ¹³CH₃I-d₃ | Combined KIE | ¹³C—I and C—D | Provides a multi-faceted view of the transition state, confirming both C-I bond cleavage and rehybridization. | The effects are often multiplicative, potentially leading to a more pronounced and easily measurable overall KIE. |
Experimental Design: Measuring the KIE via Competition
For measuring the small KIEs associated with heavy atoms, the competitive method is superior in precision to measuring reaction rates in parallel.[11][12] In this setup, a mixture of two isotopologues (e.g., unlabeled iodomethane and Iodomethane-¹³C,d₃) competes for a limited amount of a reagent. The KIE is determined by measuring the change in the isotopic ratio of the remaining starting material or the product formed at a specific reaction conversion.[13]
Workflow for a Competitive KIE Experiment
Caption: Workflow for a competitive kinetic isotope effect experiment.
Step-by-Step Protocol
-
Mixture Preparation: Prepare a stock solution containing a precisely known molar ratio of unlabeled iodomethane and Iodomethane-¹³C,d₃.
-
Initial Ratio (R₀) Determination: Analyze the stock solution using a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR) to determine the precise starting ratio of the isotopologues.[5][14]
-
Reaction Initiation: In a thermostated vessel, initiate the reaction by adding the desired nucleophile or reagent to the isotopic mixture.
-
Reaction Quenching: Allow the reaction to proceed to a specific, partial conversion (ideally between 20% and 80%). High or very low conversions can diminish the accuracy of the measurement.[12][14] Quench the reaction rapidly.
-
Isolation and Analysis (Rƒ): Isolate the unreacted starting material or the product from the reaction mixture. Precisely measure the new isotopic ratio of the isolated compound using the same analytical method as in Step 2.
-
Calculation: The KIE can be calculated from the initial ratio (R₀), the final ratio (Rƒ), and the fractional conversion (F) of the reaction using established equations.[13]
This self-validating system relies on the precision of the analytical instrumentation to detect subtle changes in isotopic ratios, providing a trustworthy measure of the kinetic isotope effect.
Interpreting the Data: A Mechanistic Deep Dive
The power of using Iodomethane-¹³C,d₃ is illustrated by considering a hypothetical Sₙ2 reaction with a nucleophile (Nu⁻).
Caption: Sₙ2 reaction pathway showing the transition state.
-
Observation 1: A ¹³C KIE of 1.06. This value indicates significant weakening and breaking of the C-I bond in the rate-determining transition state.[10] It is a strong indicator of an Sₙ2 or Sₙ1-type mechanism where the carbon-leaving group bond is cleaved.
-
Observation 2: An α-deuterium SKIE of 1.12. This normal secondary KIE suggests that the carbon atom's hybridization is changing from sp³ in the starting material to a more planar, sp²-like geometry in the transition state.[3] This is a classic hallmark of an Sₙ2 transition state.
Applications in Drug Development
In the pharmaceutical industry, understanding metabolic pathways is critical. Cytochrome P450 enzymes often metabolize drugs by oxidizing C-H bonds.[15][16]
-
Metabolic Stability: If a drug candidate is rapidly metabolized at a specific methyl group, replacing that group with a -CD₃ moiety can significantly slow down the rate of oxidation due to the primary deuterium KIE. This "metabolic switching" can improve the drug's half-life and pharmacokinetic profile.[15][16][17]
-
Mechanism of Action: Labeled compounds like Iodomethane-¹³C,d₃ can be used to synthesize labeled drug molecules.[9] Studying the KIE of these labeled drugs as they interact with their biological targets can provide invaluable information about the mechanism of action and the structure of the enzyme-substrate transition state.
By offering a dual probe into a reaction's energetic landscape, Iodomethane-¹³C,d₃ stands as a uniquely powerful tool for researchers in both fundamental and applied chemistry.
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A Senior Application Scientist's Guide to the Purity Analysis of Iodomethane-13C,d3 and its Alternatives in Modern Research
For researchers in drug development and the broader scientific community, the integrity of experimental results hinges on the quality of the reagents used. Isotopically labeled compounds, such as Iodomethane-13C,d3, are fundamental tools in a myriad of applications, from quantitative mass spectrometry to NMR-based structural elucidation. However, the seemingly simple act of substituting a methyl group with its labeled counterpart introduces complexities that demand rigorous purity assessment. This guide provides an in-depth, experience-driven comparison of analytical methodologies to ensure the quality of this compound before its use in your critical experiments. We will also explore the landscape of alternative methylating agents, offering a comparative analysis to inform your selection of the most appropriate reagent for your research needs.
The Imperative of Purity in Isotopic Labeling
This compound, with its combined 13C and deuterium labeling, is a powerful reagent for introducing a +4 Da mass shift, providing a clear spectral window in mass spectrometry-based proteomics and metabolomics.[3] Its utility, however, is directly proportional to its purity. Chemical impurities can introduce interfering signals or unwanted side reactions, while incomplete isotopic enrichment can lead to a distribution of labeled species, complicating data analysis. Therefore, a multi-faceted analytical approach to purity verification is not just recommended; it is essential for robust and reproducible science.
Pre-Use Purity Verification of this compound: A Multi-Modal Approach
A self-validating system for purity assessment relies on orthogonal analytical techniques that probe different physicochemical properties of the compound. For this compound, a volatile and reactive liquid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive purity profile.
Workflow for Purity Analysis of this compound
Caption: A comprehensive workflow for the purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isotopic Enrichment
NMR is unparalleled in its ability to provide detailed structural information and to quantify the isotopic enrichment of labeled compounds. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Due to the volatility of iodomethane, sample preparation must be conducted with care. In a well-ventilated fume hood, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and cap the tube immediately.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum. The absence of significant signals in the typical methyl iodide region (around 2.16 ppm) confirms a high level of deuteration.
-
Any residual protonated species (¹³CH₃I, ¹²CH₃I) will be readily visible.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A single resonance for the ¹³C nucleus is expected. The chemical shift will be influenced by the deuterium substitution.
-
The absence of a signal at the chemical shift corresponding to unlabeled iodomethane provides evidence of high ¹³C enrichment.
-
-
Quantitative NMR (qNMR) for Purity Assessment:
-
qNMR can be employed for the precise determination of chemical purity.[4][5] This involves the addition of a certified internal standard of known concentration to the sample.
-
By comparing the integral of a specific resonance of the analyte to that of the internal standard, the absolute purity can be calculated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is an excellent technique for separating and identifying volatile impurities that may be present in the this compound sample.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a volatile, high-purity solvent such as hexane or dichloromethane.[6][7]
-
GC-MS Parameters:
-
Injection: Use a split injection to avoid overloading the column.
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating iodomethane from potential impurities.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) will effectively separate volatile components.
-
MS Detection: Acquire data in full scan mode to identify any unexpected impurities. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 146.
-
-
Data Analysis: The resulting chromatogram will reveal the presence of any volatile impurities. The mass spectra of these impurities can be compared against spectral libraries for identification. The peak area of the main component relative to the total peak area provides an estimation of chemical purity.[8]
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Contaminants
While this compound is volatile, HPLC is a valuable tool for detecting any non-volatile impurities or degradation products that may have formed during synthesis or storage.[9]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dilute the this compound sample in a solvent that is miscible with the mobile phase, such as acetonitrile.
-
HPLC Conditions:
-
Purity Calculation: The percentage purity can be estimated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.[11]
A Comparative Guide to Alternative Isotopic Methylating Agents
While this compound is a versatile reagent, several alternatives are available, each with its own set of advantages and disadvantages. The choice of methylating agent should be guided by the specific requirements of the experiment, including the desired mass shift, reactivity, and safety considerations.
Caption: A comparative overview of common isotopic methylating agents.
Performance Comparison of Methylating Agents
| Feature | This compound | Dimethyl sulfate-d6 | Methyl triflate-13C | Deuterated Formaldehyde/NaCNBH₃ | Diazomethane-d2 |
| Typical Purity | >99% chemical, >99% isotopic | >99% chemical, >99% isotopic | >97% chemical, >98% isotopic | Reagents used in situ | Generated and used in solution |
| Reactivity | High | High | Very High | Moderate (amine specific) | Very High |
| Byproducts | Iodide salts | Sulfate salts | Triflate salts | Borate salts | Nitrogen gas |
| Safety | Toxic, volatile, light-sensitive | Highly toxic, carcinogenic | Corrosive, moisture-sensitive | Toxic reagents | Highly toxic, explosive |
| Ease of Use | Moderate | Difficult (high toxicity) | Moderate (moisture sensitive) | Moderate (in situ reaction) | Difficult (in situ generation) |
This table presents illustrative data based on commercially available information and typical experimental outcomes.
A study comparing ¹³CH₃I and CD₃I for the isotopic labeling of methyl cellulose found that while both were effective, ¹³CH₃I provided superior results in LC-MS analysis due to reduced chromatographic separation of isotopologues.[12] This highlights the importance of considering the specific analytical technique when selecting a labeling reagent. Dimethyl sulfate is a less volatile and often more economical alternative to iodomethane, but its extreme toxicity necessitates stringent safety precautions.[13][14] Methyl triflate, often referred to as "magic methyl," is a highly reactive methylating agent, useful for less reactive substrates.[15][16] For the specific labeling of primary and secondary amines, as is common in proteomics, reductive amination using deuterated formaldehyde and a reducing agent like sodium cyanoborohydride offers excellent specificity under mild conditions.[4][17] Diazomethane, while a highly efficient methylating agent with the advantage of producing only nitrogen gas as a byproduct, is extremely hazardous and its use is generally limited to specialized applications where other reagents are unsuitable.[18][19]
Conclusion and Best Practices
The reliability of experimental data derived from the use of this compound is inextricably linked to its purity. A rigorous, multi-modal analytical approach employing NMR, GC-MS, and HPLC is crucial for a comprehensive assessment of both chemical and isotopic purity before use. This guide provides the foundational protocols and rationale for establishing such a self-validating quality control system in your laboratory.
Furthermore, the selection of an appropriate isotopic methylating agent should be a deliberate decision based on a thorough understanding of the available alternatives. While this compound remains a versatile and widely used reagent, alternatives such as dimethyl sulfate-d6, methyl triflate-13C, and reductive amination reagents offer distinct advantages in terms of reactivity, safety, and cost that may be better suited to your specific research objectives. By carefully considering the analytical data and the comparative performance of these reagents, researchers can enhance the accuracy, reproducibility, and overall integrity of their scientific endeavors.
References
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Birk, M. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
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Manitoba, M. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]
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SIELC Technologies. (n.d.). HPLC Method For Analysis Of Iodomethane (Methyl iodide). [Link]
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Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments. [Link]
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Sebastiano, R., et al. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry. [Link]
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Janini, G. (2004). A new deuterated alkylating agent for quantitative proteomics. H1 Connect. [Link]
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Wikipedia. (n.d.). Diazomethane. [Link]
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Lin, C. H., et al. (2016). Simultaneous Mass Spectrometric Analysis of Methylated and Ethylated Peptides in Human Hemoglobin: Correlation with Cigarette Smoking. Chemical Research in Toxicology. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Stable Isotope Labeled Iodomethane-13C-D3. [Link]
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Petzold-Welb, K., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
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Mund, A., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics. [Link]
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JoVE. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. [Link]
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Heux, S., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
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Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
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Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. [Link]
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A Comparative Guide to Confirming Isotopic Label Position After Reaction with Iodomethane-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, stable isotope labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying analytes with high precision. Iodomethane-¹³C,d₃ stands out as a commercially available and efficient reagent for introducing a methyl group with a distinct mass and nuclear spin signature. However, the successful incorporation of this labeled methyl group is only the first step; rigorous analytical validation is paramount to unequivocally confirm its final position within the target molecule. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific analytical challenges.
The Reaction: A Mechanistic Overview
The reaction of a nucleophile with iodomethane-¹³C,d₃ typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This concerted, single-step process involves the backside attack of the nucleophile on the electrophilic carbon of the iodomethane. As the new bond between the nucleophile and the ¹³C-labeled carbon forms, the carbon-iodine bond simultaneously breaks. A key stereochemical outcome of the Sₙ2 reaction is the inversion of configuration at the carbon center, a phenomenon known as Walden inversion. This mechanistic predictability is crucial as it dictates that the isotopic label will be transferred as a complete -¹³CD₃ unit to the nucleophilic site.
Core Analytical Techniques for Label Confirmation: A Head-to-Head Comparison
The choice of analytical technique to confirm the position of the isotopic label is critical and depends on the specific information required, such as qualitative confirmation, precise localization, or quantitative assessment of incorporation. The three primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy—each offer a unique set of advantages and limitations.
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | - Unambiguous structural elucidation- Precise determination of label position- Provides information on the electronic environment of the label | - Relatively low sensitivity- Requires higher sample concentrations- Can be time-consuming | - Definitive confirmation of label position- Structural analysis of the labeled molecule |
| Mass Spectrometry | - High sensitivity, ideal for trace amounts- Excellent for determining the degree of isotopic enrichment- High-throughput capabilities | - Does not directly provide positional information for isomers- Fragmentation can sometimes be complex to interpret | - Quantifying the efficiency of the labeling reaction- Confirming the mass of the labeled product |
| Vibrational Spectroscopy (IR/Raman) | - Can detect C-D bonds- Non-destructive | - Low sensitivity for isotopic labeling- Complex spectra can be difficult to interpret- Not a primary method for confirming label position | - Complementary information on bond vibrations |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy is the gold standard for determining the precise location of an isotopic label. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can gain a comprehensive understanding of the labeled molecule's structure.
¹H NMR: The Disappearance of a Signal
In the ¹H NMR spectrum of a molecule successfully labeled with a -¹³CD₃ group, the most telling evidence is the absence of a proton signal corresponding to the methyl group. Due to the presence of deuterium, the characteristic singlet or multiplet of the methyl protons will be absent.
¹³C NMR: A Telltale Triplet
The ¹³C NMR spectrum provides direct and unambiguous evidence of the ¹³C label. The carbon of the -¹³CD₃ group will appear as a triplet due to coupling with the three deuterium atoms (spin I=1). The intensity of this signal will be significantly lower than that of a protonated carbon due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and the splitting of the signal into a multiplet.
DEPT NMR: Pinpointing the Methyl Group
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique that differentiates carbon signals based on the number of attached protons.
-
DEPT-90: Only CH groups appear.
-
DEPT-135: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals.
For a -¹³CD₃ labeled compound, the signal corresponding to the labeled carbon will be absent in all DEPT spectra because it has no directly attached protons. This provides definitive confirmation that the labeled carbon is a methyl group.
Case Study: The Methylation of Phenol with Iodomethane-¹³C,d₃
To illustrate the practical application of these techniques, we will examine the O-methylation of phenol to produce anisole-¹³C,d₃.
Reaction Workflow
Caption: Experimental workflow for the synthesis of Anisole-¹³C,d₃.
Experimental Protocol: Synthesis of Anisole-¹³C,d₃
-
Preparation: To a solution of phenol (1.0 equivalent) in acetone, add a suitable base such as potassium carbonate (1.5 equivalents).
-
Reaction: Add Iodomethane-¹³C,d₃ (1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, filter to remove the base, and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography or distillation to yield pure anisole-¹³C,d₃.
Analytical Confirmation of Anisole-¹³C,d₃
¹H NMR Analysis: The ¹H NMR spectrum of the product will show the characteristic aromatic proton signals of the phenyl group, but the singlet corresponding to the methoxy protons (typically around 3.8 ppm in unlabeled anisole) will be absent.
¹³C NMR Analysis: The ¹³C NMR spectrum will display the signals for the aromatic carbons. The key observation will be a triplet in the region of the methoxy carbon (around 55 ppm in unlabeled anisole), confirming the presence of the ¹³C nucleus coupled to three deuterium atoms. The signal will be of significantly reduced intensity.
DEPT-135 NMR Analysis: In the DEPT-135 spectrum, the aromatic CH signals will appear as positive peaks. Crucially, no signal will be observed for the -¹³CD₃ carbon, confirming it is a methyl group with no attached protons.
High-Sensitivity Confirmation with Mass Spectrometry
Mass spectrometry is a highly sensitive technique that complements NMR analysis by providing information about the mass of the labeled product and the efficiency of the labeling reaction.
Expected Mass Spectrum of Anisole-¹³C,d₃
The molecular weight of unlabeled anisole (C₇H₈O) is 108.14 g/mol . The incorporation of one ¹³C and three deuterium atoms will result in a molecular weight of 112.16 g/mol for anisole-¹³C,d₃ (¹³CC₆H₅OD₃). The mass spectrum will show a molecular ion peak (M⁺) at m/z 112.
Fragmentation Pattern
The fragmentation pattern in the mass spectrum can also provide clues about the location of the label. For anisole, a common fragmentation is the loss of the methyl group. In the labeled product, this would correspond to the loss of a -¹³CD₃ radical, resulting in a fragment ion at m/z 93 (the phenoxy cation).
The Role of Vibrational Spectroscopy
While not a primary technique for confirming the exact position of an isotopic label, vibrational spectroscopy (Infrared and Raman) can offer complementary information. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of peaks in the C-D stretching region can indicate the successful incorporation of deuterium into the molecule. However, the complexity of the spectra for larger molecules and the relatively weak signals can make interpretation challenging.
Conclusion: A Multi-Faceted Approach for Definitive Confirmation
Confirming the position of an isotopic label after reaction with Iodomethane-¹³C,d₃ requires a strategic and often multi-faceted analytical approach. While the Sₙ2 reaction mechanism provides a strong indication of where the label will be incorporated, empirical verification is essential for scientific rigor.
-
NMR spectroscopy (¹H, ¹³C, and DEPT) stands as the most definitive method for unambiguously determining the precise location of the isotopic label and providing detailed structural information.
-
Mass spectrometry offers unparalleled sensitivity for confirming the mass of the labeled product and quantifying the extent of isotopic incorporation.
-
Vibrational spectroscopy can provide complementary evidence for the presence of C-D bonds.
By judiciously selecting and combining these powerful analytical techniques, researchers can confidently validate the outcomes of their isotopic labeling experiments, ensuring the integrity and reliability of their subsequent studies in drug development and other scientific disciplines.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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NIST Chemistry WebBook. (n.d.). Anisole. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Anisole. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Iodomethane-13C,d3
For the modern researcher, scientist, and drug development professional, the synthesis and handling of isotopically labeled compounds like Iodomethane-13C,d3 are routine. However, the cavalier treatment of their disposal is a risk that no laboratory can afford. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulations, and the integrity of your research environment. We move beyond mere checklists to explain the "why" behind each step, grounding our recommendations in established safety protocols and the inherent chemical properties of the substance.
Understanding the Hazard Profile of this compound
Before we delve into the disposal protocols, it is imperative to understand the multifaceted hazards associated with this compound. While the isotopic labeling (Carbon-13 and Deuterium) does not impart radiological hazards—as both are stable isotopes—the chemical properties of the parent molecule, iodomethane, are of significant concern.
Iodomethane is classified as a hazardous substance, and its deuterated and carbon-13 labeled analogue must be treated with the same level of caution.[1] Key hazards include:
-
High Toxicity : It is toxic if swallowed, inhaled, or in contact with skin.[2] Accidental exposure can lead to severe health effects.
-
Carcinogenicity : Iodomethane is suspected of causing cancer.[2]
-
Irritant : It causes serious skin and eye irritation.[2]
-
Environmental Hazard : The substance is very toxic to aquatic life with long-lasting effects. Therefore, it must be prevented from entering drains or waterways.[1][3][4]
-
Flammability : It is a flammable liquid and vapor.[3]
The following table summarizes the key hazard information for this compound:
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[2] | ☠️ |
| Carcinogenicity | Suspected of causing cancer.[2] | हेल्थ हज़ार्ड |
| Skin/Eye Irritation | Causes serious skin and eye irritation.[2] | एक्सक्लेमेशन मार्क |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | पर्यावरण |
| Flammability | Flammable liquid and vapor.[3] | फ्लेम |
The Core Principle of Disposal: Professional Hazardous Waste Management
The cornerstone of responsible disposal for this compound is the engagement of a licensed professional waste disposal service.[5] Due to its multiple hazard classifications, on-site neutralization by laboratory personnel is not recommended as it can create additional risks. Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6]
The disposal process can be broken down into three key stages: In-Lab Waste Collection & Segregation , Spill Management & Decontamination , and Arranging for Professional Disposal .
Experimental Protocol 1: In-Lab Waste Collection and Segregation
This protocol details the steps for safely collecting and storing this compound waste within the laboratory prior to its removal by a professional service.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Inert absorbent material (e.g., vermiculite, sand, or silica gel)[2][6]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical splash goggles, appropriate protective gloves, lab coat.[6]
Procedure:
-
Designate a Waste Container : Select a clearly labeled, leak-proof container made of a material compatible with iodomethane. This container should be kept in a designated, well-ventilated waste accumulation area, away from heat and sources of ignition.[3]
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original container where possible.
-
Handling Liquid Waste : Carefully transfer any unwanted this compound liquid into the designated waste container. Perform this transfer inside a certified chemical fume hood to avoid inhalation of toxic vapors.
-
Handling Contaminated Solids : Any solid materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be placed in the same designated hazardous waste container.
-
Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Flammable, Carcinogen, Environmental Hazard).[2][3]
-
Secure Storage : Keep the waste container tightly closed when not in use and store it in a locked-up or otherwise secure area accessible only to authorized personnel.
Experimental Protocol 2: Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Materials:
-
Spill kit containing inert absorbent material (vermiculite, sand, or commercial sorbent)[1][2][6]
-
Two pairs of chemically resistant gloves
-
Chemical splash goggles and face shield[5]
-
Full-body protective clothing and respiratory protection may be necessary for large spills.[1]
-
Sealable plastic bags or a designated container for spill debris
-
Decontamination solution (e.g., soap and water)
Procedure:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Don PPE : Before addressing the spill, don the appropriate PPE.[1]
-
Contain the Spill : For small spills, cover the liquid with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[1][2] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5]
-
Decontaminate the Area : Wash the spill area with soap and water, collecting the wash water for disposal as hazardous waste.[1] Do not allow runoff to enter drains.[1]
-
Dispose of Contaminated Materials : All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste in the designated this compound waste container.
-
Seek Medical Attention : If there has been any personal contact with the substance, wash the affected area thoroughly and seek immediate medical attention.[5]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.
Caption: Decision workflow for this compound disposal.
Final Step: Arranging for Professional Disposal
Once your waste is collected, segregated, and securely stored, the final step is to arrange for its removal.
-
Contact your EHS Office : Your institution's Environmental Health and Safety office is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Accurate Information : Be prepared to provide the full chemical name, quantity of waste, and a description of the waste (e.g., liquid, solid debris).
-
Documentation : Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and creates a paper trail for the waste from your lab to its final disposal point.
-
Handover : Follow the specific instructions provided by your EHS office or the disposal company for the safe handover of the waste containers.
By adhering to these detailed procedures, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]
-
SLS - Lab Supplies. (n.d.). This compound, contains c | 294756-5G | SIGMA-ALDRICH. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Iodide Removal by Resorcinol-Formaldehyde Carbon Aerogels. Retrieved from [Link]
Sources
A Senior Scientist's Guide to Personal Protective Equipment for Handling Iodomethane-13C,d3
This guide provides essential, field-proven safety protocols for handling Iodomethane-13C,d3. As a stable isotope-labeled compound, the immediate and primary risks associated with this compound are chemical, not radiological.[1][] Its unlabelled analogue, iodomethane (also known as methyl iodide), is a highly toxic and volatile liquid that demands rigorous safety protocols to mitigate exposure risks. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.
Part 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the specific chemical and physical properties of this compound is fundamental to selecting the correct Personal Protective Equipment (PPE). The compound's high volatility and toxicity through all routes of exposure—inhalation, ingestion, and skin absorption—drive our safety imperative.[3][4]
Key Hazards:
-
High Acute Toxicity: The substance is toxic if swallowed or inhaled and harmful if it comes into contact with the skin.[3][4][5][6][7] Inhalation can lead to severe systemic effects, including drowsiness, vertigo, paralysis, convulsions, and potentially death.[8]
-
Carcinogenicity: Iodomethane is suspected of causing cancer.[3][4][6][7][9]
-
Irritant: It causes skin, eye, and respiratory tract irritation.[3][4][6] Splashes can result in severe and possibly irreversible eye damage.[6][10]
-
High Volatility: With a boiling point of just 42°C, this compound readily forms vapor at room temperature.[5][11] Its vapor is significantly denser than air (4.89 vs. 1.0 for air), meaning it can accumulate in low-lying areas.[4][5]
-
Light Sensitivity: The compound can discolor and decompose upon exposure to light.[3][6]
Table 1: Hazard Profile of this compound
| Property | Value | Significance for PPE Selection |
| CAS Number | 20710-47-8 | Unique identifier for the isotopically labeled compound.[5][11] |
| Boiling Point | 42 °C (107.6 °F) | High volatility requires stringent vapor control (fume hood) and respiratory protection.[5][11] |
| Vapor Pressure | 332-375 mmHg @ 20°C | Rapidly generates high vapor concentrations in enclosed spaces.[4][5] |
| Vapor Density | 4.89 (Air = 1.0) | Vapors will sink and accumulate; requires adequate ventilation from the bottom up.[4][5] |
| ACGIH TLV | 2 ppm (skin) | Extremely low threshold limit value indicates high toxicity; skin absorption is a major exposure route.[6] |
| OSHA PEL | 5 ppm (skin) | Legally enforceable exposure limit; reinforces the need for minimal contact.[6] |
Part 2: The Hierarchy of Controls - Your First Line of Defense
PPE is the last line of defense. Before any personal gear is worn, engineering and administrative controls must be in place.
-
Engineering Controls : The most critical control is the mandatory use of a certified chemical fume hood with proper exhaust ventilation for all manipulations of this compound.[3][12] This directly addresses the primary inhalation hazard. The work area must also be equipped with an easily accessible eyewash station and safety shower.[3][4]
-
Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide. Work with this compound should be restricted to designated areas.
Part 3: Core PPE Protocol: A Step-by-Step Guide
The selection of PPE must directly counter the hazards of high toxicity, skin absorption, and vapor exposure.
Respiratory Protection
Work must be conducted within a fume hood to prevent vapor accumulation.[12] If, for any reason, work must occur outside of a hood or if exposure limits could be exceeded (e.g., a large spill), respiratory protection is mandatory.[3]
-
Required Equipment : A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator.[3][4]
-
Filter Cartridge : Use a cartridge suitable for low-boiling organic compounds (Type AX, brown).[4] Standard organic vapor cartridges may not be effective due to the high volatility of iodomethane.
Eye and Face Protection
Given the risk of severe eye irritation and permanent damage, proper eye protection is non-negotiable.
-
Required Equipment : Chemical splash goggles that form a seal around the eyes are mandatory.[3] Standard safety glasses with side shields do not offer sufficient protection against vapor or splashes.
-
Face Shield : A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes.
Hand Protection: A Critical Choice
Skin contact is a significant route for systemic toxicity.[6] Standard laboratory gloves, such as thin nitrile, provide inadequate protection against direct and prolonged contact with iodomethane. The causality is clear: Iodomethane can permeate common glove materials rapidly. Data shows that while nitrile gloves may be used for incidental splash protection, they must be removed and replaced immediately upon contact.[13] For any task involving immersion or extended handling, a more robust material is required.
Table 2: Glove Material Permeation Data for Iodomethane
| Glove Material | Breakthrough Time (BT) | Permeation Rate (PR) | Recommendation |
| SilverShield™ | > 480 minutes | Not Detected | Excellent: Recommended for extended handling.[6][14] |
| Butyl Rubber | ~ 6.3 hours | 0.7 µg/cm²/min | Good: Suitable for tasks with moderate exposure potential.[14] |
| Nitrile | ~ 55 minutes | 82 µg/cm²/min | Poor: Only for incidental, accidental splash protection.[12][14] Must be changed immediately upon contact. |
| Neoprene/Latex/Vinyl | Not Recommended | N/A | These materials offer poor resistance and should be avoided.[6][12] |
Experimental Protocol: Double-Gloving Technique
This protocol provides a self-validating system for hand protection, combining splash resistance with high chemical resistance.
-
Inner Glove : Don a pair of standard nitrile gloves. This layer serves as a "witness" glove. If the outer glove is breached, the inner glove will be contaminated, but your skin remains protected while you retreat and re-glove.
-
Outer Glove : Don a pair of SilverShield™ or Butyl rubber gloves over the nitrile gloves. Ensure the cuff of the outer glove extends well over the cuff of your lab coat.
-
Integrity Check : Before handling the chemical, visually inspect the gloves for any tears, pinholes, or signs of degradation.
-
Immediate Replacement : If you know or suspect the outer glove has been compromised, move away from the work area, remove both pairs of gloves following the doffing procedure below, and don fresh pairs.
Body Protection
A chemical-resistant lab coat should be worn at all times.[12] For operations with a significant risk of splashing or exposure above the PEL, a chemical-resistant apron or a full chemical suit (e.g., Tychem BR™) is recommended.[6] Clothing must be buttoned or snapped to its full length.
Part 4: Operational Workflow: Donning, Doffing, and Disposal
Properly sequencing the donning and doffing of PPE is critical to prevent cross-contamination.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodologies
Donning (Putting On) PPE Sequence:
-
Body Protection : Don lab coat.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respiratory Protection : If required, perform a seal check and don the respirator.
-
Eye Protection : Don chemical splash goggles.
-
Outer Gloves : Don the second, chemical-resistant (SilverShield™ or Butyl) pair of gloves, ensuring the cuffs go over the lab coat sleeves.
Doffing (Taking Off) PPE Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Body Protection : Unbutton and remove the lab coat by folding it in on itself without touching the exterior surface.
-
Eye Protection : Remove goggles from the back to the front.
-
Respiratory Protection : If used, remove the respirator.
-
Inner Gloves : Remove the final pair of nitrile gloves.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[3]
Disposal Plan
-
Contaminated PPE : All disposable PPE (gloves, etc.) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[9]
-
Empty Containers : The original this compound container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[15] The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, the container can be disposed of according to institutional guidelines, with the label defaced.[15]
-
Waste Segregation : All waste must be handled in accordance with institutional, local, and national regulations.[15] It is crucial to contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as policies for isotopically labeled compounds may vary.[1][15]
Part 5: Emergency Procedures
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[12]
-
Alert others and notify your supervisor or EHS department.
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[3][12] Do not use combustible materials.
-
Ensure the area is thoroughly ventilated.[12]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][9]
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
Inhalation : Move the victim to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
References
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D.
- Sigma-Aldrich. (n.d.). This compound 13C 99atom , D 99.5atom , 99 CP, copper stabilizer.
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Deepwater Chemicals, Inc. (n.d.). 160.04, Methyl Iodide, Iodomethane.
- BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3.
- Santa Cruz Biotechnology. (n.d.). Iodomethane-d3 Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Iodomethane-d3.
- Merck Millipore. (2025, August 7). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 20710-47-8(IODOMETHANE-13C-D3) Product Description.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Iodomethane-13C.
- North Safety Products. (n.d.). Chemical Resistance Guide.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
Sources
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 5. This compound 13C 99atom , D 99.5atom , 99 CP, copper stabilizer 20710-47-8 [sigmaaldrich.com]
- 6. deepwaterchemicals.com [deepwaterchemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 20710-47-8 CAS MSDS (IODOMETHANE-13C-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. calibrechem.com [calibrechem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
